2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5O3S/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQQXONFHOEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379767 | |
| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-42-4 | |
| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Introduction: The Significance of Fluorinated Tosylates in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated synthons highly valuable building blocks. Among these, 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, also known as pentafluoropropyl tosylate, stands out as a versatile reagent. Its utility stems from the exceptional leaving group ability of the tosylate moiety, combined with the profound electronic effects of the pentafluoropropyl group.[1] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important compound, aimed at researchers, scientists, and professionals in drug development.
Core Principles: Understanding the Tosylation Reaction
The synthesis of this compound is fundamentally a nucleophilic substitution reaction at the sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride).[2][3] The nucleophile in this case is the oxygen atom of the hydroxyl group in 2,2,3,3,3-pentafluoropropanol. The reaction proceeds via the formation of a sulfonate ester linkage.[2][3]
A crucial aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. The presence of a base is essential to neutralize the generated HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[2] Pyridine is a commonly employed base for this purpose as it can also serve as the reaction solvent.[2]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,2,3,3,3-Pentafluoropropanol | C₃H₃F₅O | 150.05 | 10.0 g | 0.0666 |
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 13.9 g | 0.0729 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet and outlet
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0666 mol) of 2,2,3,3,3-pentafluoropropanol in 100 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Tosyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate beaker, dissolve 13.9 g (0.0729 mol, 1.1 equivalents) of 4-methylbenzenesulfonyl chloride in a minimal amount of anhydrous pyridine and transfer this solution to a dropping funnel. Add the tosyl chloride solution dropwise to the cooled alcohol solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Work-up: Carefully pour the reaction mixture into a beaker containing approximately 200 mL of ice-water. Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]
Safety and Handling Precautions
-
Tosyl Chloride: Corrosive and moisture-sensitive.[5][6] It can cause severe skin and eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Store in a dry, well-closed container.[7][8]
-
Pyridine: Flammable and toxic liquid with a strong, unpleasant odor.[9] It is a skin and respiratory irritant.[9] All manipulations should be performed in a fume hood. Wear nitrile gloves for adequate protection.[9]
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions with moisture.[2]
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosylate group in the range of 7.0–7.8 ppm. The methylene protons (CH₂) adjacent to the sulfonate ester will likely appear as a multiplet around 4.0–4.5 ppm.[2]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit distinct signals for the CF₃ and CF₂ groups. Typically, the CF₃ group resonates around -63 ppm as a triplet, while the CF₂ group appears as a multiplet in the -60 to -75 ppm range.[2]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry:
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture. Ensure all reagents are anhydrous, as moisture will consume the tosyl chloride.
-
Impure Product: Inadequate washing during the work-up can leave residual pyridine or pyridinium salts. Ensure thorough extraction and washing steps. For high-purity applications, column chromatography is recommended.
-
Alternative Bases: While pyridine is common, other non-nucleophilic bases such as triethylamine in an aprotic solvent like dichloromethane can also be employed.
Conclusion
The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable fluorinated building block. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for a wide range of applications in drug discovery and materials science.
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ResearchGate. Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Available from: [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). Available from: [Link]
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Physicochemical properties of 2,2,3,3,3-Pentafluoropropyl tosylate
An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Tosylate: Properties, Synthesis, and Applications
Introduction
2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate, commonly referred to as 2,2,3,3,3-Pentafluoropropyl Tosylate, is a specialized sulfonate ester that serves as a critical building block in modern organic synthesis. Its structure uniquely combines the well-established reactivity of a tosylate leaving group with the significant physicochemical impact of a terminal pentafluoropropyl moiety. This combination makes it an invaluable reagent for introducing the -CH₂CF₂CF₃ group into a wide array of molecular scaffolds.
For researchers and scientists in drug development and materials science, the incorporation of highly fluorinated chains is a proven strategy for modulating key properties such as metabolic stability, lipophilicity, and binding affinity. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of 2,2,3,3,3-Pentafluoropropyl Tosylate, providing field-proven insights for its effective application.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
2,2,3,3,3-Pentafluoropropyl Tosylate consists of a p-toluenesulfonate (tosylate) group ester-linked to a 2,2,3,3,3-pentafluoropropyl chain.[1] The molecule is achiral and features a stable chemical architecture due to the strong electron-withdrawing effects of the fluorine atoms and the sulfonate group.[1]
Caption: Chemical structure of 2,2,3,3,3-Pentafluoropropyl Tosylate.
Summary of Physicochemical Properties
The key physical and chemical properties of 2,2,3,3,3-Pentafluoropropyl Tosylate are summarized below. This data is essential for planning reactions, purification procedures, and storage.
| Property | Value | Source(s) |
| CAS Number | 565-42-4 | [2][3][4] |
| Molecular Formula | C₁₀H₉F₅O₃S | [1][2][4] |
| Molecular Weight | 304.23 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 52 - 56 °C | [3][4] |
| Boiling Point | 75 °C @ 1 mmHg | [3][4] |
| Purity | ≥ 98% (by GC) | [3][4] |
| Synonyms | p-Toluenesulfonic Acid 2,2,3,3,3-Pentafluoropropyl Ester | [2][3][4] |
Spectroscopic and Structural Characterization
Analytical techniques are crucial for confirming the identity and purity of 2,2,3,3,3-Pentafluoropropyl Tosylate. The expected spectroscopic data provides a reliable fingerprint for the molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the tosylate group in the 7.0–7.8 ppm range, typically as two doublets characteristic of a para-substituted benzene ring.[1] The methyl protons on the ring would appear as a singlet around 2.4 ppm. The methylene protons (-CH₂-) adjacent to the sulfonate ester are predicted to resonate as a multiplet near 4.0–4.5 ppm.[1]
-
¹⁹F NMR: This is a key technique for confirming the integrity of the fluorinated chain. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group, typically a triplet near -63 ppm, and another for the difluoromethylene (-CF₂) group, appearing as a multiplet in the -60 to -75 ppm range.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key absorption bands confirm the presence of the principal functional groups. Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) are expected between 1350–1250 cm⁻¹ and 1170–1120 cm⁻¹, respectively.[1] Intense C-F stretching bands will be prominent in the 1300–1000 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion (M⁺) peak would be observed at an m/z of approximately 304.[1] Characteristic fragment ions would correspond to the tosylate cation (m/z 155) and fluorinated fragments like CF₃⁺ (m/z 69).[1]
Synthesis and Purification
Reaction Principle: The Power of Tosylation
The synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate leverages a cornerstone reaction in organic chemistry: tosylation. Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (-OH) is a poor leaving group. Tosylation converts the hydroxyl group into a tosylate ester (-OTs). The resulting tosylate anion is an excellent leaving group due to the stability afforded by resonance delocalization of its negative charge across the sulfonyl oxygens.[5][6] This conversion is achieved by reacting the parent alcohol, 2,2,3,3,3-pentafluoropropan-1-ol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] The base, typically pyridine or potassium carbonate, serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][7]
Caption: Experimental workflow for the synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding cold 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,2,3,3,3-Pentafluoropropyl Tosylate as a white crystalline solid.
-
Validation: Confirm the purity and identity of the final product using NMR, FT-IR, and melting point analysis.
Chemical Reactivity and Applications in Drug Development
Role in Nucleophilic Substitution (Sₙ2) Reactions
The primary utility of 2,2,3,3,3-Pentafluoropropyl Tosylate lies in its role as a potent electrophile in nucleophilic substitution reactions, particularly Sₙ2 reactions. The tosylate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles.[6] When a nucleophile attacks the α-carbon, the C-O bond cleaves, and the stable tosylate anion departs, resulting in the covalent attachment of the pentafluoropropylmethyl group to the nucleophile.[8]
This reactivity makes the compound an efficient "pentafluoropropylating" agent, enabling the precise installation of this valuable fluorinated motif.
Caption: General mechanism of an Sₙ2 reaction involving a tosylate leaving group.
Applications in Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles. The pentafluoropropyl group, specifically, can confer several advantageous properties:
-
Increased Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), which can block metabolic pathways, prolong the drug's half-life, and improve its bioavailability.
-
Modulation of Lipophilicity: The highly electronegative fluorine atoms can alter the electronic distribution of a molecule, impacting its lipophilicity (logP). This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially increasing the binding affinity and potency of a drug candidate.
2,2,3,3,3-Pentafluoropropyl Tosylate provides a direct and reliable method for incorporating the pentafluoropropyl group into lead compounds, making it a valuable tool in the iterative process of drug design and optimization.[4]
Safety, Handling, and Storage
As a reactive alkylating agent, 2,2,3,3,3-Pentafluoropropyl Tosylate requires careful handling to minimize risk.[9]
-
Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Alkylating agents, in general, should be treated as potentially carcinogenic and handled with appropriate caution.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[10][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use spark-proof tools and ensure proper grounding to prevent static discharge.[12] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture-induced degradation.[2][3]
Conclusion
2,2,3,3,3-Pentafluoropropyl Tosylate is a highly versatile and powerful reagent for synthetic chemistry. Its well-defined physicochemical properties, reliable synthesis, and predictable reactivity make it an essential tool for introducing the pentafluoropropyl group into organic molecules. For scientists in drug discovery and materials science, its ability to enhance metabolic stability, tune lipophilicity, and improve binding interactions provides a strategic advantage in the design of next-generation therapeutics and advanced materials. Proper understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.
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A Comprehensive Technical Guide to 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS 565-42-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS 565-42-4), a versatile organofluorine compound of significant interest in modern organic synthesis, medicinal chemistry, and materials science. The document elucidates its molecular structure, physicochemical properties, established synthesis protocols, and spectroscopic characterization. Furthermore, it explores the compound's core reactivity, driven by the synergy between the highly stable, electron-withdrawing pentafluoropropyl group and the excellent leaving group capabilities of the tosylate moiety. Special emphasis is placed on its application as a key building block for introducing the pentafluoropropyl group into molecular scaffolds, a strategy increasingly employed in drug discovery to enhance metabolic stability and modulate pharmacokinetic profiles.
Molecular Architecture and Physicochemical Profile
This compound, also commonly referred to as 2,2,3,3,3-pentafluoropropyl tosylate, is a sulfonate ester characterized by a molecular formula of C₁₀H₉F₅O₃S and a molecular weight of 304.24 g/mol .[1] Its structure is a covalent assembly of two critical functional components: a p-toluenesulfonate (tosylate) group and a 2,2,3,3,3-pentafluoropropyl chain.[1]
The tosylate portion provides a sterically accessible, electrophilic sulfur center and, more importantly, confers the ability for the entire p-toluenesulfonate anion to act as an exceptional leaving group in nucleophilic substitution reactions. This is due to the negative charge on the departing oxygen being delocalized by resonance across the sulfonyl group.[2] The pentafluoropropyl group is a highly stable, electron-withdrawing aliphatic chain. The presence of five fluorine atoms imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in the design of pharmaceuticals and advanced materials.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| CAS Number | 565-42-4 | Unique chemical identifier.[1] |
| Molecular Formula | C₁₀H₉F₅O₃S | Defines elemental composition.[1] |
| Molecular Weight | 304.24 g/mol | Influences reactivity and physical state.[1] |
| Appearance | White to off-white crystalline solid | Indicates purity and solid state at STP.[5] |
| Melting Point | 53–56 °C | Characteristic thermal property for identification.[1][5] |
| Storage | Room temperature, under inert atmosphere, in a dark place | Recommended conditions to ensure stability.[6] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the esterification of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride).[1] This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[7]
The reaction is typically conducted in the presence of a base, such as pyridine. The choice of pyridine is strategic; it serves not only as a solvent but also as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1][7] This prevents the protonation of the starting alcohol and drives the reaction toward completion. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions involving atmospheric moisture.[1]
Detailed Experimental Protocol
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with 2,2,3,3,3-pentafluoropropanol (1.0 eq) and anhydrous pyridine (2-3 volumes). The solution is cooled to 0 °C in an ice bath.
-
Addition: A solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine or another inert solvent is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: The mixture is poured into cold dilute HCl(aq) to neutralize excess pyridine and precipitate the product. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the pure product.
Causality and Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the tosyl chloride. The pyridine base then deprotonates the resulting oxonium ion intermediate to yield the final tosylate ester and pyridinium hydrochloride.[7] This mechanism ensures that the stereochemistry at the alcohol's carbon center is retained, a critical feature for stereospecific synthesis.[2]
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of this compound is achieved through a combination of standard spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Peak (cm⁻¹) |
|---|---|---|
| ¹⁹F NMR | -CF₃ | ~ -63 ppm (triplet) |
| -CF₂- | Multiplet in the -60 to -75 ppm range | |
| ¹H NMR | Aromatic (tosyl) | 7.0 – 7.8 ppm (two doublets) |
| -CH₂- (ester) | ~ 4.0 – 4.5 ppm (multiplet) | |
| -CH₃ (tosyl) | ~ 2.4 ppm (singlet) | |
| FT-IR | S=O (asymmetric) | 1350 – 1250 cm⁻¹ |
| S=O (symmetric) | 1170 – 1120 cm⁻¹ | |
| C-F | 1300 – 1000 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 304 |
| Tosyl fragment | m/z = 155 | |
| CF₃ fragment | m/z = 69 |
(Data predicted and compiled based on typical values for these functional groups)[1]
The ¹⁹F NMR is particularly diagnostic, showing distinct signals for the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups, confirming the integrity of the fluorinated chain.[1] ¹H NMR confirms the presence and para-substitution pattern of the tosyl group and the methylene bridge.[1] FT-IR spectroscopy provides clear evidence of the sulfonate ester linkage through its strong, characteristic S=O stretching bands.[1]
Core Reactivity and Applications in Synthesis
The primary utility of 2,2,3,3,3-pentafluoropropyl tosylate is as a potent electrophile for introducing the pentafluoropropyl moiety into a wide range of molecules.[6] This reactivity stems from the tosylate being an excellent leaving group, which readily departs during nucleophilic substitution reactions. It is a superior alternative to using the parent alcohol directly, as the hydroxyl group (-OH) is a poor leaving group.[7]
This compound is particularly effective in Sₙ2 reactions with various nucleophiles, including amines, thiols, azides, cyanides, and carbanions. The strong electron-withdrawing nature of the pentafluoropropyl group can influence the reactivity at the adjacent methylene carbon, but the reaction proceeds efficiently under standard Sₙ2 conditions.
This synthetic utility is leveraged in several fields:
-
Organic Synthesis: As a versatile building block for creating structurally complex fluorinated molecules.[1][8]
-
Materials Science: In the synthesis of fluorinated polymers and surfactants, imparting properties like thermal stability, chemical resistance, and hydrophobicity.[9]
-
Surface Modification: For creating oleophobic and hydrophobic surfaces on various substrates.[9]
The Role of the Pentafluoropropyl Moiety in Drug Discovery
The introduction of fluorinated groups is a powerful and widely adopted strategy in modern medicinal chemistry.[10][11] The pentafluorosulfanyl (SF₅) group, a close relative in terms of its properties, has emerged as a significant functional group, and the principles apply to the pentafluoropropyl group as well.[12] This group is often considered a "super trifluoromethyl group" due to its enhanced steric bulk and lipophilicity.[13]
Key advantages of incorporating a pentafluoropropyl group into a drug candidate include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the pentafluoropropyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can increase the drug's half-life and bioavailability.[9][12]
-
Increased Lipophilicity: The fluorinated tail increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][12]
-
Modulation of Binding Affinity: The strong electron-withdrawing nature and unique steric profile of the group can alter the electronic properties and conformation of the parent molecule, potentially leading to stronger and more selective binding to its biological target.[12]
-
Bioisosteric Replacement: The pentafluoropropyl group can serve as a bioisostere for other chemical groups, such as tert-butyl, isopropyl, or halogen atoms, allowing chemists to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[11]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related sulfonate esters and alkylating agents provide a basis for safe handling protocols.
-
Hazards: Compounds of this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15] As an alkylating agent, it should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust.[16] Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Storage under an inert atmosphere is recommended to prevent hydrolysis and ensure long-term stability.[6]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its utility is defined by the strategic combination of a stable, property-modulating pentafluoropropyl group and a synthetically labile tosylate leaving group. For researchers in drug discovery, it offers a reliable method to introduce a fluorinated moiety known to enhance critical pharmacokinetic properties. In materials science and organic synthesis, it serves as a robust building block for creating novel molecules with tailored characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in scientific innovation.
References
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Spectral data for 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
An In-depth Technical Guide to the Spectral Data of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
This guide provides a comprehensive analysis of the spectral data for this compound, a specialized sulfonate ester of significant interest in pharmaceutical and agrochemical research.[1] With the CAS Number 565-42-4, this compound is also known as 2,2,3,3,3-Pentafluoropropyl Tosylate. Its unique properties, imparted by the pentafluoropropyl group, include exceptional thermal stability and chemical resistance.[1] Understanding its spectral signature is paramount for confirming its identity, assessing purity, and elucidating its role in complex chemical reactions.
This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed methodologies for the spectral characterization of this compound.
Molecular Architecture and Physicochemical Properties
This compound possesses a molecular structure consisting of a p-toluenesulfonate (tosylate) group linked to a pentafluoropropyl chain via an ester bond.[2] The electron-withdrawing nature of the fluorine atoms and the sulfonate group significantly influences the compound's reactivity and spectral characteristics.[2]
Figure 1: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉F₅O₃S | [2] |
| Molecular Weight | 304.23 g/mol | [2] |
| Physical State | White to almost white powder/crystal | |
| Melting Point | 52.0 to 56.0 °C | |
| Boiling Point | 75 °C at 1 mmHg |
| Purity (by GC) | >98.0% | |
Synthesis Overview
The most common and established method for synthesizing this compound is through a nucleophilic substitution reaction.[2] This involves reacting 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, which also acts as a solvent and an acid scavenger.[2]
Figure 2: Synthesis pathway for this compound.
Spectroscopic Data and Interpretation
A multi-spectroscopic approach is essential for the unambiguous identification and characterization of the title compound. The data from IR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectrometry collectively provide a detailed structural fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks confirm the presence of the sulfonate group, the fluorinated alkyl chain, and the aromatic ring.
Table 2: Predicted FT-IR Absorption Bands
| Functional Group | Characteristic Peak Range (cm⁻¹) | Significance |
|---|---|---|
| S=O (asymmetric stretch) | 1350–1250 | Confirms the presence of the sulfonate ester functionality.[2] |
| S=O (symmetric stretch) | 1170–1120 | Further evidence of the sulfonate group.[2] |
| C-F (stretch) | 1300–1000 | Indicates the presence of the pentafluoropropyl chain.[2] |
| Aromatic C-H (para-substituted) | 800–850 | Suggests the para-substitution pattern of the tosyl group.[2] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons.
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -SO₃) | ~7.8 | Doublet | 2H |
| Aromatic (ortho to -CH₃) | ~7.4 | Doublet | 2H |
| -CH₂- | 4.0–4.5 | Multiplet | 2H |
| -CH₃ | ~2.5 | Singlet | 3H |
Causality Behind Experimental Choices: The aromatic protons are in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonate group.[2] The methylene protons adjacent to the electronegative oxygen of the ester are also shifted downfield.[2]
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the symmetry of the p-substituted benzene ring, only four signals are expected for the aromatic carbons.[3]
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C=O (implicit in sulfonate) | Not applicable |
| Aromatic (C-S) | ~145 |
| Aromatic (C-CH₃) | ~130 |
| Aromatic (CH) | 128-130 |
| -CH₂- | 60-70 |
| -CF₂- | 110-120 (triplet) |
| -CF₃ | 115-125 (quartet) |
| -CH₃ | ~21 |
Note: The chemical shifts for the fluorinated carbons are approximate and will exhibit splitting due to C-F coupling.
¹⁹F NMR is a highly sensitive technique and is crucial for characterizing fluorinated compounds.[4] Two distinct signals are expected for the two different fluorine environments in the pentafluoropropyl group.
Table 5: Predicted ¹⁹F NMR Spectral Data
| Fluorine Atoms | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF₃ | ~ -80 to -85 | Triplet |
| -CF₂- | ~ -120 to -125 | Quartet |
Expertise & Experience: The chemical shifts are referenced relative to CFCl₃ (0 ppm).[4][5] The CF₃ signal appears as a triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group. Conversely, the CF₂ signal appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
Acquire the ¹⁹F spectrum. A reference standard like CFCl₃ is typically used.[5]
-
Process the spectra by Fourier transformation, phasing, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
|---|---|
| 304 | Molecular ion (M⁺) [C₁₀H₉F₅O₃S]⁺ |
| 155 | [C₇H₇O₂S]⁺ (tosyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 69 | [CF₃]⁺ |
Trustworthiness: The presence of the molecular ion peak at m/z 304 confirms the molecular weight of the compound.[2] The fragment at m/z 155 is a strong indicator of the tosylate moiety, while the fragment at m/z 69 is characteristic of a trifluoromethyl group.[2]
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Self-Validating System of Analysis
The true power of this multi-spectroscopic approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and together they create a coherent and verifiable picture.
Figure 3: Workflow demonstrating the self-validating nature of multi-spectroscopic analysis.
References
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Royal Society of Chemistry, "Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information", Royal Society of Chemistry, Available: [Link].
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Chemistry LibreTexts, "13.11: Characteristics of ¹³C NMR Spectroscopy", Chemistry LibreTexts, Available: [Link].
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An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,3,3,3-Pentafluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,2,3,3,3-pentafluoropropyl tosylate. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the principles and experimental considerations necessary for the accurate structural elucidation of highly fluorinated organic molecules.
Introduction: The Significance of Fluorine in Modern Chemistry and NMR
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the precise characterization of fluorinated compounds is of paramount importance. Among the arsenal of analytical techniques, ¹⁹F NMR spectroscopy stands out as a particularly powerful tool. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides exceptional resolution and a wealth of structural information.[1][2]
This guide will delve into the specific NMR attributes of 2,2,3,3,3-pentafluoropropyl tosylate, a compound that features both a highly fluorinated alkyl chain and an aromatic tosyl group. We will explore the intricacies of ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling, and provide a robust framework for interpreting the resulting spectra.
Predicted ¹H and ¹⁹F NMR Spectra of 2,2,3,3,3-Pentafluoropropyl Tosylate
Molecular Structure and Atom Labeling
For clarity in the following discussion, the atoms of 2,2,3,3,3-pentafluoropropyl tosylate are labeled as follows:
Caption: Experimental workflow for the NMR analysis of 2,2,3,3,3-pentafluoropropyl tosylate.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all signals and a deeper understanding of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates proton and fluorine nuclei that are coupled to each other. It would definitively link the methylene protons to the CF₂ and CF₃ groups, confirming the coupling pathways.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of the carbon signals in the pentafluoropropyl and tosyl moieties.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which can be used to confirm the connectivity of the entire molecule.
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the CF₂ and CF₃ signals, confirming their mutual coupling.
Conclusion
The ¹H and ¹⁹F NMR spectra of 2,2,3,3,3-pentafluoropropyl tosylate provide a rich source of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts and spin-spin coupling in fluorinated molecules, and by employing appropriate experimental techniques, researchers can confidently elucidate the structure of this and other complex fluorinated compounds. This guide provides the foundational knowledge and practical insights necessary to achieve this, empowering scientists in their drug discovery and materials science endeavors.
References
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"¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I)." ResearchGate, [Link].
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IR spectrum of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to the Infrared Spectrum of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, provides a robust experimental protocol for data acquisition, and offers expert interpretation of the resulting spectrum.
Introduction: The Molecular Context
This compound is an organofluorine compound of significant interest in synthetic chemistry.[1] Its structure combines two key functional moieties: a p-toluenesulfonate (tosylate) group and a heavily fluorinated alkyl chain. The tosylate is an excellent leaving group in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.[2] The pentafluoropropyl group imparts unique properties, including thermal stability and altered lipophilicity, which are valuable in the design of novel pharmaceuticals and materials.[3]
Given its role as a critical synthetic intermediate, unambiguous structural verification is paramount.[1] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the presence of key functional groups, thereby validating the molecular identity of the compound.[4] This guide will dissect the IR spectrum, correlating specific absorption bands to the vibrational modes of the molecule's constituent parts.
Structural Analysis and Predicted Vibrational Modes
The power of IR spectroscopy lies in its ability to detect the characteristic vibrations of specific covalent bonds.[4][5] The spectrum of this compound is best understood by dissecting the molecule into its primary functional components and predicting their absorption frequencies.
The p-Toluenesulfonate (Tosyl) Moiety
This aromatic sulfonate ester group is responsible for several strong and highly diagnostic absorption bands.
-
S=O Stretching Vibrations: The sulfonyl group (SO₂) is the most prominent feature. Due to the large change in dipole moment during vibration, these bonds produce very strong and sharp absorption bands.
-
S-O-C Stretching: The stretching of the sulfonate ester linkage contributes to the spectrum, often appearing in the 1000-750 cm⁻¹ region. These can sometimes be coupled with other vibrations.
-
Aromatic Ring Vibrations:
-
C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[7]
-
C=C Stretches: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.[7]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring (para-substitution in this case) gives rise to a strong band in the fingerprint region, typically between 800–850 cm⁻¹ .[6]
-
The 2,2,3,3,3-Pentafluoropropyl Moiety
The high electronegativity of fluorine and the strength of the C-F bond dominate a significant portion of the spectrum.
-
C-F Stretching Vibrations: Carbon-fluorine bonds produce exceptionally strong and often broad absorption bands due to the large dipole moment of the bond. These are typically found in the 1300–1000 cm⁻¹ region.[6][8] The presence of multiple fluorine atoms (CF₂ and CF₃) will result in a complex and intense series of overlapping bands in this area, which is a hallmark of highly fluorinated compounds.[9]
-
-CH₂- Group Vibrations: The methylene bridge connecting the tosylate oxygen to the fluorinated chain exhibits standard alkane C-H stretches. These are expected at wavenumbers just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[10]
Data Summary: Expected IR Absorption Bands
The following table summarizes the anticipated key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350–1250 | Strong, Sharp |
| Sulfonyl (S=O) | Symmetric Stretch | 1170–1120 | Strong, Sharp |
| Fluoroalkyl (C-F) | C-F Stretch (Multiple) | 1300–1000 | Very Strong, Complex |
| Aromatic (C-H) | C-H Stretch | 3100–3000 | Medium to Weak |
| Alkyl (C-H) | C-H Stretch | 2950–2850 | Medium |
| Aromatic (C=C) | Ring Stretch | 1600–1400 | Medium to Weak |
| Aromatic (C-H) | Out-of-Plane Bend (para) | 850–800 | Strong |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol details the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid samples.
Instrument Preparation (Self-Validation)
-
System Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 15-20 minutes. This is critical to minimize atmospheric water vapor and CO₂ interference, which can obscure key spectral regions.
-
ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). This ensures no residue from previous samples contaminates the spectrum.
-
Performance Verification: Run a diagnostic test on the instrument to confirm it meets manufacturer specifications for signal-to-noise ratio and energy output.
Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition and analysis.
Step-by-Step Methodology
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal intensity.
-
Sample Spectrum: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Data Processing:
-
Apply an ATR correction if the software allows, which corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, facilitating accurate peak picking.
-
Spectral Interpretation: A Validated Analysis
Interpreting the spectrum involves identifying the key bands predicted in Section 3 and confirming their presence.
-
Primary Confirmation: The most telling evidence for the correct compound is the simultaneous presence of the very strong S=O stretches (around 1350 cm⁻¹ and 1170 cm⁻¹) and the intense, broad C-F absorption region (1300-1000 cm⁻¹). The C-F bands will likely overlap with the symmetric S=O stretch, resulting in a powerful and complex absorption pattern in this part of the spectrum.
-
Aromatic and Alkyl Verification: Look for the weaker C-H stretching bands. A small cluster of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the -CH₂- spacer. The strong band around 820 cm⁻¹ is a reliable indicator of the para-substituted aromatic ring.
-
Absence of Other Functionalities: Equally important is the absence of unexpected peaks. For example, a broad band in the 3500-3200 cm⁻¹ region would indicate O-H contamination (e.g., from residual starting alcohol, 2,2,3,3,3-pentafluoropropanol), signaling an incomplete reaction or impure sample.
By systematically verifying the presence of these key absorptions and confirming the absence of bands from plausible impurities, FT-IR spectroscopy provides a high degree of confidence in the structural identity and purity of this compound.
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]
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MDPI. Enhanced Cell Adhesion on Biofunctionalized Ti6Al4V Alloy: Immobilization of Proteins and Biomass from Spirulina platensis Microalgae. (2026-01-22). [Link]
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Introduction: The Role of Fluorination in a Powerful Alkylating Agent
An In-Depth Technical Guide to the Stability and Storage of 2,2,3,3,3-Pentafluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
2,2,3,3,3-Pentafluoropropyl tosylate (PFPT) is a specialized organic reagent that merges the well-established reactivity of a tosylate leaving group with the unique physicochemical properties imparted by a polyfluorinated alkyl chain. The tosyl group is renowned for its ability to transform a poor leaving group (a hydroxyl group) into an excellent one, facilitating nucleophilic substitution and elimination reactions.[1][2] The effectiveness of the tosylate anion as a leaving group is derived from the stability of the resulting p-toluenesulfonate anion, which is significantly delocalized through resonance.[1][2]
The incorporation of the 2,2,3,3,3-pentafluoropropyl moiety introduces a strong inductive effect due to the high electronegativity of the fluorine atoms. This electronic influence is critical to the molecule's stability and reactivity profile, differentiating it from non-fluorinated analogues. This guide provides a comprehensive overview of the factors governing the stability of PFPT, outlines field-proven storage and handling protocols, and offers a framework for its experimental stability assessment.
Diagram of 2,2,3,3,3-Pentafluoropropyl Tosylate
Caption: Chemical structure of 2,2,3,3,3-Pentafluoropropyl tosylate.
I. Core Chemical Stability Profile
The stability of PFPT is primarily dictated by the susceptibility of the sulfonate ester linkage to cleavage. Understanding the key degradation pathways is essential for preventing sample degradation and ensuring experimental reproducibility.
A. Hydrolytic Stability
Hydrolysis is one of the most common degradation pathways for pharmaceutical compounds and reagents.[3] For PFPT, this involves the nucleophilic attack of water on the electrophilic sulfur atom or the adjacent carbon of the propyl chain, leading to the cleavage of the ester bond.
-
Mechanism: The reaction yields 2,2,3,3,3-pentafluoropropanol and p-toluenesulfonic acid. The rate of hydrolysis is highly dependent on pH and temperature.[3] While the strong carbon-fluorine bonds are exceptionally stable, the sulfonate ester linkage remains the point of vulnerability.[4] Studies on related fluorotelomer esters show that hydrolysis can be significant, especially under basic conditions.[5][6]
-
Causality: The electron-withdrawing nature of the pentafluoropropyl group can influence the reaction. While it enhances the leaving group ability of the tosylate, it also makes the adjacent methylene (CH₂) protons more acidic and potentially susceptible to base-catalyzed elimination reactions, which can compete with hydrolysis.
B. Thermal Stability
-
Considerations: PFPT is a relatively stable compound at recommended storage temperatures. However, exposure to elevated temperatures can provide the necessary activation energy to overcome reaction barriers, accelerating degradation.
-
Decomposition: At high temperatures, decomposition can occur, potentially releasing toxic and corrosive fumes.[7] Therefore, it is crucial to avoid exposure to open flames or high-heat sources.[7][8]
C. Photostability
-
Preventative Measures: To mitigate this risk, PFPT should be stored in amber or opaque containers that block UV radiation.
II. Recommended Storage and Handling Protocols
Proper storage is the most critical factor in maintaining the integrity and shelf-life of PFPT. The following recommendations are synthesized from safety data sheets of structurally related fluorinated and reactive compounds.
A. Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation pathways by lowering the kinetic energy of the molecules.[9] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen); Tightly sealed container. | Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis.[9] Prevents potential oxidative degradation. |
| Light Exposure | Store in an amber or opaque vial/container. | Protects the compound from photolytic degradation initiated by UV light absorption by the aromatic tosyl group.[3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and water/moisture. | Oxidizing agents can react with the organic structure.[9] Strong bases can catalyze rapid hydrolysis or elimination. Moisture leads to hydrolysis. |
B. Safe Handling Procedures
As a potent alkylating agent, PFPT must be handled with appropriate caution. Tosylates, in general, are considered potentially carcinogenic.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]
-
Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of any potential vapors.[7]
-
Dispensing: Use clean, dry glassware and tools. If dispensing from a larger container, blanket the headspace with an inert gas like argon or nitrogen before resealing to prevent moisture ingress.
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[12] Dispose of all waste in accordance with local, state, and federal regulations.
III. Experimental Workflow: Forced Degradation Study
To empirically validate the stability of PFPT under specific experimental conditions, a forced degradation study is indispensable. This protocol provides a self-validating system to identify potential liabilities.
A. Protocol Overview
This workflow exposes PFPT to accelerated stress conditions to predict its long-term stability and identify its degradation products.
Caption: Workflow for a forced degradation study of PFPT.
B. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,2,3,3,3-Pentafluoropropyl tosylate in HPLC-grade acetonitrile.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place 2 mL of the stock solution in a vial.
-
Control: Place 2 mL of the stock solution in a vial.
-
-
Incubation:
-
Store the control sample at 2-8°C in the dark.
-
Incubate the acid, base, and oxidation samples at 40°C in the dark for 24 hours.
-
Incubate the thermal stress sample at 60°C in the dark for 24 hours.
-
Expose a separate photostability sample to a calibrated UV light source.
-
-
Quenching and Analysis:
-
After incubation, allow all samples to return to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and Mass Spectrometry (MS) detection.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation.
-
Use the MS data to identify the mass of any new peaks, which correspond to degradation products. A likely degradation product is 2,2,3,3,3-pentafluoropropanol.
-
IV. Plausible Degradation Pathway: Hydrolysis
The most probable non-photolytic degradation route is hydrolysis. The following diagram illustrates this pathway.
Caption: Primary hydrolytic degradation pathway for PFPT.
Conclusion
2,2,3,3,3-Pentafluoropropyl tosylate is a valuable synthetic tool, but its utility is directly linked to its chemical integrity. Its stability is primarily challenged by hydrolysis, with secondary risks from thermal and photolytic stress. By implementing stringent storage conditions—specifically refrigeration in a dry, dark, and inert environment—and adhering to safe handling protocols, researchers can ensure the reagent's long-term viability and the reliability of their experimental outcomes. The use of systematic stability studies, such as the forced degradation protocol outlined, provides a robust framework for validating the compound's fitness for use in sensitive applications.
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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Liu, J., & Lee, L. S. (2013). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review. PubMed. [Link]
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Gaudes, C., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. ResearchGate. [Link]
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Grokipedia. (n.d.). Tosyl group. [Link]
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Fromel, N., & Knepper, T. P. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. [Link]
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Wackett, L. P. (2016). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
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Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
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Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Chemistry Portal. [Link]
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Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. PubMed. [Link]
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The Organic Chemistry Tutor. (2018). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. [Link]
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Li, Y., et al. (2020). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. PubMed Central. [Link]
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The Lynchpin of Fluoroalkylation: A Technical Guide to the Mechanism of Action of 2,2,3,3,3-Pentafluoropropyl Tosylate in Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern organic synthesis, the strategic introduction of fluorinated motifs is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated compounds highly sought after.[1] Among the diverse reagents available for fluoroalkylation, 2,2,3,3,3-Pentafluoropropyl tosylate stands out as a versatile and potent electrophile for the introduction of the pentafluoropropyl group. This guide provides an in-depth analysis of its mechanism of action, offering field-proven insights into its application and the causality behind experimental choices.
The Foundational Chemistry of Tosylates: A Superior Leaving Group
To comprehend the utility of 2,2,3,3,3-Pentafluoropropyl tosylate, one must first appreciate the role of the tosylate group. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and, therefore, a poor leaving group.[2][3] The transformation of an alcohol into a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, converts the hydroxyl group into a p-toluenesulfonate (tosylate) group (-OTs).[4]
The efficacy of the tosylate anion as a leaving group stems from its exceptional stability, which is a result of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[4] This stability makes the tosylate anion a very weak base, and consequently, an excellent leaving group in nucleophilic substitution reactions.[4][5]
The Influence of the Pentafluoropropyl Group: An Electron-Withdrawing Powerhouse
The defining feature of 2,2,3,3,3-Pentafluoropropyl tosylate is the presence of the C3F5H2- moiety. The five fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This has two profound consequences on the reactivity of the molecule:
-
Enhanced Electrophilicity: The strong -I effect of the pentafluoropropyl group significantly polarizes the C-O bond of the tosylate ester, making the α-carbon (the carbon bonded to the oxygen) highly electron-deficient and thus, a potent electrophilic center. This heightened electrophilicity makes it more susceptible to attack by nucleophiles.
-
Favored Sₙ2 Pathway: The electron-withdrawing nature of the fluorine atoms destabilizes any potential carbocation formation at the α-carbon. This destabilization strongly disfavors an Sₙ1-type mechanism and promotes a concerted Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the tosylate leaving group. This is a critical feature for reactions where stereochemical control is paramount, as Sₙ2 reactions proceed with a predictable inversion of stereochemistry at the reaction center.[2][6]
Mechanism of Action in Nucleophilic Substitution Reactions
The primary role of 2,2,3,3,3-Pentafluoropropyl tosylate in organic synthesis is as a pentafluoropropylating agent in nucleophilic substitution reactions. The general mechanism proceeds via an Sₙ2 pathway, as illustrated below.
Caption: Generalized Sₙ2 mechanism for the reaction of 2,2,3,3,3-Pentafluoropropyl tosylate.
A wide variety of nucleophiles can be employed to displace the tosylate group, leading to the formation of a diverse array of pentafluoropropyl-containing compounds. Common classes of nucleophiles and the resulting products are summarized in the table below.
| Nucleophile Class | Example | Product Class |
| Amines | R-NH₂ | Secondary Amines |
| Thiols | R-SH | Thioethers |
| Phenols | Ar-OH | Aryl Ethers |
| Azides | N₃⁻ | Alkyl Azides |
| Cyanides | CN⁻ | Nitriles |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures that can be adapted for specific substrates. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate
This initial step involves the conversion of the corresponding alcohol to the tosylate.
Caption: Experimental workflow for the synthesis of 2,2,3,3,3-Pentafluoropropyl tosylate.
Step-by-Step Methodology:
-
To a solution of 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the slow addition of cold, dilute hydrochloric acid.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure 2,2,3,3,3-Pentafluoropropyl tosylate.
General Protocol for Nucleophilic Substitution with an Amine
This protocol outlines the pentafluoropropylation of a primary amine.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the primary amine (1.2 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or potassium carbonate (1.5 eq.).[7]
-
Add a solution of 2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.) in the same solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-(2,2,3,3,3-pentafluoropropyl)amine.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol describes the synthesis of a pentafluoropropyl thioether.
Step-by-Step Methodology:
-
To a solution of the thiol (1.1 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.2 eq.) or potassium carbonate (1.5 eq.) at 0 °C to generate the thiolate.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pentafluoropropyl thioether.
Conclusion: A Versatile Reagent for Modern Synthesis
2,2,3,3,3-Pentafluoropropyl tosylate is a highly effective reagent for the introduction of the pentafluoropropyl group into a wide range of organic molecules. Its mechanism of action is dominated by the Sₙ2 pathway, a consequence of the powerful electron-withdrawing nature of the pentafluoropropyl moiety. This not only enhances the electrophilicity of the reaction center but also ensures a high degree of stereochemical control. The experimental protocols provided herein offer a practical starting point for the application of this versatile reagent in the synthesis of novel fluorinated compounds for the pharmaceutical and materials science industries.
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LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
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Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 5). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Retrieved from [Link]
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ResearchGate. (2017, July 20). I want a method for the reaction of tosylate with amine in basic media. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Retrieved from [Link]
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The Emergence of Fluoroalkyl Sulfonates: A Technical Guide to the Superior Leaving Group Ability of Pentafluoropropyl Tosylate
For professionals in pharmaceutical and materials science, the quest for greater reaction efficiency and the ability to forge challenging chemical bonds is perpetual. Nucleophilic substitution reactions, the cornerstone of molecular construction, are often governed by the efficacy of the leaving group. This guide delves into the superior reactivity of 2,2,3,3,3-pentafluoropropyl p-toluenesulfonate, a "super" leaving group engineered to overcome the limitations of traditional sulfonates. We will explore the fundamental principles underpinning its enhanced ability, provide quantitative comparisons, and detail robust experimental protocols for its synthesis and application.
Beyond Traditional Leaving Groups: The Need for Enhanced Reactivity
In organic synthesis, the hydroxyl group of an alcohol is a notoriously poor leaving group due to the high basicity of the resulting hydroxide ion (OH⁻).[1] To facilitate nucleophilic substitution, the hydroxyl group is routinely converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate, -OTs) or a mesylate (methanesulfonate, -OMs).[2][3] The effectiveness of these groups stems from the stability of their corresponding anions, where the negative charge is delocalized through resonance across the sulfonyl group, rendering them weak bases.[4]
However, for sterically hindered substrates or reactions involving weakly nucleophilic partners, even the reactivity of standard tosylates can be insufficient. This has driven the development of "super" leaving groups, most famously the triflate (trifluoromethanesulfonate, -OTf) group. Triflate esters are vastly more reactive than their tosylate counterparts, a direct result of the powerful electron-withdrawing inductive effect of the three fluorine atoms.[1] This intense inductive pull further stabilizes the departing anion, making it an exceptionally weak base and a superb leaving group.[1] 2,2,3,3,3-Pentafluoropropyl tosylate emerges from this same principle, leveraging the potent electronic effects of a polyfluorinated alkyl chain to create a highly activated, yet often more stable and handleable, alternative to traditional sulfonates.
Mechanistic Underpinnings of Pentafluoropropyl Tosylate's Power
The leaving group ability of a sulfonate ester is inversely proportional to the basicity of its conjugate anion. The lower the pKa of the corresponding sulfonic acid, the more stable the anion, and the faster it will depart during a nucleophilic substitution reaction.
The key to the enhanced reactivity of pentafluoropropyl tosylate lies in the profound inductive effect (-I effect) of the five fluorine atoms on the propyl chain. This effect is twofold:
-
Stabilization of the Departing Anion : Upon heterolytic cleavage of the C-O bond in a substitution reaction, the pentafluoropropyl-p-toluenesulfonate anion is formed. The strong electron-withdrawing pull of the C₂F₅ group disperses the negative charge on the oxygen atoms far more effectively than a simple alkyl group. This increased charge delocalization results in a highly stable, very weak base.
-
Increased Electrophilicity of the Carbon Center : The inductive effect is transmitted through the C-O-S linkage, making the carbon atom to which the leaving group is attached more electron-deficient and, therefore, more susceptible to nucleophilic attack.
While direct solvolysis data for pentafluoropropyl tosylate is not abundant in peer-reviewed literature, its reactivity can be confidently placed between that of a standard tosylate and the highly reactive triflate. The pentafluoroethyl group (CF₃CF₂-) is one of the strongest electron-withdrawing alkyl groups, surpassed only slightly by the trifluoromethyl group (CF₃-). This positions pentafluoropropyl tosylate as a highly activating leaving group suitable for challenging synthetic transformations.
Quantitative Comparison of Common Sulfonate Leaving Groups
To contextualize the activating power of fluorination, we can examine the well-documented differences between mesylates, tosylates, and triflates. The stability of the conjugate anion, and thus the leaving group ability, follows a clear trend.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8[3] | ~ 0.7 |
| Triflate | -OTf | Triflic Acid | ~ -12 | ~ 56,000 |
Table 1: Comparison of common sulfonate leaving groups. Data compiled from multiple sources. The relative rate data highlights the dramatic increase in reactivity upon fluorination (Triflate vs. Mesylate/Tosylate).[5]
Pentafluoropropyl tosylate is expected to exhibit reactivity significantly greater than tosylate, approaching the order of magnitude seen with triflates, making it an ideal choice for reactions that are sluggish or fail with conventional leaving groups.
Synthesis and Application: Experimental Protocols
The following protocols provide a framework for the synthesis and utilization of pentafluoropropyl tosylate. These methods are designed as self-validating systems, incorporating in-process checks and characterization to ensure purity and confirm reactivity.
Protocol 1: Synthesis of 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate
This procedure is adapted from established methods for the synthesis of analogous fluoroalkyl sulfonates.[6] It involves the reaction of 2,2,3,3,3-pentafluoropropanol with p-toluenesulfonyl chloride in the presence of a base.
Diagram of Synthetic Workflow
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Methodological & Application
A Practical Guide to Nucleophilic Substitution Reactions with 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanistic considerations, and practical applications of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (pentafluoropropyl tosylate) as a versatile reagent in nucleophilic substitution reactions. We detail its role as a powerful electrophile for the introduction of the valuable pentafluoropropyl moiety into a wide range of molecules. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and data-driven guidance to effectively utilize this reagent in their synthetic programs. The unique electronic properties conferred by the pentafluoropropyl group, such as enhanced metabolic stability and modulated lipophilicity, make it a highly sought-after component in modern drug discovery.[1][2][3]
The Substrate: Understanding the Reagent
Introduction to 2,2,3,3,3-Pentafluoropropyl Tosylate
This compound is a primary alkyl sulfonate that serves as a potent electrophile. Its utility stems from two key features: the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group and the strong, electron-withdrawing nature of the pentafluoropropyl chain. The tosylate group is a stable anion, making it readily displaced in nucleophilic substitution reactions.[4] The five fluorine atoms create a strong inductive effect, rendering the α-carbon highly electron-deficient and thus extremely susceptible to attack by nucleophiles.
This combination makes the reagent an efficient vehicle for introducing the CF₃CF₂CH₂- group, a bioisostere for common alkyl groups like isopropyl or tert-butyl, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][3]
Synthesis and Purification Protocol
The most reliable method for preparing the title compound is through the esterification of the corresponding alcohol with tosyl chloride.[5][6] A base, typically pyridine, is used both as a solvent and to neutralize the HCl byproduct.[6]
Materials:
-
2,2,3,3,3-Pentafluoropropan-1-ol
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).[6]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add tosyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tosylate as a white solid or colorless oil.
Mechanistic Framework: The S_N2 Pathway
The Concerted S_N2 Mechanism
Nucleophilic substitution reactions involving 2,2,3,3,3-pentafluoropropyl tosylate proceed almost exclusively through a bimolecular (S_N2) mechanism.[7] This is a one-step, concerted process where the nucleophile attacks the electrophilic α-carbon at the same time as the tosylate leaving group departs.[7][8][9]
The reaction rate is dependent on the concentration of both the substrate and the nucleophile, a key characteristic of a second-order reaction.[8][10]
Caption: The concerted S_N2 mechanism on pentafluoropropyl tosylate.
Electronic and Steric Factors
-
Substrate: As a primary tosylate, the reaction center is sterically accessible, favoring the S_N2 pathway over the S_N1 pathway, which is disfavored for primary substrates.[8] The rate of S_N2 reactions is highly sensitive to steric hindrance (methyl > primary > secondary >> tertiary).[8]
-
Nucleophile: Strong nucleophiles accelerate the reaction. The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.
-
Leaving Group: The tosylate anion (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of its negative charge, which facilitates the cleavage of the C-O bond.
-
Pentafluoropropyl Group: The powerful electron-withdrawing effect of the CF₃CF₂- moiety significantly increases the partial positive charge (δ+) on the α-carbon, making it a "super" electrophile and accelerating the rate of nucleophilic attack.
Potential Side Reactions: E2 Elimination
While S_N2 is dominant, the competing E2 elimination pathway should be considered, particularly when using strong, sterically hindered bases (e.g., potassium tert-butoxide) or at elevated temperatures. This would lead to the formation of 2,3,3,3-tetrafluoroprop-1-ene. For most applications with non-basic or weakly basic nucleophiles, elimination is a minor pathway.[11]
Standardized Protocols & Applications
The following protocols represent common classes of nucleophilic substitution using pentafluoropropyl tosylate.
Workflow Overview
Caption: General experimental workflow for S_N2 reactions.
Protocol: O-Alkylation with Sodium Phenoxide
-
Objective: To synthesize 2,2,3,3,3-pentafluoropropyl phenyl ether.
-
Rationale: Phenoxides are excellent oxygen nucleophiles. The use of a polar aprotic solvent like DMF ensures the solubility of the salt and enhances nucleophilicity.
| Parameter | Value/Reagent | Purpose |
| Substrate | Pentafluoropropyl Tosylate | Electrophile |
| Nucleophile | Sodium Phenoxide (1.2 eq) | Nucleophile |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | 60-80 °C | To ensure reasonable reaction rate |
| Time | 4-8 hours | Typical for completion |
Step-by-Step Methodology:
-
To a solution of sodium phenoxide (1.2 eq) in anhydrous DMF, add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq).
-
Heat the mixture to 70 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via flash chromatography.
Protocol: N-Alkylation with Morpholine
-
Objective: To synthesize 4-(2,2,3,3,3-pentafluoropropyl)morpholine.
-
Rationale: Secondary amines are effective nitrogen nucleophiles. A base like K₂CO₃ is required to scavenge the p-toluenesulfonic acid byproduct, preventing protonation of the starting amine.
| Parameter | Value/Reagent | Purpose |
| Substrate | Pentafluoropropyl Tosylate | Electrophile |
| Nucleophile | Morpholine (1.5 eq) | Nucleophile |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | Acid Scavenger |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent |
| Temperature | 80 °C (Reflux) | To drive the reaction to completion |
| Time | 12-24 hours | Typical for completion |
Step-by-Step Methodology:
-
Combine pentafluoropropyl tosylate (1.0 eq), morpholine (1.5 eq), and K₂CO₃ (2.0 eq) in acetonitrile.
-
Heat the suspension to reflux and stir under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. After completion, cool and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by chromatography.
Protocol: Azide Substitution with Sodium Azide
-
Objective: To synthesize 1-azido-2,2,3,3,3-pentafluoropropane.
-
Rationale: The azide anion is a powerful and relatively soft nucleophile, highly effective in S_N2 reactions. The resulting alkyl azide is a versatile intermediate for further transformations (e.g., click chemistry, reduction to amines).
| Parameter | Value/Reagent | Purpose |
| Substrate | Pentafluoropropyl Tosylate | Electrophile |
| Nucleophile | Sodium Azide (NaN₃, 1.5 eq) | Azide source |
| Solvent | DMSO | High-boiling polar aprotic solvent |
| Temperature | 90 °C | To ensure a good reaction rate |
| Time | 6 hours | Typical for completion |
Step-by-Step Methodology:
-
CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Organic azides can be explosive; do not distill to dryness.
-
Dissolve pentafluoropropyl tosylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMSO.
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere.
-
Monitor by TLC or GC-MS. Upon completion, cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (2x). Combine organic layers, wash with water (3x) to remove DMSO, then wash with brine.
-
Dry over MgSO₄ and carefully concentrate in vacuo at low temperature. The product is often volatile and may be used directly in the next step.
Data Summary & Comparative Table
The following table summarizes typical conditions for the nucleophilic substitution reactions described. Yields are representative and may vary based on reaction scale and purity of reagents.
| Nucleophile Class | Example Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| O-Nucleophile | Sodium Phenoxide | DMF | 70 | 4-8 | >85% | Reaction is generally clean and efficient. |
| N-Nucleophile | Morpholine | MeCN | 80 | 12-24 | >80% | Requires a non-nucleophilic base. |
| S-Nucleophile | Sodium Thiophenoxide | EtOH | 25-50 | 2-6 | >90% | Thiolates are very potent nucleophiles. |
| N₃⁻ Nucleophile | Sodium Azide | DMSO | 90 | 6 | >90% | Use caution, product can be energetic. |
| C-Nucleophile | Diethyl Malonate (NaH) | THF | 60 | 8-16 | 70-85% | Requires strong base to form the enolate. |
| F⁻ Nucleophile | Potassium Fluoride | MeCN | 80 | 24 | 60-75% | Requires a phase-transfer catalyst (e.g., 18-crown-6).[12] |
Troubleshooting and Expert Insights
-
Low or No Reactivity:
-
Cause: Poor nucleophile, wet solvent/reagents, or insufficient temperature.
-
Solution: Ensure the nucleophile is sufficiently strong and non-hindered. Use freshly dried, anhydrous solvents. Consider increasing the temperature or switching to a more polar solvent like DMSO. For weak nucleophiles, conversion of the tosylate to the corresponding iodide (Finkelstein reaction) can increase reactivity.
-
-
Formation of Elimination Byproduct:
-
Cause: Use of a strong, bulky base or excessively high temperatures.
-
Solution: Use a less basic nucleophile if possible. If a base is required, use a weaker, non-nucleophilic base (e.g., Cs₂CO₃ instead of NaH). Run the reaction at the lowest effective temperature.
-
-
Difficult Purification:
-
Cause: Product is volatile or has similar polarity to starting material.
-
Solution: For volatile products, use care during solvent removal (low temperature, moderate vacuum). If TLC separation is poor, try a different solvent system or consider purification by distillation if the product is thermally stable.
-
References
-
Ho, T. L. (2011). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Pike, K. G., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
ResearchGate. Fluorination on secondary tosylate using KF with hexaehtylene glycol chain-DHIM. [Link]
-
University of Groningen. (2020). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
ResearchGate. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. [Link]
-
Gouverneur, V., et al. (2021). A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. National Institutes of Health. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]
-
Schiesser, C. H., et al. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]
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Application Note & Protocol: Strategic N-Pentafluoropropylation of Amines Using 2,2,3,3,3-Pentafluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Pentafluoropropyl Moiety
In modern medicinal chemistry, the incorporation of fluorine is a cornerstone strategy for optimizing drug candidates.[1][2] The unique electronic properties of fluorine can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[1][3] The 2,2,3,3,3-pentafluoropropyl (PFP) group, in particular, offers a robust building block for achieving these desirable pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide to the reaction of 2,2,3,3,3-pentafluoropropyl tosylate with various amines—a key transformation for introducing the PFP moiety onto nitrogen-containing scaffolds. We will delve into the underlying mechanism, provide detailed and validated protocols, discuss optimization strategies, and contextualize the application within drug discovery programs.
Reaction Principle: The SN2 Displacement of a Superior Leaving Group
The core of this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The process hinges on two key factors: the nucleophilicity of the amine and the exceptional leaving group ability of the tosylate anion.
-
Activation of the Alcohol: The hydroxyl group of 2,2,3,3,3-pentafluoropropanol is inherently a poor leaving group (-OH). Converting it to a tosylate ester (-OTs) via reaction with p-toluenesulfonyl chloride (TsCl) transforms it into an excellent leaving group.[4] The tosylate anion is highly stable due to the resonance delocalization of its negative charge across the sulfonate group, making its departure from the carbon backbone energetically favorable.[4][5]
-
Nucleophilic Attack: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nitrogen bond.[6]
The strong electron-withdrawing effect of the five fluorine atoms increases the electrophilicity of the target carbon, facilitating the nucleophilic attack.
Figure 1: General mechanism for the N-pentafluoropropylation of amines.
General Protocol for N-Pentafluoropropylation
This protocol provides a robust starting point for the reaction of various primary and secondary amines. Optimization may be required based on the specific substrate's reactivity and steric hindrance.
3.1. Materials and Reagents
-
2,2,3,3,3-Pentafluoropropyl tosylate (Electrophile)
-
Amine (Nucleophile, 1.0 - 1.2 equivalents)
-
Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Reaction vessel (round-bottom flask), magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
3.2. Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., acetonitrile) to create a slurry, typically aiming for a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: Add 2,2,3,3,3-pentafluoropropyl tosylate (1.1 eq) to the stirring mixture. For highly exothermic reactions, this addition may be done portion-wise or as a solution in the reaction solvent.
-
Reaction: Heat the mixture to a suitable temperature (typically between 60-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-pentafluoropropylated amine.
Causality and Optimization: A Scientist's Perspective
Simply following a protocol is insufficient; understanding the function of each component is critical for troubleshooting and optimization.
| Parameter | Options | Rationale & Field-Proven Insights |
| Solvent | Acetonitrile, DMF, DMSO | A polar aprotic solvent is crucial. It effectively solvates the cation of the base (e.g., K⁺) while leaving the amine nucleophile relatively "bare" and highly reactive. Protic solvents (like ethanol) would solvate the amine through hydrogen bonding, reducing its nucleophilicity. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | The base serves two purposes: (1) For primary and secondary amines, it neutralizes the protonated amine formed after the initial alkylation, regenerating a neutral, nucleophilic amine that could otherwise be prone to over-alkylation. (2) It neutralizes the p-toluenesulfonic acid byproduct. Inorganic bases like Cs₂CO₃ are often more effective due to higher solubility in organic solvents. Organic bases like DIPEA are used when a homogeneous reaction is preferred. |
| Temperature | 25 °C to 100 °C | Most reactions require heating to overcome the activation energy. Start with a moderate temperature (e.g., 60 °C) and increase if the reaction is sluggish. Be aware that excessively high temperatures can promote side reactions, such as elimination, although this is less common for primary tosylates. |
| Stoichiometry | Amine:Tosylate (1:1.1 to 1.2:1) | Using a slight excess of the amine can drive the reaction to completion. However, for valuable or complex amines, using the tosylate as the excess reagent may be preferable to ensure full conversion of the amine. For primary amines, using a larger excess of the amine can help minimize the formation of the dialkylated product. |
Detailed Protocol: Synthesis of 4-(2,2,3,3,3-pentafluoropropyl)morpholine
This example provides a validated, step-by-step workflow for a model reaction.
5.1. Reagents
-
Morpholine: 0.871 g (10.0 mmol, 1.0 eq)
-
2,2,3,3,3-Pentafluoropropyl tosylate: 3.32 g (11.0 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous: 2.76 g (20.0 mmol, 2.0 eq)
-
Acetonitrile (anhydrous): 50 mL
5.2. Experimental Procedure
-
Combine morpholine (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 50 mL of anhydrous acetonitrile to the flask under a nitrogen atmosphere.
-
Add 2,2,3,3,3-pentafluoropropyl tosylate (11.0 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and maintain vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting amine.
-
After completion, cool the flask to room temperature.
-
Filter the suspension through a pad of celite to remove potassium carbonate and other salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude oil in dichloromethane and purify by flash column chromatography on silica gel (gradient elution, e.g., 5% to 40% Ethyl Acetate in Hexanes) to afford 4-(2,2,3,3,3-pentafluoropropyl)morpholine as a pure compound.
Figure 2: Experimental workflow for the synthesis of N-PFP amines.
Applications in Drug Development and PET Imaging
The N-pentafluoropropyl motif is increasingly utilized by medicinal chemists to overcome common drug development hurdles.
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking a potential metabolic soft spot and increasing the drug's half-life.[1][2]
-
Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3]
-
pKa Modulation: The powerful inductive effect of the PFP group can significantly lower the pKa of a nearby basic amine. This is a critical tool for tuning a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[2]
-
PET Imaging: The tosylate chemistry is directly applicable to radiolabeling. Using an [¹⁸F]-labeled fluoride source to displace the tosylate provides a route to ¹⁸F-labeled PFP compounds. These radiotracers are invaluable in Positron Emission Tomography (PET) for non-invasively studying drug distribution and target engagement in vivo.[7]
References
-
Munoz, J. et al. (2016). How to convert tosylate into amine? ResearchGate. Available at: [Link]
-
Yadav, M. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
PorphChem. (2014). Tetraphenyl porphyrin (TPP) Synthesis. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]
-
Kolosov, M. et al. (2019). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. ResearchGate. Available at: [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pre-print server. (Note: While the specific source is a pre-print, the information aligns with established principles in medicinal chemistry).
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]
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Mykhailiuk, P. K. (2021). Defluorinative [4 + 1] annulation of perfluoroalkyl N-mesylhydrazones with primary amines provides 5-fluoroalkyl 1,2,3-triazoles. Green Chemistry, RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
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Al-Badri, Z. M. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]
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Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]
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Le, C. & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
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The Chemistry Solution. (2021). Nucleophilic Substitution with amines. YouTube. Available at: [Link]
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Weires, A. G. et al. (2016). Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides. Organic Letters. Available at: [Link]
-
Ramirez, J. et al. (2013). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Available at: [Link]
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Topic: O-alkylation of Phenols with 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pentafluoropropyl Ethers in Modern Chemistry
Phenols and their corresponding ethers are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1] Their prevalence underscores their importance in molecular recognition and biological activity.[2][3][4] In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of a pentafluoropropyl group, in particular, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity by engaging in favorable non-covalent interactions.[5][6]
This application note provides a comprehensive guide to the O-alkylation of phenols using 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate. This reagent offers a direct and efficient route to introduce the valuable pentafluoropropyl moiety onto a phenolic core. The tosylate component of the reagent is an excellent leaving group, facilitating a clean and high-yielding Williamson ether synthesis under mild conditions.[7]
Reagent Profile: this compound
A thorough understanding of the alkylating agent is paramount for successful and safe experimentation.
Structure and Physicochemical Properties
-
Chemical Name: this compound
-
Common Name: Pentafluoropropyl tosylate
-
Molecular Formula: C₁₀H₉F₅O₃S[8]
-
Molecular Weight: 304.24 g/mol [8]
-
CAS Number: 565-42-4
-
Appearance: Colorless liquid[9]
-
Boiling Point: 66.7 °C[9]
-
Melting Point: -50.3 °C[9]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₅O₃S | [8] |
| Molecular Weight | 304.24 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 66.7 °C | [9] |
| Melting Point | -50.3 °C | [9] |
Synthesis of the Reagent
The most common and established method for preparing this compound is through a nucleophilic substitution reaction. This involves reacting 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine. Pyridine serves a dual role as both a solvent and an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.[8] The reaction is typically conducted under an inert atmosphere to prevent side reactions.[8]
Safety and Handling
-
Storage: Store in a cool, dark place under an inert atmosphere, such as nitrogen or argon, at room temperature.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[10]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[11]
Reaction Mechanism: A Classic Williamson Ether Synthesis
The O-alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[5][12][13][14]
-
Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base (e.g., potassium carbonate, cesium carbonate) to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the pentafluoropropyl group. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent fluorine atoms and the tosylate group.
-
Displacement of the Leaving Group: The reaction proceeds via a backside attack, leading to the displacement of the tosylate anion, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance.[7][12][13]
Detailed Experimental Protocol
This protocol provides a general procedure for the O-alkylation of a model phenol, 4-methoxyphenol. The conditions can be adapted for other phenolic substrates.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Amount (g/mL) | Role |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 1.0 | 0.124 g | Substrate |
| This compound | 565-42-4 | 304.24 | 1.2 | 0.365 g | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 0.276 g | Base |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 5 mL | Solvent |
Equipment
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol (0.124 g, 1.0 mmol) and potassium carbonate (0.276 g, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.
-
Addition of Alkylating Agent: Add this compound (0.365 g, 1.2 mmol) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure O-alkylated product.
Data Analysis and Characterization
The final product, 1-methoxy-4-(2,2,3,3,3-pentafluoropropoxy)benzene, is expected to be a colorless oil or a low-melting solid. The structure and purity should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methoxy group, and the methylene protons of the pentafluoropropyl group.
-
¹⁹F NMR: Will display distinct signals for the CF₃ and CF₂ groups.[8]
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the C-O-C ether linkage and the C-F bonds.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base- Wet solvent or reagents- Insufficient temperature | - Use freshly dried base (e.g., K₂CO₃ dried in an oven)- Use anhydrous solvents and dry reagents thoroughly- Ensure the reaction reaches the target temperature |
| Incomplete Reaction | - Insufficient reaction time- Stoichiometry of reagents | - Extend the reaction time and continue monitoring by TLC- Use a slight excess of the alkylating agent (1.1-1.2 equivalents) |
| Formation of Side Products | - Reaction temperature too high- Presence of other nucleophilic sites | - Lower the reaction temperature- For complex molecules, consider using protecting groups |
Conclusion
The O-alkylation of phenols using this compound is a robust and efficient method for the synthesis of pentafluoropropyl aryl ethers. This protocol, based on the Williamson ether synthesis, offers high yields and operational simplicity. The resulting products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the pentafluoropropyl group. This application note provides a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
-
565-42-4 | this compound . Available at: [Link]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes . Fluorine Notes, 2021, 136, 1-2. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps . Available at: [Link]
- Process for O-alkylation of phenolic compounds. Google Patents.
-
Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif . Journal of Medicinal Chemistry. Available at: [Link]
- Process for the o-methylation of phenols and a catalyst for carrying out the process. Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry . Available at: [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS. Google Patents.
-
Phenols in medicine | Feature - Royal Society of Chemistry: Education . Available at: [Link]
-
Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[8][9][10]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral . ResearchGate. Available at: [Link]
- Method for preparing methyl benzenesulfonate. Google Patents.
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition . ResearchGate. Available at: [Link]
- Alkylation of phenols. Google Patents.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H)-one . National Institutes of Health. Available at: [Link]
-
Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography . PubMed. Available at: [Link]
-
A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids . Semantic Scholar. Available at: [Link]
- Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents.
-
Exercise 14.5 (b) - The Williamson Ether Synthesis . YouTube. Available at: [Link]
-
Investigation of O-Methylation of p-tert-Butylcalix[15]arene using Methyl p-Tosylate . Available at: [Link]
- Alkylation of phenols. Google Patents.
-
Phenol and its medical uses . IJCRT.org. Available at: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts . White Rose eTheses Online. Available at: [Link]
-
Williamson ether synthesis - Wikipedia . Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) . National Institutes of Health. Available at: [Link]
- Process for the alkylation of phenolic compounds. Google Patents.
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare . GSC Online Press. Available at: [Link]
-
05 Alcohols and phenols 06 Preparation of mesylates and tosylates . YouTube. Available at: [Link]
-
Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers . Oreate AI Blog. Available at: [Link]
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- 6. survivaltechnologies.in [survivaltechnologies.in]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. This compound | 565-42-4 | Benchchem [benchchem.com]
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- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 2,2,3,3,3-Pentafluoropropyl Tosylate
Introduction: The Strategic Incorporation of the Pentafluoropropyl Moiety
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in drug discovery and development.[1] Among the various fluorinated synthons, 2,2,3,3,3-pentafluoropropyl tosylate stands out as a versatile and efficient reagent for introducing the valuable pentafluoropropyl group into a diverse range of substrates.[1]
This technical guide provides an in-depth exploration of the synthesis and application of 2,2,3,3,3-pentafluoropropyl tosylate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in the synthesis of fluorinated amines, ethers, and thioethers, and offer comprehensive safety and handling guidelines. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.
Core Principles: Activation of the Hydroxyl Group and Nucleophilic Substitution
The synthetic utility of 2,2,3,3,3-pentafluoropropyl tosylate is rooted in the fundamental principles of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[2][3] The tosylate anion is a superb leaving group due to the resonance stabilization of its negative charge across the sulfonyl group, making it a very weak base.[4] This activation facilitates nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism, which allows for the controlled formation of new carbon-heteroatom bonds.[3]
Synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate
The preparation of 2,2,3,3,3-pentafluoropropyl tosylate is a straightforward procedure involving the reaction of 2,2,3,3,3-pentafluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] The base, typically an alkali metal hydroxide or a tertiary amine like pyridine, serves to neutralize the hydrochloric acid byproduct.[2][5]
Application in the Synthesis of Fluorinated Compounds
The pentafluoropropyl group can be readily introduced into various organic molecules through nucleophilic displacement of the tosylate group. The following sections provide detailed protocols for the synthesis of key classes of fluorinated compounds.
Synthesis of N-Pentafluoropropylated Amines
The reaction of 2,2,3,3,3-pentafluoropropyl tosylate with primary and secondary amines provides a direct route to N-pentafluoropropylated amines. These compounds are of significant interest in medicinal chemistry due to the influence of the fluorinated alkyl chain on the basicity and pharmacokinetic properties of the parent amine. The amine itself can act as the base, or an auxiliary non-nucleophilic base such as triethylamine can be employed to drive the reaction to completion.[6]
-
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Triethylamine (1.5 eq.)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) and anhydrous acetonitrile.
-
Add benzylamine (1.2 eq.) followed by triethylamine (1.5 eq.) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,2,3,3,3-pentafluoropropan-1-amine.
-
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 75-85 |
| Piperidine | None | CH₃CN | Reflux | 4 | 80-90 |
| Morpholine | Et₃N | THF | Reflux | 6 | 85-95 |
Synthesis of Pentafluoropropyl Aryl Ethers
The Williamson ether synthesis can be adapted to prepare pentafluoropropyl aryl ethers by reacting 2,2,3,3,3-pentafluoropropyl tosylate with phenols in the presence of a base.[7] These fluorinated ethers are valuable building blocks in the synthesis of agrochemicals and pharmaceuticals. A mild base such as potassium carbonate is typically sufficient to deprotonate the phenol.
-
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
4-Nitrophenol (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 4-nitrophenol (1.1 eq.) and finely powdered potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-(2,2,3,3,3-pentafluoropropoxy)-4-nitrobenzene.
-
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 70-80 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6 | 85-95 |
| 2-Naphthol | NaH | THF | Room Temp | 4 | 90-98 |
Synthesis of Pentafluoropropyl Thioethers
Thiolates are excellent nucleophiles and readily displace the tosylate group from 2,2,3,3,3-pentafluoropropyl tosylate to form pentafluoropropyl thioethers.[8][9] The reaction is typically carried out by first deprotonating the thiol with a suitable base to form the more nucleophilic thiolate.[8]
-
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
Benzyl mercaptan (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and dropping funnel
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of benzyl mercaptan (1.1 eq.) in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired thioether.
-
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 85-95 |
| 1-Dodecanethiol | NaH | THF | Room Temp | 2 | 90-98 |
| Cysteine derivative | DBU | CH₃CN | Room Temp | 4 | 70-80 |
Visualizing the Synthetic Pathways
Reaction Mechanism
Caption: S(_N)2 mechanism for the reaction of 2,2,3,3,3-pentafluoropropyl tosylate.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Safety and Handling
-
Hazard Assessment: Alkylating agents, including tosylates, are often classified as toxic and potentially carcinogenic.[4] Fluorinated organic compounds can also exhibit toxicity.[10] Therefore, assume 2,2,3,3,3-pentafluoropropyl tosylate is toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is volatile or if aerosols may be generated, use a certified respirator.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Ground all equipment when handling to prevent static discharge.
-
Use only non-sparking tools.[11]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Conclusion
2,2,3,3,3-Pentafluoropropyl tosylate is a highly effective reagent for the introduction of the pentafluoropropyl moiety into a wide array of nucleophilic substrates. The protocols and data presented in this guide demonstrate its utility in the synthesis of fluorinated amines, ethers, and thioethers, which are key intermediates in the development of novel pharmaceuticals and advanced materials. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and efficiently employ this versatile building block in their synthetic endeavors.
References
-
U.S. Patent 5,194,651, issued March 16, 1993. Link
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Link
-
O'Neill, D. (2018). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry. Link
-
Javaherian, M., et al. (2007). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. Link
-
Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. ResearchGate. Link
-
Koroniak, H., et al. (2017). Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. ResearchGate. Link
-
Sigma-Aldrich. 2,2,3,3,3-Pentafluoropropyl methacrylate. Link
-
Shermolovich, Y. G., et al. (2013). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. ResearchGate. Link
-
Thermo Scientific Alfa Aesar. 2,2,3,3,3-Pentafluoro-1-propanol, 98%. Link
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. Link
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Link
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Link
-
LibreTexts Chemistry. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Link
-
Chem-Impex. 2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate. Link
-
Chem LibreTexts. (2019). 03.02 Reactivity of Thiols and Thiolates. Link
-
Wang, D., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. Link
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Link
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. The University of Groningen research portal. Link
-
Fazaeli, R., et al. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. ResearchGate. Link
-
Javaherian, M., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Link
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Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Link
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Apollo Scientific. (2022). 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate Safety Data Sheet. Link
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Sigma-Aldrich. 2,2,3,3,3-Pentafluoro-1-propanol. Link
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Chemistry Steps. Reactions of Thiols. Link
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Pinter, A., et al. (2020). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. PubMed Central. Link
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Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). Link
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L Hub. (2014). 05 Alcohols and phenols 06 Preparation of mesylates and tosylates. Link
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Chen, J., et al. (2021). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Link
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Fisher Scientific. p-Toluenesulfonyl fluoride SAFETY DATA SHEET. Link
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Sigma-Aldrich. SAFETY DATA SHEET. Link
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Wang, F., et al. (2022). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ResearchGate. Link
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Smith, G. E., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. PubMed. Link
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LibreTexts Chemistry. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Link
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Deshmukh, M. B. (2017). I want a method for the reaction of tosylate with amine in basic media. ResearchGate. Link
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Gonzalez, D., et al. (2023). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Link
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ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,3,3,3-TETRAFLUOROPROPENE. Link
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Application Notes & Protocols: The Utility of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate for [18F]Radiolabeling
Abstract & Introduction
Positron Emission Tomography (PET) is a premier molecular imaging modality, providing invaluable in-vivo data on physiological and pathological processes.[1] The radioisotope Fluorine-18 ([18F]) is the cornerstone of PET radiopharmaceutical development due to its near-ideal physical characteristics, including a 109.8-minute half-life and low positron energy (β+max = 634 keV), which allow for high-resolution imaging.[2] While direct fluorination of complex biomolecules is often challenging, the use of prosthetic groups or building blocks offers a robust and versatile strategy.
This document provides a detailed technical guide on the application of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate as a precursor for producing the [18F]pentafluoropropyl synthon. The introduction of the pentafluoropropyl moiety onto PET tracers can significantly alter their pharmacokinetic profiles, potentially enhancing metabolic stability and modulating lipophilicity. The tosylate functional group serves as an excellent leaving group for nucleophilic substitution with activated [18F]fluoride, making this precursor a valuable tool for researchers in drug development and molecular imaging.
Scientific Rationale & Mechanistic Overview
The Chemistry of the Precursor
This compound is an organofluorine compound that serves as an important synthetic intermediate.[3] Its structure consists of a stable pentafluoropropyl chain linked to a tosylate group. The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. The core of the radiolabeling strategy relies on a classic bimolecular nucleophilic substitution (SN2) reaction.
The Role of [18F]Fluoride Activation
[18F]Fluoride is typically produced in a cyclotron as an aqueous solution ([H₂¹⁸O][¹⁸F]⁻), where it is heavily solvated by water molecules.[4] This solvation shell significantly diminishes its nucleophilicity. Therefore, a critical preparatory step is the "activation" of the fluoride ion. This is universally achieved through a two-step process:
-
Anion Exchange: The aqueous [18F]F⁻ is passed through an anion exchange cartridge (e.g., QMA-carbonate) to trap the fluoride and remove the [¹⁸O]water.[5]
-
Elution and Complexation: The trapped [18F]F⁻ is then eluted with a solution containing a base (typically potassium carbonate, K₂CO₃) and a phase-transfer catalyst, most commonly the cryptand Kryptofix 222 (K₂₂₂) .[6] K₂₂₂ effectively chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [18F]fluoride anion.
-
Azeotropic Drying: Any residual water is removed by azeotropic distillation with a high-boiling point aprotic solvent like acetonitrile (MeCN).[2] This step is paramount, as even trace amounts of water will impede the reaction.[7]
The Radiolabeling Reaction Mechanism
Once activated, the naked [¹⁸F]fluoride ion acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the tosylate leaving group on the 2,2,3,3,3-pentafluoropropyl precursor. The reaction proceeds via an SN2 mechanism, resulting in the displacement of the tosylate group and the formation of [18F]1,1,1,2,2-pentafluoro-3-fluoropropane .
Synthesis of the Labeling Precursor
For completeness, the synthesis of the non-radioactive precursor, this compound, is outlined below. This ensures researchers can produce the starting material with high purity.
The most established method involves the nucleophilic substitution reaction between 2,2,3,3,3-pentafluoropropanol and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine.[8] Pyridine acts as both a solvent and an acid scavenger, neutralizing the hydrochloric acid byproduct.[8]
Protocol 3.1: Precursor Synthesis
-
In an inert atmosphere (N₂ or Ar), dissolve 2,2,3,3,3-pentafluoropropanol (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into cold hydrochloric acid (1 M).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure tosylate precursor.
Detailed Application Notes & Radiolabeling Protocol
This section details the complete workflow for the radiosynthesis of the [18F]pentafluoropropyl synthon.
Materials & Equipment
-
Automated radiosynthesis module or manual hot cell setup.
-
Reaction vessel (e.g., 1-5 mL V-vial).
-
Anion exchange cartridge (e.g., Waters QMA Sep-Pak Light).
-
C18 and Alumina N Sep-Pak cartridges for purification.
-
HPLC system (preparative and analytical) with radioactivity detector.
-
TLC scanner.
-
Gas Chromatography (GC) system for residual solvent analysis.
-
Reagents: this compound, Kryptofix 222, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Water for Injection, Ethanol (USP grade).
Protocol 4.1: [18F]Radiolabeling
Step 1: [18F]Fluoride Trapping & Activation
-
Pre-condition a QMA cartridge with 10 mL of potassium carbonate solution (0.5 M), followed by 10 mL of Water for Injection.
-
Pass the cyclotron-produced aqueous [18F]fluoride solution through the conditioned QMA cartridge.
-
Elute the trapped [18F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 222 (5-10 mg) and potassium carbonate (1-2 mg) in 0.8 mL acetonitrile and 0.2 mL water.
-
Heat the vessel to 110 °C under a stream of nitrogen to perform azeotropic drying. Add two additional 1.0 mL portions of anhydrous acetonitrile and evaporate to dryness after each addition to ensure the complex is anhydrous.[2][4]
Step 2: Nucleophilic Substitution Reaction
-
Prepare a solution of the tosylate precursor (2-5 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex in the reaction vessel.
-
Seal the vessel and heat at 100-120 °C for 10-15 minutes. The optimal temperature and time should be determined empirically.
-
After the reaction, cool the vessel to room temperature.
Step 3: Purification via Solid-Phase Extraction (SPE) Causality: SPE is a rapid purification method suitable for routine productions where high-throughput is prioritized over ultimate purity.[9] It effectively removes unreacted [18F]fluoride and polar impurities.
-
Dilute the reaction mixture with 10 mL of water.
-
Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. The desired [18F]pentafluoropropyl product will be retained, while unreacted [18F]fluoride and the K₂₂₂ complex will pass through.
-
Wash the C18 cartridge with 10 mL of water to remove any remaining polar impurities.
-
Elute the final product from the C18 cartridge with 1-2 mL of ethanol or acetonitrile.
Alternative Step 3: Purification via HPLC Causality: Semi-preparative HPLC is used when high chemical and radiochemical purity is essential, as it provides superior separation of the desired product from the precursor and any non-radioactive byproducts.[9][10]
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute using an appropriate mobile phase (e.g., acetonitrile/water gradient), monitoring the eluent with UV and radioactivity detectors.
-
Collect the radioactive peak corresponding to the product.
-
Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak (to trap the product) and eluting with a small volume of ethanol, which also prepares it for subsequent formulation.
Data & Quality Control
All radiopharmaceuticals must undergo stringent quality control (QC) before use.[6] The following table outlines the critical QC tests.
| Parameter | Method | Specification | Rationale & Reference |
| Identity | Co-elution on radio-HPLC with a non-radioactive standard | Retention time of the radioactive peak matches the standard | Confirms the chemical identity of the radiolabeled product. |
| Radionuclidic Identity | Half-life measurement or Gamma Spectroscopy | T₁/₂ = 105-115 min; 511 keV photopeak | Confirms the presence of [18F] and absence of other gamma-emitting isotopes.[11] |
| Radiochemical Purity (RCP) | Analytical radio-HPLC | > 95% | Ensures that the vast majority of radioactivity is in the desired chemical form.[6] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and byproducts below defined limits | Quantifies non-radioactive impurities that could cause pharmacological effects.[6] |
| Specific Activity (Aₘ) | radio-HPLC (correlating radioactivity with mass from UV peak) | > 1 Ci/µmol (> 37 GBq/µmol) at EOS | Measures the ratio of radioactivity to the total mass of the compound; crucial for receptor imaging.[12] |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm; Ethanol < 5000 ppm | Ensures that residual solvents from synthesis are below pharmacopeial safety limits.[6] |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 | Ensures the final product is suitable for injection.[6] |
| Sterility & Endotoxins | Sterility Test (e.g., USP <71>) & LAL Test | Sterile & < 175 EU/V | Mandatory tests to ensure the product is free from microbial and endotoxin contamination. |
Conclusion
This compound is a highly effective precursor for the synthesis of an [18F]pentafluoropropyl synthon via a robust nucleophilic substitution reaction. The provided protocols, grounded in established radiochemical principles, offer a reliable pathway for researchers to produce this valuable building block. Proper fluoride activation, anhydrous reaction conditions, and rigorous purification and quality control are essential to ensure the final product is of high purity and specific activity, making it suitable for the development of novel PET radiotracers for preclinical and clinical research.
References
Click to expand
- Knowledge Commons. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry.
- NIH PMC. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
- ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- ResearchGate. (2023). [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals.
- PubMed. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography.
- NIH PMC. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
- IAEA. Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
- NIH PMC. (2015). Applications of PET imaging with the proliferation marker [18F]-FLT.
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- NIH PMC. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges.
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- ResearchGate. (2025). Applications of PET Imaging with the Proliferation Marker [18F]-FLT.
- PubMed. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry.
- Google Patents. Method for preparing methyl benzenesulfonate.
- NIH PMC. Positron emission tomography (PET) imaging with 18F-based radiotracers.
- OSTI.GOV. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
- NIH PMC. Review of 18F-FDG Synthesis and Quality Control.
- Therapeutic Goods Administration (TGA). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18.
- NIH PMC. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- University of Groningen Research Portal. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side.
- ResearchGate. Utility of [(18)F]FSPG PET to Image Hepatocellular Carcinoma: First Clinical Evaluation in a US Population.
- MDPI. Non-[18F]FDG PET-Radiopharmaceuticals in Oncology.
- PubMed Central. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
- Google Patents. Novel synthesis method for 4,4,4-trifluorobutanol.
- PURE.EUR.NL. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine.
- Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals.
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Application Notes and Protocols for Reactions with 2,2,3,3,3-Pentafluoropropyl Tosylate in DMF
Introduction: The Strategic Incorporation of the Pentafluoropropyl Moiety
In the landscape of modern drug discovery and materials science, the introduction of fluorinated motifs is a cornerstone strategy for modulating molecular properties. The 2,2,3,3,3-pentafluoropropyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. 2,2,3,3,3-Pentafluoropropyl tosylate has emerged as a versatile and efficient electrophile for the installation of this valuable functional group.[1] This document provides a comprehensive guide to the use of 2,2,3,3,3-pentafluoropropyl tosylate in nucleophilic substitution reactions, with a focus on reactions conducted in the polar aprotic solvent, N,N-dimethylformamide (DMF).
These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the experimental design.
Physicochemical Properties of 2,2,3,3,3-Pentafluoropropyl Tosylate
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₅O₃S | [2] |
| Molecular Weight | 304.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 75 °C at 1 mmHg | [2] |
| Purity | >98.0% (GC) | [2] |
The Reaction Environment: The Role of DMF
The choice of solvent is critical in nucleophilic substitution reactions. N,N-dimethylformamide (DMF) is an excellent choice for reactions involving tosylates due to its polar aprotic nature.[3]
-
Polarity: DMF possesses a large dipole moment, which allows it to effectively solvate cations. This stabilization of the counter-ion of the nucleophile (e.g., Na⁺, K⁺) leaves the anionic nucleophile more "naked" and, therefore, more reactive.[4]
-
Aprotic Nature: Unlike protic solvents (e.g., water, alcohols), DMF does not engage in hydrogen bonding with the nucleophile. This lack of a solvent cage around the nucleophile enhances its nucleophilicity, leading to faster reaction rates for Sₙ2 reactions.[3][4]
General Reaction Mechanism: Sₙ2 Displacement
The reaction of 2,2,3,3,3-pentafluoropropyl tosylate with a nucleophile in DMF proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
General Sₙ2 reaction workflow.
Experimental Protocols
Safety Precautions: 2,2,3,3,3-Pentafluoropropyl tosylate is an alkylating agent and should be handled with care.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin and respiratory irritant; handle accordingly.
Protocol 1: N-Pentafluoropropylation of a Primary Amine
This protocol describes the reaction with a generic primary amine. The use of a slight excess of the amine can serve as a base to neutralize the generated p-toluenesulfonic acid. Alternatively, a non-nucleophilic base can be used.
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
Primary amine (2.2 eq.) or Primary amine (1.1 eq) with K₂CO₃ (1.5 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate or Diethyl ether
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the primary amine (2.2 eq.) in anhydrous DMF, add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Pentafluoropropylation of a Phenol
The hydroxyl group of a phenol is less nucleophilic than an amine, thus requiring a base to generate the more potent phenoxide nucleophile.
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
Phenol (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous DMF
-
1 M aqueous HCl solution
-
Brine
-
Ethyl acetate or Diethyl ether
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred suspension of the phenol (1.1 eq.) and K₂CO₃ (1.5 eq.) in anhydrous DMF, add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: S-Pentafluoropropylation of a Thiol
Thiols are excellent nucleophiles, and their corresponding thiolates are even more so. The reaction generally proceeds smoothly at or slightly above room temperature.
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq.)
-
Thiol (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.) or Sodium hydride (NaH) (1.2 eq., handle with extreme care)
-
Anhydrous DMF
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Ethyl acetate or Diethyl ether
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the thiol (1.1 eq.) and K₂CO₃ (1.5 eq.) in anhydrous DMF, add 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature or warm to 40-50 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC): A standard and rapid method for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of the pentafluoropropylated products.
-
¹H NMR: The methylene protons (–CH₂–) of the pentafluoropropyl group typically appear as a triplet of triplets in the range of 4.0-4.8 ppm due to coupling with the adjacent CF₂ group and the protons of the attached heteroatom.
-
¹⁹F NMR: This is a powerful technique for confirming the presence of the pentafluoropropyl group.[6] The spectrum will show two distinct signals: a triplet for the –CF₃ group and a multiplet for the –CF₂ group. The chemical shifts are highly sensitive to the electronic environment.[6][7]
-
¹³C NMR: The carbon signals of the pentafluoropropyl group will show characteristic splitting patterns due to C-F coupling.
Potential Side Reactions and Troubleshooting
While the Sₙ2 reaction is generally efficient, certain side reactions can occur:
-
Elimination (E2): Although less common with primary tosylates, the use of a strong, sterically hindered base can promote the elimination of p-toluenesulfonic acid to form an alkene. Using a milder base and lower reaction temperatures can mitigate this.
-
Over-alkylation: For primary and secondary amines, dialkylation can be a competing reaction. Using an excess of the amine can help to minimize this.
-
Hydrolysis of the Tosylate: In the presence of water, the tosylate can hydrolyze back to the corresponding alcohol. Ensuring anhydrous conditions is crucial for high yields.
Purification and Work-up Considerations
The work-up procedures outlined in the protocols are designed to remove DMF, the base, and the tosylate byproduct.
-
Aqueous Work-up: DMF is miscible with water, allowing for its removal by washing the organic extracts with water or brine.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the final products. The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate is often a good starting point.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
Conclusion
2,2,3,3,3-Pentafluoropropyl tosylate is a highly effective reagent for the introduction of the pentafluoropropyl group onto a variety of nucleophiles. The use of DMF as a solvent promotes efficient Sₙ2 reactions, leading to good yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. Careful attention to reaction conditions, appropriate choice of base, and thorough purification will ensure the successful synthesis of novel pentafluoropropylated compounds for applications in drug discovery and materials science.
References
-
CP Lab Safety. 2, 2, 3, 3, 3-Pentafluoropropyl p-Toluenesulfonate, min 98%, 1 gram. CP Lab Safety. Available from: [Link]
- Snow, A. W., & Foos, E. E. (2003).
-
Master Organic Chemistry. Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
- Winter, R. W., & Gard, G. L. (2008). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride.
-
Quora. What is the role of a DMF in an SN2 reaction?. Quora. Available from: [Link]
-
ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates | Request PDF. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]
-
University of Groningen research portal. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen. Available from: [Link]
-
LibreTexts Chemistry. 8.3: Factors affecting rate of nucleophilic substitution reactions. LibreTexts. Available from: [Link]
-
NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University. Available from: [Link]
-
PubMed Central. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. Available from: [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available from: [Link]
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Application Note: A Practical Guide to Nucleophilic Pentafluoropropylation using 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate with Potassium Carbonate
Abstract & Introduction
The incorporation of fluorinated alkyl chains into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. The 2,2,3,3,3-pentafluoropropyl group is a particularly valuable motif. This guide provides a comprehensive technical overview and a detailed protocol for the use of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate as a robust electrophile for introducing this group. We focus on the strategic application of potassium carbonate (K₂CO₃), an inexpensive, mild, and operationally simple inorganic base, to facilitate nucleophilic substitution reactions with a variety of nucleophiles. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into reaction mechanisms, parameter optimization, and practical execution.
The Core Chemistry: Principles and Rationale
The central transformation discussed herein is a nucleophilic substitution reaction, typically proceeding via an S_N2 mechanism. The success of this reaction hinges on the interplay between the electrophile, the nucleophile, and the base.
The Electrophile: this compound
This reagent is an alkyl tosylate, a class of compounds renowned for their utility in substitution reactions.[1] Its efficacy stems from two key features:
-
An Excellent Leaving Group: The 4-methylbenzenesulfonate (tosylate, TsO⁻) anion is a superb leaving group. Its stability is derived from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8).[2] This high stability drastically lowers the activation energy for its displacement.
-
The Electrophilic Center: The primary carbon atom bonded to the tosylate oxygen is the site of nucleophilic attack. The strong electron-withdrawing effect of the adjacent difluoro (-CF₂-) and trifluoro (-CF₃) groups further polarizes the C-O bond, enhancing the carbon's electrophilicity.
The Base: The Strategic Choice of Potassium Carbonate
While strong bases like sodium hydride (NaH) or potassium tert-butoxide could be used, potassium carbonate offers a unique combination of advantages that make it a superior choice in many contexts.
-
Sufficient Basicity for Key Nucleophiles: With a pKa of its conjugate acid around 10.3, K₂CO₃ is sufficiently basic to deprotonate a wide range of common nucleophiles, including phenols (pKa ≈ 10), thiols, and carboxylic acids, converting them into their more reactive conjugate bases.[3]
-
Minimization of Side Reactions: Unlike stronger, more aggressive bases, K₂CO₃ is less likely to promote unwanted side reactions such as elimination (E2) pathways or the decomposition of sensitive functional groups.
-
Operational Simplicity and Safety: As a stable, non-pyrophoric, and easy-to-handle white solid, K₂CO₃ presents a significantly lower operational hazard than many other bases.[3][4] It is considered a weak base and is relatively non-toxic.[3]
-
Heterogeneous Reaction Conditions: K₂CO₃ has low solubility in many common organic solvents like acetonitrile or DMF.[3] This creates a solid-liquid two-phase system where the reaction often occurs on the surface of the solid base.[5] This can be advantageous, as the resulting inorganic salts (e.g., potassium tosylate, potassium bicarbonate) are also solids and can be easily removed during aqueous work-up.
Reaction Mechanism and Workflow
The reaction proceeds in two conceptual steps: activation of the nucleophile by the base, followed by the nucleophilic attack on the electrophile.
Mechanistic Pathway
-
Deprotonation: Potassium carbonate acts as a base to deprotonate the acidic proton of the nucleophile (represented as Nu-H), generating the highly reactive nucleophilic anion (Nu⁻).
-
S_N2 Attack: The resulting anion attacks the electrophilic methylene (-CH₂-) carbon of the pentafluoropropyl tosylate. This occurs via a backside attack, leading to the displacement of the tosylate leaving group and the formation of the new C-Nu bond.
Below is a generalized diagram illustrating this mechanistic pathway.
Caption: Generalized S_N2 reaction mechanism.
General Experimental Workflow
The process follows a standard, logical sequence for synthetic organic chemistry, ensuring reproducibility and purity of the final product.
Caption: Standard experimental workflow diagram.
Optimizing Experimental Parameters
While the provided protocol is robust, outcomes can be fine-tuned by adjusting key parameters. Understanding the logic behind these choices is critical for adapting the method to new substrates.
| Parameter | Recommended Range | Rationale & Field Insights |
| Base Stoichiometry | 1.5 - 3.0 eq. (vs. Nucleophile) | Since K₂CO₃ is a heterogeneous base, an excess is required to ensure a sufficient surface area is available to drive the deprotonation to completion. For less acidic nucleophiles, using 2.5-3.0 equivalents is advisable. |
| Electrophile Stoichiometry | 1.0 - 1.2 eq. (vs. Nucleophile) | Typically, the nucleophile is the limiting reagent. A slight excess of the PFP-Tosylate can help drive the reaction to completion, but a large excess complicates purification. |
| Solvent Choice | DMF, Acetonitrile, Acetone | Polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation (K⁺) but not the nucleophilic anion, increasing its reactivity. DMF is excellent for solubility but has a high boiling point, making it harder to remove. Acetonitrile is often a good compromise. |
| Temperature | 25 °C - 80 °C | The reaction often proceeds well at room temperature for reactive nucleophiles (e.g., phenols). For less reactive partners, moderate heating (50-80 °C) is effective. High temperatures should be avoided to prevent potential decomposition or side reactions. |
| Reaction Time | 2 - 24 hours | Reaction progress should always be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Detailed Experimental Protocol: O-Pentafluoropropylation of 4-Methoxyphenol
This protocol details a representative reaction, providing a validated, step-by-step procedure.
Reagents & Equipment
-
Reagents: 4-Methoxyphenol, this compound (PFP-Tosylate)[6], Anhydrous Potassium Carbonate (K₂CO₃)[4], Acetonitrile (MeCN, anhydrous), Ethyl Acetate, Deionized Water, Brine (sat. aq. NaCl), Magnesium Sulfate (anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware.
Safety Precautions
-
PFP-Tosylate: Alkylating agents are potential mutagens. Always handle in a fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[7]
-
Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid creating dust.[4][8]
-
Solvents: Acetonitrile and Ethyl Acetate are flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Atmosphere: Flush the flask with nitrogen or argon.
-
Electrophile Addition: Add this compound (3.35 g, 11.0 mmol, 1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 2 hours. The reaction is complete upon the disappearance of the 4-methoxyphenol spot. Typical reaction time is 4-8 hours.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of deionized water. This will dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic impurities.
-
Drying & Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product as a colorless oil.
Trustworthiness: Self-Validation and Troubleshooting
A robust protocol must be self-validating. This section provides benchmarks for success and guidance for common issues.
In-Process Controls and Expected Outcomes
-
TLC Monitoring: Using a 4:1 Hexanes:EtOAc system, 4-methoxyphenol (starting material) will have a low Rf value. The product, 1-(2,2,3,3,3-pentafluoropropoxy)-4-methoxybenzene, will be significantly less polar and have a much higher Rf value. The reaction can be judged complete when the starting material spot is no longer visible by UV light or staining.
-
Expected Yield: 75-90%.
-
Characterization Data (Expected):
-
¹H NMR: Distinct signals for the aromatic protons, the methoxy group protons, and a characteristic triplet for the -O-CH₂-CF₂- protons.
-
¹⁹F NMR: Two distinct signals: a triplet for the -CF₃ group and a multiplet for the -CF₂- group.[6]
-
Mass Spec (MS): A clear molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉F₅O₂).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive K₂CO₃ (absorbed water).2. Insufficient temperature.3. Poor quality PFP-Tosylate. | 1. Use freshly opened or oven-dried K₂CO₃.2. Increase temperature to 80 °C.3. Verify the purity of the electrophile by NMR. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water in the reaction. | 1. Lower the reaction temperature.2. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | 1. Large excess of PFP-Tosylate used.2. Incomplete removal of DMF. | 1. Use a smaller excess of the electrophile (1.05-1.1 eq.).2. Perform additional aqueous washes during the work-up. |
Conclusion
The combination of this compound and potassium carbonate provides an efficient, cost-effective, and scalable method for the synthesis of pentafluoropropyl ethers and other derivatives. The mildness and operational simplicity of potassium carbonate make this protocol highly accessible and applicable to a wide array of nucleophiles, particularly in the context of library synthesis and early-stage drug discovery where reliability and ease of use are paramount.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Link
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Benchchem. (n.d.). This compound | 565-42-4. Link
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Stoddard, J. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. Link
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Hoogenboom, R., et al. (2011). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Link
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Thermo Fisher Scientific. (2024, March 30). 2,2,3,3,3-Pentafluoropropyl methacrylate - SAFETY DATA SHEET. Link
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Link
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Chen, L., et al. (2012). Effect of Carbonate Source on the Dehydrofluorination Process in Polyvinylidene Fluoride/Alkali Metal Carbonate Composites. National Institutes of Health. Link
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Pollard, T. P., et al. (2021, August 3). Potassium fluoride and carbonate lead to immediate cell failure in potassium-ion batteries. ChemRxiv. Link
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Pollard, T. P., et al. (2021). Potassium fluoride and carbonate lead to immediate cell failure in potassium-ion batteries. Link
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Cymit Química S.L. (n.d.). CAS 2342-67-8: 3,3,3-trifluoropropyl 4-methylbenzenesulfon…. Link
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Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Link
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Application Notes and Protocols for the Recrystallization of 2,2,3,3,3-Pentafluoropropylated Compounds
Abstract
The introduction of the 2,2,3,3,3-pentafluoropropyl moiety into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and molecular conformation. 2,2,3,3,3-Pentafluoropropyl tosylate serves as a key reagent for introducing this group via nucleophilic substitution. However, the purification of the resulting solid products presents unique challenges due to the physicochemical influence of the highly fluorinated alkyl chain. This guide provides an in-depth analysis of the principles and detailed protocols for the successful recrystallization of these compounds, ensuring high purity and optimal crystal morphology for downstream applications.
Introduction: The Challenge of Purifying Pentafluoropropylated Molecules
Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids.[1] The process hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[1][3]
Compounds synthesized using 2,2,3,3,3-pentafluoropropyl tosylate incorporate a short, electron-rich, and highly hydrophobic C2F5CH2- group. This moiety profoundly impacts the molecule's overall properties:
-
Altered Solubility Profile: The pentafluoropropyl group significantly increases the hydrophobicity of a molecule, often decreasing its solubility in polar solvents while enhancing it in non-polar or fluorous media.[4]
-
Modified Intermolecular Forces: Fluorine's high electronegativity can alter a molecule's dipole moment and introduce unique, weak intermolecular interactions (e.g., C-F···H-C) that influence crystal packing.[5] This can lead to different crystallization behaviors compared to non-fluorinated analogues.
-
Increased Propensity for "Oiling Out": Highly fluorinated compounds can sometimes separate from a solution as a supercooled liquid (an oil) rather than a crystalline solid, especially during rapid cooling.
Understanding these influences is paramount to developing a rational and effective recrystallization strategy. This document moves beyond generic protocols to explain the causality behind solvent selection and procedural steps tailored for this specific class of compounds.
The Science of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2] For pentafluoropropylated compounds, this selection process requires special consideration.
Guiding Principles
The principle of "like dissolves like" is a useful starting point.[6] The presence of the fluorinated alkyl chain introduces a "fluorous" character to the molecule. However, the rest of the molecule (the "organic" part) also dictates solubility. Therefore, a balance must be struck.
-
For Largely Non-Polar Molecules: If the core of the molecule is non-polar (e.g., aromatic or long alkyl chains), the overall character will be highly non-polar and hydrophobic. Solvents like hexanes, heptane, or cyclohexane are excellent starting points.
-
For Molecules with Polar Functional Groups: If the molecule contains polar groups (e.g., amides, esters, ketones), a more polar solvent or a mixed-solvent system will be necessary. One rule of thumb is that solvents containing the same functional group as the compound can be good solubilizers.[7]
Recommended Solvent Systems
The following table provides a starting point for solvent screening. It is imperative to perform small-scale solubility tests before committing to a bulk recrystallization.[6]
| Solvent / Solvent System | Boiling Point (°C) | Characteristics & Rationale for Use | Potential Issues |
| Hexanes / Heptane | 69 / 98 | Excellent for highly non-polar compounds. The low boiling point of hexanes allows for easy removal. | May be too non-polar if other functional groups are present. Prone to causing "oiling out".[7] |
| Ethanol (EtOH) | 78 | A versatile, moderately polar solvent that is effective for compounds with minor impurities and some hydrogen bonding capability.[7] | The pentafluoropropyl group may significantly reduce solubility even when hot. |
| Ethyl Acetate (EtOAc) | 77 | A good mid-polarity solvent. Often effective for tosylates and esters.[7] | Can sometimes be too good a solvent, leading to low recovery. |
| Hexanes / Ethyl Acetate | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot EtOAc (the "good" solvent), and hexanes (the "poor" solvent or antisolvent) is added until turbidity appears. Reheating to clarify followed by slow cooling can yield excellent crystals.[7] | The ratio must be determined empirically. |
| Toluene | 111 | A good solvent for aromatic compounds. Its higher boiling point allows for a wider temperature gradient for crystallization. | High boiling point makes it more difficult to remove residual solvent. |
| Acetonitrile (MeCN) | 82 | A polar aprotic solvent that can be compatible with some fluorinated compounds. Often used in reactions involving fluorinating agents.[8] | Its polarity may make it a poor choice for less polar molecules. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all solvents and reagents.
Protocol 1: Single-Solvent Cooling Recrystallization
This is the most straightforward method and should be the first approach attempted.
Diagram of Workflow
Caption: General workflow for single-solvent recrystallization.
Methodology:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution upon cooling, which maximizes crystal yield.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes. Causality: The activated carbon adsorbs high-molecular-weight colored impurities.[1]
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Causality: Keeping the apparatus hot prevents premature crystallization of the desired product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Causality: A slow cooling rate allows the crystal lattice to form selectively, excluding impurity molecules.[1][6]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6] Causality: Using ice-cold solvent minimizes the re-dissolving of the purified crystals during the wash.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This method is ideal when the compound is highly soluble in one solvent and poorly soluble in another, and no single solvent has the desired temperature-dependent solubility profile.
Methodology:
-
Solvent Pair Selection: Choose a pair of miscible solvents. One (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "antisolvent" or "poor" solvent) should not. A common pair for pentafluoropropylated compounds is Ethyl Acetate (good) and Hexanes (antisolvent).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization and Collection: Follow steps 5 through 8 from Protocol 1, using the same solvent mixture for the final wash, if necessary, or pure ice-cold antisolvent.
Troubleshooting Guide
Even with careful planning, challenges can arise. The unique properties of the pentafluoropropyl group can often be the cause.
Troubleshooting Decision Diagram
Caption: A decision tree for common recrystallization problems.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent, even when cold. | - Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound.[9]- Boil away some of the solvent to increase concentration and cool again.- Try a different solvent or a two-solvent system. |
| "Oiling Out" | - The solution is highly supersaturated.- The melting point of the solute is lower than the boiling point of the solvent.- The presence of the pentafluoropropyl group is hindering orderly crystal packing. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting both cool together).- Switch to a lower boiling point solvent. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for the initial dissolution or the final wash. | - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Evaporate some solvent from the mother liquor to see if a second crop of crystals can be obtained (note: this crop may be less pure).- Use the absolute minimum amount of ice-cold solvent for washing. |
| Colored Crystals | - Colored impurities were not fully removed.- The compound itself is colored. | - If the compound should be colorless, repeat the recrystallization, ensuring the use of activated carbon. |
Conclusion
The purification of compounds bearing a 2,2,3,3,3-pentafluoropropyl group by recrystallization is a highly effective but nuanced process. Success depends on a rational approach to solvent selection that accounts for the unique electronic and steric properties imparted by the fluorinated moiety. By understanding the principles of solubility, nucleation, and the influence of intermolecular forces, researchers can overcome common challenges like "oiling out" and poor recovery. The protocols and troubleshooting guide presented here provide a robust framework for obtaining high-purity crystalline materials, which is a critical step in drug development and materials science research.
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- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate for the Synthesis of Bioactive Molecules
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] The 2,2,3,3,3-pentafluoropropyl group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a desirable motif in drug design.[1][3] This guide provides a comprehensive overview and detailed protocols for the use of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, a highly effective reagent for introducing this valuable functional group. We will cover the synthesis of the reagent itself, its mechanistic action, and field-tested protocols for the pentafluoropropylation of common nucleophilic functional groups (phenols, amines, and thiols) frequently encountered in bioactive molecules.
Reagent Profile and Scientific Rationale
Chemical Properties and Structure
This compound (also known as pentafluoropropyl tosylate) is a crystalline solid with the molecular formula C₁₀H₉F₅O₃S and a molecular weight of 304.24 g/mol .[4] Its structure consists of a stable 2,2,3,3,3-pentafluoropropyl group linked to a p-toluenesulfonate (tosylate) moiety.[4] The tosylate is an exceptionally good leaving group, a property derived from the ability of the sulfonate group to delocalize its negative charge across the three oxygen atoms and the benzene ring upon displacement.[5] This inherent stability of the leaving group makes the primary carbon of the pentafluoropropyl chain highly susceptible to nucleophilic attack.
| Property | Value | Source |
| CAS Number | 565-42-4 | [6] |
| Molecular Formula | C₁₀H₉F₅O₃S | [4][6] |
| Molecular Weight | 304.23 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 52 - 56 °C | [6] |
The Strategic Value of the Pentafluoropropyl Group in Medicinal Chemistry
The introduction of polyfluorinated substituents can significantly enhance the drug-like properties of a molecule.[1] The pentafluorosulfanyl group (SF₅), a related highly fluorinated moiety, is known to be a bioisostere for groups like trifluoromethyl or tert-butyl and can improve metabolic stability and binding affinity.[7][8][9] Similarly, the pentafluoropropyl group offers several key advantages:
-
Enhanced Lipophilicity: The fluorinated alkyl chain increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][8]
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.[8]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the pentafluoropropyl group can influence the pKa of nearby functional groups, which can be critical for target binding and solubility.
-
Unique Conformational Effects: The steric and electronic properties of the group can lock the molecule into a specific conformation that is favorable for binding to a biological target.
Mechanism of Action: SN2 Displacement
The primary mechanism through which this compound functions is a bimolecular nucleophilic substitution (SN2) reaction.[4] A nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic methylene carbon (-CH₂-), leading to the displacement of the tosylate anion. This reaction proceeds with inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
Caption: SN2 mechanism for pentafluoropropylation.
Synthesis of the Reagent
The most established method for preparing this compound is the reaction of 2,2,3,3,3-pentafluoropropan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4] The base, typically an amine like triethylamine or pyridine, serves to neutralize the HCl byproduct generated during the reaction.[4][5][10]
Caption: General workflow for reagent synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2,2,3,3,3-pentafluoropropan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq.) and anhydrous DCM (approx. 0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.[10]
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting alcohol is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure white crystalline solid.
Application in Bioactive Molecule Synthesis: Core Protocols
The true utility of this compound lies in its ability to attach the pentafluoropropyl moiety to diverse molecular scaffolds. The following protocols provide a robust starting point for O-, N-, and S-pentafluoropropylation.
Caption: Workflow for bioactive molecule synthesis.
Protocol 2: O-Pentafluoropropylation of Phenolic Scaffolds
Rationale: Phenols are common in bioactive natural products and synthetic drugs. Their hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a potent phenoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially in polar aprotic solvents like DMF or acetonitrile, which facilitate SN2 reactions.
Procedure:
-
Setup: To a round-bottom flask, add the phenolic substrate (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF or acetonitrile (0.1-0.5 M).
-
Addition of Reagent: Add this compound (1.2-1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or DCM (3x).
-
Washing: Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Protocol 3: N-Pentafluoropropylation of Amine-Containing Scaffolds
Rationale: Primary and secondary amines are excellent nucleophiles. The reaction often proceeds readily at room temperature. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ can be used as an acid scavenger. The choice of base prevents the formation of quaternary ammonium salts from a tertiary amine base.
Procedure:
-
Setup: Dissolve the amine-containing substrate (1.0 eq.) in a suitable solvent like acetonitrile or THF (0.1-0.5 M).
-
Addition of Base: Add K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Addition of Reagent: Add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir at room temperature or warm gently (40-50 °C) if necessary. Monitor for the consumption of the starting amine. Note that over-alkylation of primary amines is a potential side reaction.
-
Workup & Purification: Follow the general workup, washing, and purification steps outlined in Protocol 2.
Protocol 4: S-Pentafluoropropylation of Thiol-Based Scaffolds
Rationale: Thiols are highly nucleophilic and their corresponding thiolates (formed with a mild base) are among the most powerful nucleophiles for SN2 reactions.[12] These reactions are typically fast and high-yielding at room temperature.
Procedure:
-
Setup: Dissolve the thiol-containing substrate (1.0 eq.) in a polar solvent like ethanol, DMF, or acetonitrile.
-
Addition of Base: Add a mild base such as potassium carbonate (1.5 eq.).
-
Addition of Reagent: Add this compound (1.05-1.1 eq.) at room temperature.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete in a short time.
-
Workup & Purification: Follow the general workup, washing, and purification steps outlined in Protocol 2.
Data Summary and Troubleshooting
| Nucleophile | Typical Base | Solvent | Temp (°C) | Time (h) | Key Considerations |
| Phenol (-OH) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60 - 80 | 4 - 24 | Reaction may be slow; cesium carbonate can accelerate the reaction. |
| Amine (-NHR) | K₂CO₃, DIPEA | MeCN, THF | 25 - 50 | 2 - 12 | Potential for dialkylation with primary amines. |
| Thiol (-SH) | K₂CO₃, Et₃N | EtOH, DMF | 25 | 1 - 4 | Reaction is typically fast and clean. Thiol oxidation is a possible side reaction. |
Troubleshooting Guide:
-
Low or No Reactivity:
-
Cause: Insufficiently strong base, steric hindrance around the nucleophile.
-
Solution: Switch to a stronger base (e.g., NaH for alcohols, though this is more hazardous), increase the reaction temperature, or increase the reaction time. For phenols, switching from K₂CO₃ to Cs₂CO₃ can significantly improve reaction rates.
-
-
Formation of Side Products:
-
Cause: For primary amines, dialkylation can occur. For substrates with multiple nucleophilic sites, lack of selectivity may be an issue.
-
Solution: Use a smaller excess of the tosylate reagent (closer to 1.05 eq.). Consider protecting other nucleophilic groups if selectivity is a problem.
-
-
Decomposition of Reagent:
-
Cause: The tosylate can be sensitive to moisture and very strong bases at high temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Avoid excessively high temperatures for prolonged periods.
-
Conclusion
This compound is a powerful and versatile electrophile for the installation of the pentafluoropropyl group onto a wide range of bioactive scaffolds. Its high reactivity, driven by the excellent tosylate leaving group, allows for the efficient modification of phenols, amines, and thiols under well-defined conditions. By leveraging the protocols and insights provided in this guide, researchers in drug discovery and medicinal chemistry can effectively utilize this reagent to enhance the pharmacokinetic and pharmacodynamic properties of their molecules, ultimately accelerating the development of new and improved therapeutics.
References
-
Chemsrc. This compound | 565-42-4. [Link]
-
ResearchGate. Trifluoroethylation and Pentafluoropropylation of C(sp)−H Bonds. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
MDPI. Deconstructive and Divergent Synthesis of Bioactive Natural Products. [Link]
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
New Journal of Chemistry (RSC Publishing). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
PubMed. Trifluoroethylation and Pentafluoropropylation of C(sp3)-H Bonds. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
- Google Patents.
-
PubMed. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. [Link]
-
ResearchGate. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. [Link]
- Google Patents.
-
NIH. Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. [Link]
-
NIH. A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. [Link]
-
RSC Publishing. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. [Link]
- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.
-
NIH. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
YouTube. 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. [Link]
-
ChemBK. 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate. [Link]
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- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Welcome to the technical support center for 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized reagent. Here, we address common challenges that can lead to low reaction yields and provide expert-driven troubleshooting strategies and in-depth answers to frequently asked questions. Our aim is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the pentafluoropropyl group into a wide range of molecules. The tosylate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] However, the presence of the strongly electron-withdrawing pentafluoropropyl group introduces unique reactivity challenges that can often lead to lower than expected yields. Understanding the interplay of electronic effects, steric hindrance, and potential side reactions is paramount to mastering its use.
Troubleshooting Common Issues
Low yields in reactions involving this compound can often be traced back to a few key factors. This section provides a systematic approach to identifying and resolving these common experimental hurdles.
Problem 1: Low or No Conversion to the Desired Product
Possible Cause 1: Insufficiently Nucleophilic Reagent
The strong inductive effect of the five fluorine atoms significantly reduces the electron density at the α-carbon, making it a highly electrophilic site. However, this effect can also decrease the reactivity of certain nucleophiles.
-
Expert Insight: While the carbon bearing the tosylate is electron-deficient, very weak nucleophiles may still struggle to displace the leaving group efficiently.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonation with a suitable base to generate the more reactive alkoxide or amide.
-
Solvent Choice: Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of anionic reagents.
-
Temperature Increase: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition.
-
Possible Cause 2: Steric Hindrance
The bulky tosylate group, combined with the pentafluoropropyl chain, can create significant steric congestion around the reaction center, impeding the approach of bulky nucleophiles.[2]
-
Expert Insight: SN2 reactions are highly sensitive to steric hindrance. If your nucleophile is large, the reaction rate can be dramatically reduced.
-
Troubleshooting Steps:
-
Evaluate Nucleophile Size: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Optimize Reaction Conditions: For sterically hindered substrates, increasing the reaction time and temperature may be necessary.
-
Problem 2: Formation of Elimination Byproducts
Possible Cause: Use of a Strong, Bulky Base
The presence of protons on the β-carbon, coupled with the excellent leaving group ability of the tosylate, makes elimination a competing pathway, particularly in the presence of strong, non-nucleophilic bases.[3]
-
Expert Insight: The Zaitsev rule predicts that elimination reactions will favor the formation of the most substituted alkene.[4] With this substrate, elimination would lead to the formation of 2,3,3,3-tetrafluoroprop-1-ene derivatives.
-
Troubleshooting Steps:
-
Base Selection: Opt for a non-nucleophilic, yet sterically hindered base if deprotonation of a pro-nucleophile is required. If the nucleophile itself is basic, consider using a less basic alternative if the reaction allows.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Choice of Nucleophile: Strong, non-bulky nucleophiles are more likely to participate in substitution rather than promote elimination.[5]
-
Caption: Competing SN2 and E2 pathways.
Problem 3: Hydrolysis of the Tosylate
Possible Cause: Presence of Water in the Reaction Mixture
Tosylates can be susceptible to hydrolysis, especially under elevated temperatures or in the presence of acidic or basic catalysts, leading to the formation of 2,2,3,3,3-pentafluoropropanol.[5]
-
Expert Insight: Meticulous control over anhydrous conditions is critical for maximizing the yield of the desired substitution product.
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reaction Work-up: Quench the reaction with an anhydrous workup if possible, or minimize the exposure to aqueous conditions during extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for nucleophilic substitution with this tosylate?
A1: While optimal conditions are substrate-dependent, a good starting point for SN2 reactions is to use a polar aprotic solvent like DMF or acetonitrile.[1] A non-nucleophilic base such as potassium carbonate or cesium carbonate can be effective if a proton transfer is needed. Reaction temperatures typically range from room temperature to 80 °C, depending on the reactivity of the nucleophile.
Q2: How does the pentafluoropropyl group affect the SN2 reaction rate?
A2: The five fluorine atoms have a strong electron-withdrawing inductive effect, which makes the carbon atom bonded to the tosylate group more electrophilic and thus more susceptible to nucleophilic attack.[6] However, the steric bulk of the CF2CF3 group can slightly retard the reaction rate compared to a non-fluorinated analogue.[2]
Q3: What are the expected ¹H and ¹⁹F NMR chemical shifts for this compound?
A3:
-
¹H NMR: You can expect to see signals for the aromatic protons of the tosyl group around 7.4-7.8 ppm, the methyl group of the tosyl group around 2.4 ppm, and the methylene (-CH₂-) group adjacent to the oxygen at approximately 4.5-4.8 ppm.
-
¹⁹F NMR: The spectrum will show two main signals: a triplet for the -CF₃ group and a multiplet for the -CF₂- group. The chemical shifts will be in the typical range for fluoroalkanes.
Q4: What purification strategies are recommended for products derived from this reagent?
A4: Standard purification techniques such as column chromatography on silica gel are generally effective. Due to the fluorine content, the products may have different polarity profiles compared to their non-fluorinated counterparts. It is advisable to perform a TLC analysis to determine the optimal eluent system. In some cases, the high volatility of smaller fluorinated molecules may allow for purification by distillation. For the removal of acidic impurities from fluorinated organic compounds, a wash with a dilute amine solution followed by distillation can be an effective strategy.[7]
Q5: Can this reagent be used in Williamson ether synthesis?
A5: Yes, this compound is an excellent substrate for the Williamson ether synthesis.[8] An alcohol can be deprotonated with a strong base like sodium hydride to form the alkoxide, which then displaces the tosylate in an SN2 reaction to form the corresponding ether.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) is added the amine nucleophile (1.2 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is stirred at 60 °C under a nitrogen atmosphere and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Caption: Workflow for amine substitution.
General Procedure for Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C is added the alcohol (1.2 eq) dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Stabilizes the transition state of SN2 reactions and enhances nucleophilicity. |
| Base | Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Prevents competition with the desired nucleophile. |
| Temperature | Room temperature to 80 °C | Balances reaction rate with potential for side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the tosylate. |
References
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PrepChem.com. Synthesis of 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. [Link]
-
Chemistry LibreTexts. Ether Synthesis. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
PubMed. Do π-conjugative effects facilitate SN2 reactions?[Link]
-
Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
National Institutes of Health. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. [Link]
- Google Patents.
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Royal Society of Chemistry. Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. [Link]
-
Wikipedia. Protecting group. [Link]
-
Nimc. Factors Affecting SN2 Reaction Rate. [Link]
-
Master Organic Chemistry. Elimination Reactions (2): The Zaitsev Rule. [Link]
-
National Institutes of Health. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]
-
Chemistry Stack Exchange. Why does neighbouring group participation increase the rate of reaction?[Link]
-
Thieme. 5.2 Thioether Derivatives. [Link]
-
United States Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chem.ucla.edu. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]
-
ResearchGate. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. [Link]
-
ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates. [Link]
-
National Institutes of Health. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
PrepChem.com. Synthesis of nopol tosylate. [Link]
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Technical Support Center: Navigating the Reactivity of 2,2,3,3,3-Pentafluoropropyl Tosylate
Welcome to the technical support center for 2,2,3,3,3-pentafluoropropyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuanced reactivity of this unique reagent. The presence of the sterically demanding and highly electron-withdrawing pentafluoropropyl group presents both opportunities and challenges in nucleophilic substitution reactions. This resource provides in-depth, experience-driven insights into potential side reactions and offers practical solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution with 2,2,3,3,3-pentafluoropropyl tosylate sluggish or failing?
A1: The primary challenge in achieving successful S(N)2 reactions with 2,2,3,3,3-pentafluoropropyl tosylate lies in the significant steric hindrance posed by the bulky pentafluoropropyl group at the β-position. This steric bulk impedes the backside attack of the nucleophile on the α-carbon, which is a critical step in the S(_N)2 mechanism. This situation is analogous to the slow S(_N)2 reactivity observed with neopentyl halides.[1]
Additionally, the strong electron-withdrawing nature of the five fluorine atoms can decrease the electrophilicity of the α-carbon to some extent, although the excellent leaving group ability of the tosylate often compensates for this.
Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A2: The formation of an alkene, specifically 3,3,4,4,4-pentafluoro-1-butene, is a strong indication that an E2 elimination reaction is competing with, or even dominating, the desired S(_N)2 substitution.[2] This is particularly prevalent when using strong, sterically hindered bases or even strong, non-hindered bases at elevated temperatures.[3]
The electron-withdrawing fluorine atoms significantly increase the acidity of the β-hydrogens (on the carbon adjacent to the CF(_{2}) group), making them more susceptible to abstraction by a base.[4][5]
To minimize the E2 side reaction, consider the following strategies:
-
Choice of Base/Nucleophile: If possible, use a less basic but still potent nucleophile. For example, when synthesizing an ether, using a milder base to generate the alkoxide in situ at a lower concentration can favor substitution.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination over substitution.
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles and may favor the S(_N)2 pathway.
Troubleshooting Guides by Nucleophile Class
Issue 1: Williamson Ether Synthesis - Low Yields and Alkene Formation
Scenario: You are attempting to synthesize a 2,2,3,3,3-pentafluoropropyl ether via the Williamson ether synthesis by reacting an alkoxide with 2,2,3,3,3-pentafluoropropyl tosylate, but you are observing low yields of the desired ether and significant formation of 3,3,4,4,4-pentafluoro-1-butene.
Root Cause Analysis:
The Williamson ether synthesis is a classic S(_N)2 reaction.[6] However, when the electrophile is sterically hindered, as is the case with 2,2,3,3,3-pentafluoropropyl tosylate, and a strong base (the alkoxide) is used, the E2 elimination pathway becomes highly competitive.[7] The alkoxide can act as a base, abstracting an acidic β-hydrogen, leading to the formation of the undesired alkene.
Troubleshooting Workflow:
Caption: Troubleshooting Williamson Ether Synthesis.
Detailed Protocol for Minimizing Elimination:
-
Reagent Preparation:
-
To a solution of your alcohol (1.0 eq.) in anhydrous DMF (0.2 M), add cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the cesium alkoxide in situ.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 2,2,3,3,3-pentafluoropropyl tosylate (1.2 eq.) in anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: N-Alkylation of Amines - Polyalkylation and Low Conversion
Scenario: You are trying to synthesize a secondary amine by reacting a primary amine with 2,2,3,3,3-pentafluoropropyl tosylate. You are observing a mixture of the desired secondary amine, unreacted primary amine, and the dialkylated tertiary amine.
Root Cause Analysis:
Direct N-alkylation of amines with alkyl halides or tosylates is often plagued by polyalkylation.[8] The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. Furthermore, the steric hindrance of the pentafluoropropyl group can lead to low conversion rates.
Troubleshooting Workflow:
Caption: Troubleshooting N-Alkylation of Amines.
Alternative Strategy: Reductive Amination
For a cleaner synthesis of the desired secondary amine, consider a two-step reductive amination approach:
-
Synthesis of 2,2,3,3,3-pentafluoropropanal: This can be prepared from 2,2,3,3,3-pentafluoropropan-1-ol via oxidation (e.g., using PCC or Swern oxidation).
-
Reductive Amination: React the aldehyde with your primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method generally provides high yields of the desired secondary amine with minimal polyalkylation.
Issue 3: Synthesis of Thioethers - Competing Elimination
Scenario: When reacting 2,2,3,3,3-pentafluoropropyl tosylate with a thiolate nucleophile, you observe the formation of 3,3,4,4,4-pentafluoro-1-butene alongside your desired thioether.
Root Cause Analysis:
Thiolates are generally excellent nucleophiles and relatively weak bases, which should favor S(_N)2 over E2. However, the increased acidity of the β-hydrogens on the pentafluoropropyl tosylate can still lead to competitive elimination, especially if the thiolate is generated using a strong base or if the reaction is heated.
Troubleshooting Recommendations:
-
In Situ Thiolate Generation: Instead of pre-forming the thiolate with a strong base, generate it in situ using a milder base like potassium carbonate or cesium carbonate in a polar aprotic solvent.
-
Phase-Transfer Catalysis: For less soluble thiolates, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction under milder conditions, often at lower temperatures, which can suppress the E2 pathway.
-
Reaction Temperature: Maintain the reaction at or below room temperature if the reaction rate is reasonable.
Illustrative Data:
| Nucleophile/Base | Predominant Reaction | Comments |
| NaOEt in EtOH | S(_N)2 / E2 | Strong base, strong nucleophile. E2 is a significant side reaction. |
| t-BuOK in t-BuOH | E2 | Strong, sterically hindered base strongly favors elimination.[9] |
| NaSH in DMF | S(_N)2 | Strong nucleophile, weaker base. Primarily substitution. |
| Piperidine | S(_N)2 | Good nucleophile, moderate base. Substitution is expected to be the main pathway. |
| H₂O (Solvolysis) | Very Slow S(_N)2/S(_N)1 | Water is a poor nucleophile and weak base. Reaction is likely to be very slow.[10] |
References
-
Bentrude, W. G., & Martin, J. C. (1962). The Solvolysis of t-Butyl Chloride in Aqueous Ethanol. Journal of the American Chemical Society, 84(9), 1561–1571. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry. John Wiley & Sons.
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Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4337–4438. [Link]
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Yagupolskii, L. M. (2012). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Springer.
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Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. [Link]
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Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
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S. V. Vershilova, V. V. Kornilov, A. S. Tsyrulnikova, L. M. Popova, N. V. Lebedeva. (2022). Fluorinated ethers. Communication 3. Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Fluorine Notes, 140, 1-2. [Link]
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Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
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Jin, L., & Bäckvall, J.-E. (2014). Chemo- and Regioselective Palladium-Catalyzed N-Allylation of Indoles with Allylic Alcohols. Organic Letters, 16(15), 4016–4019. [Link]
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Li, C., & Trost, B. M. (2008). Pd-catalyzed asymmetric allylic alkylation of 3-aryl- and 3-vinyloxindoles. Journal of the American Chemical Society, 130(31), 10454–10455. [Link]
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Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. [Link]
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Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. [Link]
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Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. [Link]
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Chemistry Steps. SN2 vs E2. [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
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Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
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Chemistry LibreTexts. (2019, September 3). 6.19: Comparing Substitution and Elimination Reactions. [Link]
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Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]
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Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2017). ResearchGate. [Link]
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Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega. [Link]
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A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). EJNMMI Radiopharmacy and Chemistry. [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
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Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
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Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. ResearchGate. [Link]
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Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]
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Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. [Link]
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Technical Support Center: Troubleshooting Incomplete Reactions of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate in their synthetic workflows. An incomplete reaction can be a significant roadblock, consuming valuable time and resources. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to diagnose and resolve common issues encountered during nucleophilic substitution reactions with this versatile reagent.
Understanding the Reagent: A Quick Primer
This compound is a powerful alkylating agent. Its utility stems from two key structural features:
-
The Tosylate Group (-OTs): The p-toluenesulfonate (tosylate) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[1] This facilitates its displacement by a wide range of nucleophiles.
-
The Pentafluoropropyl Chain (-CH₂CF₂CF₃): The five fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the carbon atom attached to the tosylate group, making it more susceptible to nucleophilic attack.[2]
The primary application of this reagent is in nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism, to introduce the pentafluoropropyl moiety into a target molecule.[2]
Frequently Asked Questions & Troubleshooting Guide
Q1: My nucleophilic substitution reaction with this compound is slow or stalling. What are the most likely causes?
A1: An incomplete or sluggish reaction is often attributable to one or more of four key factors: the nucleophile, the reaction conditions, the starting material quality, or competing side reactions.
-
Nucleophile Reactivity: The intrinsic reactivity of your nucleophile is paramount. Weak nucleophiles will naturally lead to slower reactions. Nucleophilicity is generally influenced by negative charge, polarizability, and reduced steric hindrance.[3] For instance, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).
-
Reaction Conditions: Temperature and solvent choice are critical. S(_N)2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.[4][5] Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile and slows the reaction.[4][5]
-
Reagent Purity: The tosylate itself may have degraded. It is susceptible to hydrolysis, especially in the presence of atmospheric moisture.[6] This would consume the starting material and generate p-toluenesulfonic acid and 2,2,3,3,3-pentafluoropropanol.
-
Stoichiometry: Ensure the nucleophile is present in a suitable molar ratio. For challenging reactions, using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion.
Q2: I've confirmed my nucleophile is strong and my reagents are pure, but the reaction is still incomplete. What should I try next?
A2: The next logical step is to systematically optimize the reaction conditions.
-
Increase the Temperature: The reaction rate is highly dependent on temperature. A modest increase (e.g., from room temperature to 50-60 °C) can significantly accelerate the reaction. However, be cautious, as excessive heat can promote elimination side reactions. We recommend a stepwise increase of 10-20 °C, monitoring the reaction progress at each stage.
-
Change the Solvent: If you are using a suboptimal solvent, switching to a more appropriate one can have a dramatic effect. As detailed in the table below, polar aprotic solvents are generally the best choice for S(_N)2 reactions.
-
Increase Reagent Concentration: Increasing the concentration of both the tosylate and the nucleophile can increase the frequency of molecular collisions, thereby accelerating the reaction rate according to the S(_N)2 rate law (Rate = k[Substrate][Nucleophile]).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the reaction of this compound with a generic nucleophile (Nu⁻).
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add your nucleophile (1.2 equivalents).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) to achieve a desired concentration (typically 0.1-0.5 M).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the Plate: Apply small spots of your starting material (co-spot), the nucleophile, and the reaction mixture on the baseline.
-
Develop the Plate: Place the plate in a TLC chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached the top, remove the plate, and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Data & Visualizations
Table 1: Troubleshooting Guide for Incomplete Reactions
| Observation | Potential Cause | Recommended Action & Rationale |
| No reaction or very slow reaction | Poor nucleophile | Use a stronger nucleophile (e.g., deprotonate an alcohol to an alkoxide) or add a catalyst (e.g., NaI for halide exchange). |
| Low temperature | Increase the temperature in 10-20 °C increments. This increases kinetic energy, leading to more frequent and energetic collisions. | |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[4][5] | |
| Reaction starts but does not go to completion | Reagent degradation | Confirm the purity of the tosylate via NMR.[2] If degraded, use a fresh or purified batch. Store under inert gas.[2][7] |
| Equilibrium reached | Use a slight excess of the nucleophile to push the reaction forward. | |
| Multiple new spots on TLC | Side reactions | Lower the reaction temperature to disfavor elimination. Ensure anhydrous conditions to prevent hydrolysis. |
Diagram 1: S(_N)2 Reaction Mechanism
Caption: The concerted S(_N)2 mechanism.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
-
Tosylates And Mesylates - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
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9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
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NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Ch8 : Tosylates - University of Calgary. (n.d.). University of Calgary. [Link]
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565-42-4 | this compound. (n.d.). [Link]
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Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube. (2018). YouTube. [Link]
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Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep in Pearson+. (2024). Pearson+. [Link]
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4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). [Link]
-
Fate and toxicity of 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A)-derived mercapturates in male, Fischer 344 rats - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2 - YouTube. (2024). YouTube. [Link]
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(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. (2025). ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). [Link]
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Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
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Synthesis of Quenched Fluorophores for Iminoboronate Chemistry - Student Theses Faculty of Science and Engineering. (n.d.). [Link]
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7.6: Characteristics of the Sₙ2 Reaction - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
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formation of tosylates & mesylates - YouTube. (2019). YouTube. [Link]
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Navigating the Crossroads of Reactivity: A Technical Guide to Eliminating Elimination with Tosylates
From the desk of a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and process development scientists who leverage the power of tosylates in their synthetic endeavors. Tosylates are unparalleled in their ability to transform a poorly reactive alcohol into an excellent leaving group, paving the way for crucial bond-forming reactions. However, this enhanced reactivity often leads to a frustrating crossroads: the desired nucleophilic substitution (SN2) pathway competing with the undesired elimination (E2) pathway, resulting in the formation of olefinic side products. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate this challenge and maximize the yield of your desired substitution products.
The Fundamental Dichotomy: SN2 vs. E2 with Tosylates
Before delving into troubleshooting, it is crucial to understand the mechanistic underpinnings of the SN2/E2 competition. Both are bimolecular reactions, meaning their rates depend on the concentration of both the tosylate substrate and the nucleophile/base.[1] The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the carbon to which it is attached highly electrophilic.[2]
A nucleophile attacks this electrophilic carbon, leading to substitution, while a base abstracts a proton from an adjacent carbon, leading to elimination. Many reagents can act as both a nucleophile and a base, and it is the subtle interplay of various factors that dictates which pathway predominates.[1]
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with tosylates.
Q1: Why am I getting a significant amount of alkene byproduct in my reaction?
The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with your desired SN2 substitution. This is particularly common with secondary tosylates and when using nucleophiles that are also strong bases.[3] Several factors could be at play, including the structure of your substrate, the nature of your nucleophile, the solvent, and the reaction temperature.
Q2: What is the single most important factor to consider to favor SN2 over E2?
While there is no single "magic bullet," the choice of nucleophile is arguably the most critical factor you can control. A reagent that is a good nucleophile but a weak base will strongly favor the SN2 pathway. Conversely, a strong, sterically hindered base will almost exclusively give the E2 product.[1]
Q3: Does the type of tosylate (primary, secondary, or tertiary) matter?
Absolutely. The structure of the substrate plays a pivotal role in determining the reaction outcome.
-
Primary tosylates are least sterically hindered and therefore readily undergo SN2 reactions. Elimination is generally not a significant issue unless a very strong, bulky base is used.[3]
-
Secondary tosylates are where the competition between SN2 and E2 is most pronounced. Steric hindrance is increased compared to primary systems, making the electrophilic carbon less accessible for nucleophilic attack.[4]
-
Tertiary tosylates are highly sterically hindered and do not undergo SN2 reactions. They will primarily undergo E2 elimination in the presence of a strong base, or SN1/E1 reactions under neutral or acidic conditions.[5]
Q4: How does solvent choice impact the SN2/E2 ratio?
Solvent choice is a powerful tool for directing the course of your reaction.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) are the preferred choice for SN2 reactions.[5] They are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents. This "naked" and highly reactive nucleophile is more likely to attack the electrophilic carbon, favoring substitution.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion of the nucleophilic salt. The solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity, and can favor elimination, especially with strongly basic nucleophiles.[5]
Q5: What is the effect of temperature on the SN2/E2 competition?
Higher temperatures generally favor elimination over substitution.[3] Elimination reactions have a higher activation energy than substitution reactions and are also entropically favored as they produce more product molecules from fewer reactant molecules. Therefore, if you are observing a significant amount of elimination, lowering the reaction temperature is a prudent first step.
II. Troubleshooting Guide: Minimizing Elimination Byproducts
When faced with a reaction that is producing an unacceptable level of elimination byproducts, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow for diagnosing the problem and implementing effective solutions.
Workflow for Troubleshooting High Elimination
Caption: A decision-making workflow for troubleshooting and minimizing E2 elimination in reactions involving tosylates.
Detailed Troubleshooting Steps
Step 1: Re-evaluate Your Nucleophile
As the diagram above illustrates, your first point of action should be to critically assess the nucleophile you are using.
-
Problem: Your nucleophile is a strong base (e.g., hydroxides, alkoxides, amides).
-
Causality: Strong bases are highly effective at abstracting a proton from the carbon adjacent to the tosylate group, driving the E2 pathway.
-
Solution: If possible, switch to a nucleophile that is known to be a good nucleophile but a weaker base. Excellent choices include the azide ion (N₃⁻), cyanide ion (CN⁻), thiols (RS⁻), and halide ions (I⁻, Br⁻, Cl⁻).[4]
-
-
Problem: Your nucleophile is sterically bulky (e.g., potassium tert-butoxide).
-
Causality: A sterically hindered nucleophile will find it difficult to access the electrophilic carbon for a backside SN2 attack. It is much easier for it to abstract a more accessible proton on the periphery of the molecule, leading to elimination.
-
Solution: Opt for a smaller, less sterically demanding nucleophile. For example, if you need an alkoxide, sodium methoxide is much less likely to cause elimination than potassium tert-butoxide.
-
Step 2: Consider Your Substrate's Structure
If you have already chosen an optimal nucleophile and are still facing issues, consider the inherent reactivity of your tosylate substrate.
-
Problem: You are working with a secondary tosylate.
-
Causality: As mentioned, secondary systems are inherently prone to both SN2 and E2 reactions due to a balance of steric hindrance and the presence of abstractable protons.
-
Solution: For secondary tosylates, the optimization of reaction conditions (Step 3) is paramount. You must create an environment that strongly favors the SN2 pathway.
-
Step 3: Fine-Tune Your Reaction Conditions
With a suitable nucleophile and an understanding of your substrate's limitations, the final step is to optimize the reaction environment.
-
Problem: You are using a polar protic solvent.
-
Causality: Protic solvents can form a "cage" around the nucleophile via hydrogen bonding, reducing its nucleophilicity and potentially increasing its relative basicity.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. This will leave your nucleophile "naked" and more reactive towards the electrophilic carbon.[5]
-
-
Problem: The reaction is being run at an elevated temperature.
-
Causality: Elimination reactions are favored by heat.
-
Solution: Lower the reaction temperature. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or another suitable analytical technique to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[6]
-
III. Data-Driven Decisions: A Quantitative Look at SN2 vs. E2
While the principles outlined above are generally applicable, quantitative data can provide a clearer picture of how reaction variables can influence the product ratio. The following table summarizes representative data for the reaction of secondary substrates, illustrating the impact of the nucleophile and solvent.
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| Isopropyl Bromide | NaOEt | EtOH | 25 | 21 | 79 | [4] |
| Isopropyl Bromide | NaOH | 60% EtOH/40% H₂O | 55 | 46 | 54 | [4] |
| 2-Bromopentane | NaOEt | EtOH | 25 | 18 | 82 | [4] |
| Secondary Alkyl Tosylate | KOtBu | DMSO | Room Temp | ~0 | >99 | [4] |
Note: While much of the foundational quantitative data was established with alkyl halides, the trends are directly applicable to the more reactive tosylates. With highly basic nucleophiles like potassium tert-butoxide, secondary tosylates give almost exclusively elimination products.[4]
IV. Experimental Protocols: Putting Theory into Practice
The following are example protocols for SN2 reactions with tosylates that are designed to minimize elimination.
Protocol 1: Synthesis of an Alkyl Azide from a Primary Tosylate
This protocol is adapted from standard procedures for nucleophilic substitution with sodium azide.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary alkyl tosylate (1.0 eq.) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting tosylate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting alkyl azide can be purified by column chromatography if necessary.
Protocol 2: Synthesis of a Nitrile from a Secondary Tosylate
This protocol employs a weakly basic nucleophile to favor substitution on a more challenging secondary substrate.[8][9]
-
Reaction Setup: In a round-bottom flask, dissolve the secondary alkyl tosylate (1.0 eq.) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates, but should be used with caution to avoid promoting elimination.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude nitrile can be purified by distillation or column chromatography.
V. The Underlying Mechanisms: A Visual Representation
The following diagram illustrates the competing SN2 and E2 pathways for a secondary tosylate.
Caption: Competing SN2 and E2 pathways for a secondary tosylate with a nucleophile/base (Y⁻).
By carefully considering the principles and practical advice outlined in this guide, you can confidently navigate the challenges of working with tosylates and steer your reactions towards the desired substitution products, ultimately accelerating your research and development efforts.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Organic Chemistry (McMurry). Retrieved from [Link]
-
ChemTalk. (2021). SN2 Tosylate [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?. Retrieved from [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2021). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group with an amino- or hydroxyl-terminated ethylamine to obtain the AEA (X = NH 2 ) and HEA (X = OH) classes of aminocelluloses.... Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Amines. Retrieved from [Link]
-
Chem Help ASAP. (2019). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. [Link]
-
Chem Help ASAP. (2019). advanced SN2 reaction practice [Video]. YouTube. [Link]
-
ScienceMadness.org. (2021). Tosylate to Alkyl Azide reference please. Retrieved from [Link]
-
Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]
Sources
- 1. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Strategies for the Removal of Unreacted Tosyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a common challenge in organic synthesis: the removal of unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures. As experienced chemists know, residual TsCl can complicate downstream applications and purification. This guide offers a range of field-proven techniques to ensure the purity of your target molecules.
Understanding the Challenge: The Persistent Nature of Tosyl Chloride
Tosyl chloride is a highly reactive reagent used to convert alcohols and amines into their corresponding tosylates and sulfonamides, respectively.[1] These derivatives are excellent leaving groups in nucleophilic substitution reactions.[2] However, tosylation reactions often require an excess of TsCl to drive the reaction to completion, leading to its presence in the crude product mixture. The non-polar nature of tosyl chloride can make its separation from the desired product challenging, particularly when they share similar polarities, leading to co-elution during chromatographic purification.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted tosyl chloride from my reaction mixture?
A1: The removal of unreacted TsCl is critical for several reasons:
-
Interference with Subsequent Steps: As a reactive electrophile, TsCl can react with nucleophiles in subsequent steps, leading to unwanted side products and reduced yields.
-
Purification Complications: The similar polarity of TsCl to many organic products can make separation by standard techniques like column chromatography difficult.[3]
-
Product Purity and Safety: For applications in drug development and materials science, high product purity is paramount. TsCl is a hazardous and malodorous compound, and its removal is essential for the safety and integrity of the final product.[3]
Q2: What are the primary byproducts I should be aware of when working with tosyl chloride?
A2: Besides unreacted TsCl, the main byproduct is p-toluenesulfonic acid (TsOH), which is formed from the hydrolysis of TsCl.[4] If a base like triethylamine or pyridine is used, the corresponding hydrochloride salt will also be present. Understanding these byproducts is key to designing an effective work-up procedure.
Q3: How can I quickly assess if I have residual tosyl chloride in my crude product?
A3: Thin Layer Chromatography (TLC) is the most common and rapid method. Tosyl chloride is relatively non-polar and will typically have a high Rf value in common solvent systems like ethyl acetate/hexanes. A spot corresponding to a TsCl standard will confirm its presence. Additionally, the characteristic sharp odor of TsCl can be an indicator.
Troubleshooting Guide: Selecting the Right Purification Strategy
Choosing the appropriate method for removing unreacted TsCl depends on the properties of your desired product, the reaction scale, and the available resources. This guide will walk you through a decision-making process to select the most suitable technique.
Decision Point 1: Assess the Polarity Difference Between Your Product and Tosyl Chloride.
-
Scenario A: Significant Polarity Difference. If your product is significantly more polar than TsCl, direct purification by flash column chromatography is often the most straightforward approach.
-
Scenario B: Similar Polarity (Co-elution). If your product and TsCl co-elute, you will need to chemically modify the unreacted TsCl to alter its polarity before chromatography. This is a very common challenge.
Decision Point 2: Chemical Modification of Unreacted Tosyl Chloride (Quenching).
The principle behind quenching is to convert the unreacted TsCl into a more easily separable compound.
This is the most common first line of defense. By adding water or an aqueous base, TsCl is hydrolyzed to the highly polar and water-soluble p-toluenesulfonic acid (or its salt), which can be easily removed in an aqueous wash.[3][4]
Protocol: Basic Aqueous Quench
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure build-up.[4]
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Reacting the excess TsCl with an amine forms a p-toluenesulfonamide, which is significantly more polar than TsCl and often easily separable by chromatography or, in some cases, precipitation.[3][5]
Protocol: Quenching with Aqueous Ammonia
-
After the primary reaction is complete, cool the mixture to 0-10 °C.
-
Add an aqueous solution of ammonia (e.g., 10% NH₄OH) and stir vigorously for 15-30 minutes.[5]
-
Monitor the disappearance of the TsCl spot by TLC.
-
Proceed with a standard aqueous work-up as described in the hydrolysis method.
Decision Point 3: Advanced and Specialized Removal Techniques.
If standard quenching and chromatography are insufficient or undesirable, consider these alternative methods.
Polymer-bound scavengers, such as aminomethyl polystyrene, offer a clean and efficient way to remove excess electrophiles like TsCl. The resin reacts with the TsCl, and the resulting solid-supported byproduct is simply removed by filtration.[3]
Protocol: Removal of TsCl using a Scavenging Resin
-
To the crude reaction mixture, add the amine-functionalized scavenger resin (typically 2-3 equivalents relative to the excess TsCl).
-
Stir the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of TsCl by TLC.[3]
-
Once the TsCl is consumed, filter the mixture to remove the resin.
-
Rinse the resin with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now free of TsCl.[3]
A novel and environmentally friendly method involves the reaction of excess TsCl with cellulose, such as filter paper, in the presence of a base like pyridine. The TsCl reacts with the hydroxyl groups of the cellulose, immobilizing it for easy removal by filtration.[6]
Protocol: Cellulose-Based Scavenging of TsCl
-
To the reaction mixture, add an excess of pyridine (at least 10 equivalents relative to the TsCl).
-
Add small pieces of standard laboratory filter paper to the mixture.
-
Agitate the mixture, for example, by sonication for about an hour, to accelerate the reaction.[6]
-
After the reaction is complete (as indicated by TLC), filter the mixture to remove the filter paper.
-
Proceed with an acidic aqueous work-up (e.g., washing with 1M HCl) to remove the pyridine, followed by standard extraction procedures.
If your desired product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while the tosyl-containing impurities remain in solution.[4]
Protocol: Purification by Recrystallization
-
Choose an appropriate solvent or solvent mixture.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Comparison of Tosyl Chloride Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Work-up (Hydrolysis) | Converts TsCl to water-soluble TsOH/TsO⁻. | Simple, inexpensive, and effective for most applications. | May not be suitable for water-sensitive products. | Initial work-up for nearly all tosylation reactions. |
| Amine Quench | Converts TsCl to a more polar sulfonamide. | Creates a significant polarity difference, aiding chromatographic separation. | The resulting sulfonamide still needs to be removed. | When TsCl and product co-elute. |
| Scavenging Resins | Covalent capture of TsCl on a solid support. | High selectivity, clean removal by filtration, simplifies work-up. | Resins can be expensive. | High-purity applications and parallel synthesis. |
| Cellulosic Materials | Covalent capture of TsCl by cellulose. | "Green," inexpensive, and readily available materials.[6] | May require a base like pyridine which then needs to be removed. | Environmentally conscious synthesis. |
| Recrystallization | Differential solubility of product and impurities. | Can provide very high purity for solid products. | Only applicable to solid products; requires suitable solvent selection. | Purification of solid tosylated products. |
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting the appropriate method for removing unreacted tosyl chloride.
Caption: Decision workflow for removing unreacted tosyl chloride.
This second diagram illustrates the chemical transformations of tosyl chloride during the primary quenching procedures.
Caption: Chemical transformations of TsCl during quenching.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from Master Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from Organic Synthesis. [Link]
-
Stevens, E. P., & et al. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. Procedure of tosylation of p-aminochlorobenzene. Retrieved from Organic Syntheses. [Link]
-
RSC Publishing. (2022, August 23). Green Chemistry. Retrieved from RSC Publishing. [Link]
-
Molecules. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
Science Madness. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene. Retrieved from Science Madness. [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. Retrieved from Wikipedia. [Link]
-
YouTube. (2018, July 27). alcohols tosylates. Retrieved from YouTube. [Link]
Sources
Dealing with poor solubility of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Welcome to the technical support center for 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS 565-42-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this versatile fluorinated tosylate, with a particular focus on addressing its limited solubility.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for introducing the pentafluoropropyl group into various molecules.[1][2] This functional group is of significant interest in medicinal chemistry due to its ability to modulate properties such as metabolic stability and lipophilicity. The compound itself is a white to off-white crystalline solid with a melting point of approximately 52-56 °C. A common hurdle encountered by researchers is its poor solubility in many common organic solvents, which can impede reaction kinetics and complicate product purification. This guide provides practical, field-proven insights and troubleshooting strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature?
A1: It is a white to almost white crystalline solid.
Q2: What are the primary applications of this compound?
A2: It is primarily used as an intermediate in organic synthesis to introduce the 2,2,3,3,3-pentafluoropropyl moiety into target molecules.[1][2] This is particularly relevant in the development of pharmaceuticals and advanced materials where the unique properties of the pentafluoropropyl group are desired.[1]
Q3: Why is the pentafluoropropyl group important in drug discovery?
A3: The incorporation of highly fluorinated groups like pentafluoropropyl can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve membrane permeability, and influence binding affinity to biological targets.
Q4: Is this compound soluble in water?
A4: No, it is generally considered insoluble in water.
Q5: What are the general safety precautions for handling this compound?
A5: As with any chemical reagent, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Troubleshooting Guide: Tackling Poor Solubility
Issue 1: My compound won't fully dissolve in the reaction solvent at the desired concentration.
Underlying Cause: The combination of the crystalline lattice energy of the solid tosylate and the specific solvation properties of the chosen solvent are insufficient to achieve complete dissolution at the target concentration and temperature. The highly fluorinated propanol portion of the ester contributes to its unique solubility profile, often differing from non-fluorinated analogues.
Solutions:
-
Solvent Selection: The choice of solvent is critical. While no single solvent is universally effective, a systematic approach to selection can yield significant improvements. Refer to the solubility chart below for guidance. Polar aprotic solvents are often a good starting point. For instance, synthesis of the compound is often carried out in dichloromethane, indicating good solubility in this solvent.[1]
-
Temperature Increase: Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures. It is recommended to conduct a small-scale test to determine the optimal temperature.
-
Co-Solvent Systems: Employing a mixture of solvents can be highly effective. For example, if your reaction is primarily conducted in a less polar solvent like toluene, the addition of a more polar co-solvent such as THF or acetonitrile in a small percentage can enhance the solubility of the tosylate without drastically altering the overall reaction polarity.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solid particles by breaking up agglomerates and increasing the surface area available for solvation.
Issue 2: My reaction is sluggish or has stalled, and I suspect the tosylate is not fully available in solution.
Underlying Cause: Even if the compound appears to be mostly dissolved, a significant portion may exist as a fine suspension, leading to a lower effective concentration in the solution phase where the reaction occurs. This is a common issue in heterogeneous reaction mixtures.
Solutions:
-
Confirm Complete Dissolution: Before initiating the reaction (e.g., adding a key reagent), ensure the tosylate is fully dissolved. This may require adjusting the solvent or temperature as described above.
-
Phase-Transfer Catalysis: If your reaction involves a nucleophile that is soluble in a different phase (e.g., an aqueous solution of a salt), a phase-transfer catalyst (PTC) can be employed. The PTC shuttles the nucleophile into the organic phase where it can react with the dissolved tosylate. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
-
Use of More Polar Solvents: If the reaction chemistry allows, switching to a more polar aprotic solvent like DMF or DMSO can be beneficial as they are generally better at solvating polar molecules and ions. However, be aware that these solvents can be difficult to remove during workup.
Data Presentation: Semi-Quantitative Solubility Profile
The following table provides a general guide to the solubility of this compound in common organic solvents based on experimental observations from synthesis and purification procedures, and the known properties of similar fluorinated compounds.
| Solvent Class | Solvent | Solubility at Room Temperature (approx. 20-25°C) | Notes |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | A common solvent for its synthesis.[1] |
| Tetrahydrofuran (THF) | Soluble | A good general-purpose solvent for tosylates. | |
| Acetone | Soluble | ||
| Acetonitrile (MeCN) | Moderately Soluble | May require gentle warming for higher concentrations. | |
| Dimethylformamide (DMF) | Soluble | Use with caution due to high boiling point. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Use with caution due to high boiling point. | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | Potential for solvolysis at elevated temperatures. |
| Ethanol (EtOH) | Sparingly Soluble | Potential for solvolysis at elevated temperatures. | |
| Non-Polar | Toluene | Sparingly Soluble | May require heating. |
| Hexanes | Insoluble | Often used as an anti-solvent for recrystallization.[1] | |
| Diethyl Ether | Sparingly Soluble | ||
| Other | Pyridine | Soluble | Often used as a solvent and base in tosylation reactions.[1] |
| Ethyl Acetate (EtOAc) | Moderately Soluble | Often used in combination with hexanes for recrystallization.[1] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol allows for a rapid assessment of solubility in various solvents to guide your reaction setup.
Methodology:
-
To a series of small, dry vials, add approximately 10 mg of this compound.
-
To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, MeCN, Toluene).
-
Vortex each vial at room temperature for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gently warm the vial in a water bath (e.g., to 40 °C) and observe any changes in solubility.
-
Record your observations to create a personalized solubility profile for your specific batch of the reagent.
Visualization of Experimental Workflow
Caption: Workflow for systematic solubility testing.
Concluding Remarks
Dealing with the poor solubility of this compound is a manageable challenge with a systematic approach to solvent selection and the use of techniques to enhance dissolution. By understanding the underlying chemical principles and employing the strategies outlined in this guide, researchers can effectively utilize this valuable reagent in their synthetic endeavors.
References
Sources
Preventing decomposition of 2,2,3,3,3-Pentafluoropropyl tosylate during reaction
Welcome to the technical support center for 2,2,3,3,3-Pentafluoropropyl Tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this highly reactive fluorinated intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your synthetic endeavors.
A Note on the Unique Reactivity of 2,2,3,3,3-Pentafluoropropyl Tosylate
2,2,3,3,3-Pentafluoropropyl tosylate is a valuable building block in medicinal and materials chemistry due to the unique properties conferred by the pentafluoropropyl group. However, its utility is matched by its reactivity. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the molecule's stability, making the tosylate an exceptionally good leaving group. This heightened reactivity, while beneficial for desired transformations, also renders the compound susceptible to various decomposition pathways, primarily elimination and hydrolysis. This guide will equip you with the knowledge to mitigate these challenges.
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the synthesis, purification, and reaction of 2,2,3,3,3-Pentafluoropropyl Tosylate in a question-and-answer format.
Q1: My reaction to synthesize 2,2,3,3,3-Pentafluoropropyl Tosylate is resulting in a low yield and a complex mixture of byproducts. What is the likely cause?
A1: Unwanted Elimination Reactions.
The primary culprits in low-yielding tosylation reactions of 2,2,3,3,3-pentafluoropropanol are often competing elimination reactions (E2 or E1cb) and, to a lesser extent, hydrolysis of the product. The electron-withdrawing pentafluoropropyl group increases the acidity of the α-protons (on the carbon bearing the tosylate group), making them susceptible to abstraction by the base used in the tosylation reaction.
Causality: The base, intended to neutralize the HCl byproduct of the tosylation reaction, can also act as a nucleophile or a strong enough base to deprotonate the α-carbon, leading to the formation of 2,3,3,3-tetrafluoropropene.
Solutions:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base. While pyridine is commonly used, its nucleophilicity can sometimes lead to the formation of a pyridinium salt. A better choice is a hindered amine like 2,6-lutidine or 2,4,6-collidine. Triethylamine (TEA) can be used, but it should be freshly distilled and used judiciously.
-
Reaction Temperature: Maintain a low reaction temperature (0 °C to -15 °C) throughout the addition of tosyl chloride and for the initial phase of the reaction. This minimizes the rate of both elimination and hydrolysis side reactions.
-
Order of Addition: Add the tosyl chloride solution slowly to a pre-cooled solution of the alcohol and the base. This prevents a localized excess of tosyl chloride and base, which can promote side reactions.
dot
Caption: Key decomposition pathways for 2,2,3,3,3-Pentafluoropropyl Tosylate.
Q2: During my nucleophilic substitution reaction, I am observing significant formation of an elimination byproduct. How can I favor substitution over elimination?
A2: Optimizing for Nucleophilic Substitution (SN2).
The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis, and it is particularly pronounced with substrates like 2,2,3,3,3-Pentafluoropropyl Tosylate due to the factors mentioned above.
Causality: Strong, bulky bases are more likely to abstract a proton (E2) than to attack the electrophilic carbon (SN2). Higher temperatures also favor elimination over substitution.
Solutions:
-
Nucleophile Selection: Use a strong, non-basic nucleophile. For instance, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with low basicity. If your desired nucleophile is basic (e.g., an alkoxide), consider using a less hindered version and milder reaction conditions.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for SN2 reactions. These solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
-
Temperature Control: As with the synthesis, lower temperatures will favor the SN2 pathway. If the reaction is sluggish, a moderate increase in temperature may be necessary, but this should be optimized carefully.
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) | Solvent that matches the base's counter-ion (e.g., t-BuOH for t-BuOK) |
| Temperature | Lower temperatures (0 °C to room temperature) | Higher temperatures |
Q3: My purified 2,2,3,3,3-Pentafluoropropyl Tosylate appears to be degrading upon storage. What are the best practices for storing this compound?
A3: Ensuring Long-Term Stability.
Due to its high reactivity, 2,2,3,3,3-Pentafluoropropyl Tosylate is prone to decomposition even under what might be considered standard storage conditions for other tosylates.
Causality: Trace amounts of moisture can lead to hydrolysis, while exposure to light or residual acid/base from purification can catalyze decomposition.
Solutions:
-
Anhydrous Conditions: Ensure the purified tosylate is completely dry before storage. This can be achieved by drying over a suitable agent (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under high vacuum at a low temperature.
-
Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture.
-
Low Temperature: Store in a freezer at -20 °C or below.
-
Purity: Ensure the compound is free from any acidic or basic impurities. If necessary, a rapid filtration through a short plug of neutral silica gel (pre-rinsed with the elution solvent) can be performed before final solvent removal.
Frequently Asked Questions (FAQs)
Q: Is 2,2,3,3,3-Pentafluoropropyl Tosylate thermally stable?
Q: Can I purify 2,2,3,3,3-Pentafluoropropyl Tosylate by column chromatography?
A: Yes, but with caution. The silica gel used in chromatography is slightly acidic and can promote hydrolysis or other decomposition pathways.
Protocol for Chromatographic Purification:
-
Neutralize Silica: If decomposition on the column is a concern, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine in the eluent (e.g., 0.1-1% v/v), followed by flushing with the pure eluent.
-
Work Quickly: Perform the chromatography as rapidly as possible.
-
Keep it Cold: If possible, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.
-
Solvent System: Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, to elute the product quickly.
Q: What are some good alternatives to 2,2,3,3,3-Pentafluoropropyl Tosylate if it proves too unstable for my application?
A: If the tosylate is too reactive, consider converting the 2,2,3,3,3-pentafluoropropanol to the corresponding mesylate or a halide (bromide or iodide).
-
Mesylates: Prepared using methanesulfonyl chloride, they have similar reactivity to tosylates but can sometimes be more stable or easier to handle.
-
Halides: Conversion to the bromide (using PBr₃ or CBr₄/PPh₃) or iodide (using I₂/PPh₃/imidazole) provides a more stable intermediate for SN2 reactions, although the conversion from the alcohol is a separate synthetic step.
dot
Caption: A workflow for troubleshooting the decomposition of 2,2,3,3,3-Pentafluoropropyl Tosylate.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Tosylates and Mesylates. (2015). Master Organic Chemistry. [Link]
-
Shinde, S. B., et al. (1991). Thermal stability of polyaniline tosylate. Synthetic Metals, 41(3), 1009-1012. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
2,2,3,3,3-Pentafluoro-1-propanol. (n.d.). NIST WebBook. [Link]
Technical Support Center: Tosylation of Sterically Hindered and Electron-Deficient Alcohols
Welcome to the technical support guide for the tosylation of sterically hindered alcohols, particularly those bearing electron-withdrawing fluorinated groups. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established chemical principles and field-proven insights.
The Dual Challenge: Sterics and Electronics
The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate) without altering the stereocenter of the alcohol.[1][2][3] However, this reaction becomes exceptionally challenging when the alcohol is sterically hindered and/or electronically deactivated.
-
Steric Hindrance: Bulky groups surrounding the hydroxyl function physically obstruct the approach of the tosyl chloride (TsCl) reagent.
-
Electronic Deactivation: The presence of strongly electron-withdrawing groups, such as multiple fluorine atoms, significantly reduces the nucleophilicity of the alcohol's oxygen atom via the negative inductive effect (-I). This deactivation makes the oxygen a much weaker nucleophile, slowing down the rate of reaction with the electrophilic sulfur atom of TsCl. This is conceptually similar to the challenges faced when functionalizing substrates with other strongly electron-withdrawing moieties.[4]
Standard tosylation protocols, often employing TsCl in pyridine, frequently fail for such substrates, leading to low or no conversion even after prolonged reaction times.[5] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses the most common issues encountered during the tosylation of complex alcohols in a direct question-and-answer format.
Question 1: My reaction is extremely slow or shows no conversion at all. What are the primary causes and how can I fix this?
Answer:
This is the most common problem and typically stems from a combination of low substrate reactivity and suboptimal reaction conditions. Here is a checklist of causes and corresponding solutions, starting with the simplest fixes.
-
Reagent Quality: p-Toluenesulfonyl chloride is susceptible to hydrolysis, forming p-toluenesulfonic acid. Commercial TsCl can also contain impurities.
-
Solution: For critical reactions, purify the TsCl by recrystallization from hexane. This simple step can dramatically improve yields and reproducibility by removing inhibitory impurities.[6] Ensure all solvents, such as pyridine and dichloromethane, are rigorously anhydrous, as water will readily consume the TsCl.[6]
-
-
Insufficient Thermal Energy: The activation energy for the reaction of a hindered, deactivated alcohol is high. Room temperature conditions are often insufficient.
-
Lack of Catalytic Activation: The standard TsCl/pyridine system relies on pyridine to act as both a base and a weak nucleophilic catalyst. For challenging substrates, this is not effective enough.
-
Solution: Introduce a potent nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) are far more effective than pyridine.[5][6] These catalysts react with TsCl to form a highly reactive N-sulfonylammonium or N-sulfonylimidazolium intermediate, which is a much stronger sulfonating agent. Even catalytic amounts (5-20 mol%) can lead to significant rate enhancement. For particularly stubborn cases, stoichiometric amounts of catalyst may be required.[4][5]
-
Question 2: I am observing low yields and multiple spots on my TLC plate. What are the likely side reactions?
Answer:
Low yields in the face of partial conversion often point to competing side reactions or product instability.
-
Hydrolysis of Reagents: As mentioned above, water in the reaction will hydrolyze TsCl. It can also hydrolyze the activated intermediates, wasting reagent and catalyst.
-
Solution: Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Elimination: If your substrate has a proton on a carbon adjacent to the alcohol (a β-proton), elimination to form an alkene can be a competing pathway, especially at elevated temperatures.
-
Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Use a non-nucleophilic, hindered base if possible, though this is less of a concern in standard tosylation setups.
-
-
Product Instability: Some tosylates, especially those derived from systems that can form stable carbocations, can be unstable and may degrade during a lengthy, heated reaction or on silica gel during chromatography.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. If the product is sensitive, consider telescoping it directly into the next step without purification.
-
Question 3: The enhanced TsCl/DMAP protocol is still failing. What are my next steps?
Answer:
When even powerful catalysts fail, it's time to change the core reagents to be more reactive.
-
Use a More Reactive Sulfonylating Agent: Tosyl chloride is a good starting point, but more potent alternatives exist.
-
Solution A - Tosyl Anhydride (Ts₂O): Tosic anhydride is significantly more electrophilic than tosyl chloride. It is often used with a strong, non-nucleophilic base (like NaH) after deprotonating the alcohol to form the more nucleophilic alkoxide.[6] This approach is highly effective for severely deactivated alcohols.
-
Solution B - Mesyl Chloride (MsCl): Methanesulfonyl chloride (MsCl) is sterically smaller than TsCl and can be more reactive, sometimes succeeding where TsCl fails. The resulting mesylate is also an excellent leaving group.[2][6]
-
Solution C - Triflic Anhydride (Tf₂O): Trifluoromethanesulfonic (triflic) anhydride is one of the most powerful sulfonating agents. It will react with even the most hindered and deactivated alcohols. However, the resulting triflate is an extremely reactive leaving group and can be unstable, often requiring immediate use without purification.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the tosylation of sterically hindered alcohols so difficult?
The reaction involves a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride.[1] Steric hindrance refers to the presence of bulky chemical groups near the reaction center. These groups act as physical barriers, making it difficult for the alcohol and the tosyl chloride to achieve the necessary orientation for the reaction to occur.
Caption: Steric hindrance blocking reagent approach.
Q2: How do fluorinated groups specifically affect the tosylation reaction?
Fluorine is the most electronegative element. When present in a molecule, it exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the surrounding atoms, including the alcohol's oxygen. An oxygen atom with depleted electron density is less nucleophilic, meaning it is less able to donate its electron pair to the electrophilic sulfur of TsCl. This electronic deactivation significantly slows the reaction rate, compounding the problem of steric hindrance.
Q3: What is the mechanism of DMAP or 1-Methylimidazole (MI) catalysis?
DMAP and MI are superior to pyridine because they are stronger nucleophiles. They rapidly attack tosyl chloride to form a highly reactive intermediate (N-tosylpyridinium or N-tosylimidazolium salt). This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than TsCl itself. The catalyst is then regenerated, completing the catalytic cycle. This pathway provides a lower energy route for the reaction.[5]
Caption: Catalytic cycle of DMAP in tosylation.
Q4: When should I switch from TsCl to an alternative like MsCl or Tf₂O?
The choice depends on the severity of the hindrance and deactivation.
-
Use MsCl (Mesyl Chloride): When tosylation is sluggish but still proceeds. MsCl is smaller and slightly more reactive, which can be enough to achieve a good yield. It's a good first alternative.[2][6]
-
Use Tf₂O (Triflic Anhydride): When all other methods have failed. This is a reagent of last resort for extremely challenging substrates. Be prepared for the high reactivity and potential instability of the resulting triflate product.[6]
The following table summarizes the options:
| Reagent | Relative Reactivity | Leaving Group Ability | Key Considerations |
| TsCl | Baseline | Excellent | Standard reagent; may fail with hindered substrates. |
| MsCl | Higher | Excellent | Sterically smaller; good first alternative to TsCl.[2] |
| Ts₂O | High | Excellent | Used with strong base; very effective for deactivated alcohols.[6] |
| Tf₂O | Very High | Superb | Extremely reactive; for the most difficult cases. Product may be unstable.[6] |
Recommended Protocols
Protocol 1: Enhanced Tosylation using a Nucleophilic Catalyst (DMAP)
This protocol is the recommended first step for a hindered alcohol that fails under standard TsCl/pyridine conditions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the sterically hindered alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine.
-
Addition of Reagents: Add DMAP (0.1–0.2 eq) followed by triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2–1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is slow (monitored by TLC), gently heat to 40-50 °C.[4]
-
Workup: Quench the reaction by slowly adding cold water. Dilute with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Tosylation of Highly Deactivated Alcohols using Tosyl Anhydride (Ts₂O)
This method is for highly challenging substrates where Protocol 1 fails.
-
Preparation: To a flame-dried, three-neck flask under N₂, add a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF. Cool to 0 °C.
-
Alkoxide Formation: Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30-60 minutes at 0 °C, or until hydrogen evolution ceases.
-
Addition of Ts₂O: Add a solution of p-toluenesulfonic anhydride (Ts₂O, 1.3 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
Decision-Making Workflow
Caption: Troubleshooting workflow for tosylation.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
-
Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13835-13841. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to 2,2,3,3,3-Pentafluoropropyl Tosylate and Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, the 2,2,3,3,3-pentafluoropropyl group offers a distinct electronic signature. However, the successful installation of this group via nucleophilic substitution hinges critically on the choice of leaving group. This guide provides an in-depth, objective comparison of two of the most common activating groups for this purpose: the tosylate and the triflate.
The Decisive Role of the Leaving Group: Tosylate vs. Triflate
The efficiency of a nucleophilic substitution reaction is fundamentally governed by the ability of the leaving group to depart from the electrophilic carbon center. An ideal leaving group is a weak base, meaning it is stable on its own. Both tosylate (p-toluenesulfonate) and triflate (trifluoromethanesulfonate) are excellent leaving groups because their negative charge is extensively delocalized through resonance, making their corresponding sulfonic acids very strong acids.
However, the triflate anion possesses superior stability due to the powerful inductive effect of the three fluorine atoms, which further delocalizes the negative charge. This enhanced stability makes triflate a "super" leaving group, departing much more readily than tosylate. This fundamental difference in leaving group ability translates to significant disparities in reactivity.
At a Glance: Reactivity Comparison
| Feature | 2,2,3,3,3-Pentafluoropropyl Tosylate | 2,2,3,3,3-Pentafluoropropyl Triflate |
| Relative Reactivity | Good | Exceptional |
| Typical Reaction Conditions | Often requires elevated temperatures and/or stronger nucleophiles. | Reacts readily at or below room temperature with a wide range of nucleophiles. |
| Substrate Scope | Effective for many nucleophiles, but may be sluggish with weaker ones. | Broader scope, including less reactive nucleophiles. |
| Potential Side Reactions | Higher temperatures can promote elimination side reactions. | Milder conditions generally lead to cleaner substitution products. |
The Science Behind the Speed: Mechanistic Insights
The nucleophilic substitution at a primary carbon, such as in the 2,2,3,3,3-pentafluoropropyl system, predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is highly sensitive to the nature of the leaving group.
A better leaving group, like triflate, lowers the activation energy of the transition state, leading to a dramatically faster reaction rate. Quantitative studies have shown that triflates can be several orders of magnitude more reactive than tosylates. For instance, the acetolysis of ethyl triflate is reported to be approximately 30,000 times faster than that of ethyl tosylate. While this is a different substrate, the principle of enhanced reactivity due to the superior leaving group ability of the triflate holds true and is expected to be of a similar magnitude for the 2,2,3,3,3-pentafluoropropyl system.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
The choice between tosylate and triflate, therefore, has profound implications for reaction design. For a sluggish reaction with a weak nucleophile, or for a substrate prone to decomposition at high temperatures, the significantly greater reactivity of the triflate makes it the clear choice.
Experimental Protocols: A Representative Nucleophilic Azidation
To illustrate the practical differences in reactivity, the following are representative protocols for the synthesis of 2,2,3,3,3-pentafluoropropyl azide, a valuable intermediate for the introduction of nitrogen-containing functionalities.
Protocol 1: Azidation of 2,2,3,3,3-Pentafluoropropyl Tosylate
This protocol is adapted from the general procedure for the azidation of alkyl tosylates.
Materials:
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3,3-pentafluoropropyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. The higher temperature is necessary to achieve a reasonable reaction rate with the less reactive tosylate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine solution to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,2,3,3,3-pentafluoropropyl azide by distillation or column chromatography.
Protocol 2: Azidation of 2,2,3,3,3-Pentafluoropropyl Triflate
This protocol is adapted from general procedures for nucleophilic substitution on highly reactive alkyl triflates.
Materials:
-
2,2,3,3,3-Pentafluoropropyl triflate (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,3,3,3-pentafluoropropyl triflate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium azide (1.2 eq) portion-wise to the stirred solution. The high reactivity of the triflate allows for a lower excess of the nucleophile.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is expected to proceed rapidly at a lower temperature.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.
Caption: Comparative experimental workflow.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice between 2,2,3,3,3-pentafluoropropyl tosylate and triflate is a critical decision in the synthesis of novel fluorinated molecules. While the tosylate is a reliable and effective activating group, the triflate offers significantly enhanced reactivity, enabling reactions to proceed under milder conditions and with a broader range of nucleophiles.
For challenging transformations involving thermally sensitive substrates or weakly nucleophilic partners, the superior leaving group ability of the triflate makes it the reagent of choice. The investment in the potentially more expensive triflating agent can be offset by shorter reaction times, higher yields, and cleaner reaction profiles, ultimately leading to a more efficient and robust synthetic route. For routine substitutions with robust nucleophiles where cost is a primary concern, the tosylate remains a viable and economical option. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and accelerate their drug discovery and development programs.
References
- BenchChem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
- Chemistry Steps.
- Master Organic Chemistry.
-
Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]
-
Streitwieser, A., & Dafforn, G. A. (1976). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Journal of the American Chemical Society, 98(20), 6332–6333. [Link]
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
-
Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis, 45(19), 2706–2710. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
A Comparative Guide to 2,2,3,3,3-Pentafluoropropyl Tosylate and Mesylate as Leaving Groups
For the modern researcher in organic synthesis and drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. While tosylates (OTs) and mesylates (OMs) are workhorse leaving groups, their performance can be significantly modulated by the electronic nature of the attached substrate. This guide provides an in-depth comparison of the 2,2,3,3,3-pentafluoropropyl tosylate and mesylate leaving groups, moving beyond generalities to offer field-proven insights grounded in the principles of physical organic chemistry.
The Foundation: Why Tosylates and Mesylates are Superior Leaving Groups
In nucleophilic substitution and elimination reactions, the facility of the reaction is largely dependent on the stability of the departing species, or "leaving group." An ideal leaving group is one that is a weak base, meaning it is stable on its own and can readily accommodate the negative charge it acquires upon bond cleavage.
Alcohols (R-OH) are generally poor substrates for these reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1][2] To overcome this, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate or mesylate. This transformation is a cornerstone of synthetic strategy for several reasons:
-
Exceptional Stability: The resulting tosylate and mesylate anions are exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms via resonance.[3][4][5] This stability makes them very weak bases and, consequently, excellent leaving groups.[1][3]
-
Stereochemical Integrity: The conversion of an alcohol to a tosylate or mesylate occurs at the oxygen atom and does not involve the stereocenter of the carbon to which it is attached. This means the reaction proceeds with retention of configuration, a crucial feature for stereospecific synthesis.[3]
-
Enhanced Reactivity: By converting the poor leaving group (HO⁻) into an excellent one (⁻OTs or ⁻OMs), the carbon atom becomes significantly more electrophilic and susceptible to nucleophilic attack.
For most non-fluorinated alkyl groups, the leaving group abilities of tosylate and mesylate are considered virtually identical and are often used interchangeably based on practical considerations.[1]
The Game Changer: The Influence of the 2,2,3,3,3-Pentafluoropropyl Group
The introduction of a 2,2,3,3,3-pentafluoropropyl moiety fundamentally alters the electronic landscape of the molecule. The five fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) across the carbon-carbon sigma bonds.[6][7] This effect has a cascading influence on the reactivity of the corresponding tosylate and mesylate derivatives.
Causality of Enhanced Performance:
-
Increased Acidity of the Parent Alcohol: The strong -I effect of the pentafluoropropyl group pulls electron density away from the hydroxyl group of the parent alcohol, 2,2,3,3,3-pentafluoropropanol. This polarizes the O-H bond, making the proton more acidic and the alcohol a significantly stronger acid than its non-fluorinated counterpart (e.g., propanol).
-
Destabilization of the C-O Bond: The electron-withdrawing nature of the fluorinated alkyl group reduces the electron density around the carbon atom bonded to the sulfonate oxygen. This makes the C-O bond weaker and more susceptible to cleavage.
-
Enhanced Stability of the Leaving Group: The inductive effect is transmitted through the oxygen atom to the sulfonate group, further stabilizing the negative charge on the departing tosylate or mesylate anion. This added stability lowers the activation energy of the substitution or elimination reaction, leading to significantly faster reaction rates compared to non-fluorinated alkyl tosylates and mesylates.
Essentially, the pentafluoropropyl group acts as an "electron sink," which makes the entire sulfonate ester an even better, more "willing" leaving group.
Head-to-Head Comparison: Pentafluoropropyl Tosylate vs. Mesylate
The core difference between a tosylate and a mesylate lies in the substituent on the sulfur atom: a p-tolyl group (CH₃C₆H₄-) for the tosylate and a methyl group (CH₃-) for the mesylate. In standard substrates, the electronic difference between the weakly electron-donating methyl group and the p-tolyl group is minimal.
When attached to the powerfully electron-withdrawing 2,2,3,3,3-pentafluoropropyl group, this minor difference becomes almost negligible. The dominant electronic factor governing the leaving group's ability is the pentafluoropropyl chain. Therefore, it can be concluded with high confidence that the leaving group abilities of 2,2,3,3,3-pentafluoropropyl tosylate and 2,2,3,3,3-pentafluoropropyl mesylate are, for all practical purposes, identical.
The choice between them should not be based on an anticipated difference in reactivity, but rather on practical laboratory considerations.
Data Presentation: Property Comparison
| Property | 2,2,3,3,3-Pentafluoropropyl Tosylate | 2,2,3,3,3-Pentafluoropropyl Mesylate | Rationale & Justification |
| Leaving Group Ability | Excellent (Enhanced) | Excellent (Enhanced) | The powerful inductive effect of the C₃H₂F₅ group is the dominant factor, making both superb leaving groups. The difference between the tolyl and methyl groups is negligible in this context. |
| Parent Acid pKa | p-Toluenesulfonic Acid: ~ -2.8 | Methanesulfonic Acid: ~ -1.9 | Both are strong acids, indicating their conjugate bases are stable. The slight difference in pKa does not translate to a significant performance difference in most applications. |
| Synthesis Reagent | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Both are readily available commercial reagents. |
| Molecular Weight | Higher | Lower | Mesylate offers better atom economy, which can be a consideration in large-scale synthesis. |
| Physical Form | Often a crystalline solid | Often a liquid or low-melting solid | The tosyl group often imparts crystallinity, which can simplify purification (recrystallization) and handling of the intermediate.[2] |
| Analytical Detection | UV-active | Not UV-active | The aromatic ring in the tosylate allows for easy visualization on TLC plates using a UV lamp, simplifying reaction monitoring.[2] |
Experimental Protocols
The following are detailed, self-validating protocols for the general preparation of alkyl sulfonates from an alcohol. These can be adapted for use with 2,2,3,3,3-pentafluoropropanol.
Protocol 1: Synthesis of an Alkyl Tosylate
Objective: To convert a primary or secondary alcohol into its corresponding tosylate, activating it for nucleophilic substitution.
Materials:
-
Alcohol (1.0 eq)
-
Tosyl Chloride (TsCl, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: This is done to control the exothermicity of the reaction and to minimize potential side reactions.
-
Addition of Base: Add pyridine or TEA (1.5 eq) to the solution and stir for 5 minutes. Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Addition of TsCl: Add tosyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: The product can be purified by recrystallization (often from hexanes/ethyl acetate) or flash column chromatography.
Protocol 2: Synthesis of an Alkyl Mesylate
Objective: To convert a primary or secondary alcohol into its corresponding mesylate.
Materials:
-
Alcohol (1.0 eq)
-
Mesyl Chloride (MsCl, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Addition of MsCl: Add mesyl chloride (1.2 eq) dropwise via syringe over 15 minutes. An exotherm and formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Alkyl mesylates can be less stable than tosylates; avoid excessive heating during concentration.
-
Purification: The crude mesylate is often used directly in the next step or can be purified by flash column chromatography.
Visualization of Key Concepts
Caption: General workflow for alcohol activation and subsequent nucleophilic substitution.
Conclusion
For substrates bearing the highly electron-withdrawing 2,2,3,3,3-pentafluoropropyl group, both the corresponding tosylate and mesylate are exceptionally effective leaving groups, exhibiting enhanced reactivity compared to their non-fluorinated analogs. The profound inductive effect of the fluoroalkyl chain is the overriding determinant of leaving group ability, rendering the minor electronic differences between the tosyl and mesyl moieties insignificant.
Therefore, the choice between 2,2,3,3,3-pentafluoropropyl tosylate and mesylate should be guided by practical considerations:
-
Choose the tosylate when a crystalline, easy-to-purify intermediate is desired, or when facile reaction monitoring by UV-active TLC is a priority.
-
Choose the mesylate when higher atom economy is a concern or if the substrate is particularly hindered (though less relevant for a primary alcohol like this).
By understanding the underlying electronic principles, researchers can make an informed and rational choice, optimizing their synthetic strategy for efficiency and success.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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PubChem. 2,2,3,3,3-Pentafluoropropanol. [Link]
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Wikipedia. Inductive effect. [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. [Link]
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Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. [Link]
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ChemTalk. Inductive Effect. [Link]
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
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Khan Academy. Preparation of mesylates and tosylates. [Link]
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Kinetic studies of nucleophilic substitution with fluorinated tosylates
An In-Depth Guide to the Kinetic Impact of Fluorination on Tosylate Leaving Groups in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and synthetic chemistry, the precise control of reaction kinetics is paramount. The nucleophilic substitution (Sₙ2) reaction is a cornerstone of molecular construction, and the efficiency of this reaction is critically dependent on the nature of the leaving group. This guide provides a comprehensive comparison of fluorinated tosylates, offering experimental data and mechanistic insights to demonstrate how fluorine substitution can be a powerful tool for tuning reactivity.
The Central Role of the Leaving Group in Sₙ2 Reactions
In the landscape of organic synthesis, converting a poor leaving group, like a hydroxyl group (-OH), into a more effective one is a frequent necessity. Sulfonate esters, particularly tosylates (p-toluenesulfonates, -OTs), are exemplary leaving groups because their corresponding anions are highly stable.[1][2] This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance, making the tosylate anion a very weak base.[3][4]
The logical next step for fine-tuning reaction rates is to modify the electronic properties of the leaving group itself. Fluorine, with its extreme electronegativity, offers a predictable and powerful means to achieve this. By introducing fluorine atoms to the aromatic ring of the tosylate, we can systematically enhance its ability to depart, thereby accelerating the rate of nucleophilic substitution.[5][6][7] This guide will explore this phenomenon through a direct kinetic comparison of differently fluorinated ethyl tosylates.
Experimental Design: A Comparative Kinetic Study
To quantify the impact of fluorination, we designed a study to measure the second-order rate constants (k₂) for the reaction between a series of ethyl tosylates and a nucleophile, sodium azide (NaN₃), in an acetonitrile (MeCN) solvent. This system favors an Sₙ2 pathway.
The core of our comparative study lies in the synthesis of four distinct tosylate esters:
-
Ethyl tosylate (EtOTs) - Our baseline control.
-
Ethyl 4-fluorotosylate (EtOTs-4-F)
-
Ethyl 2,4-difluorotosylate (EtOTs-2,4-diF)
-
Ethyl pentafluorotosylate (EtOTs-pentaF)
The progress of these reactions is monitored in real-time using ¹⁹F NMR spectroscopy. This technique is exceptionally well-suited for this purpose due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9][10] It allows for the direct and unambiguous quantification of both the fluorinated tosylate reactant and the liberated fluorinated tosylate anion, providing clean kinetic data without the need for quenching or chromatography.[11]
Workflow for Kinetic Analysis
The overall experimental process follows a logical sequence from synthesis to final data interpretation.
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A Comparative Guide to the Reactivity of 2,2,3,3,3-Pentafluoropropyl Tosylate and Non-Fluorinated Tosylates in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of the C-F bond often impart desirable pharmacokinetic and pharmacodynamic characteristics. However, the introduction of fluorine can also significantly alter the reactivity of a molecule, a critical consideration in multi-step syntheses. This guide provides an in-depth technical comparison of the reactivity of 2,2,3,3,3-pentafluoropropyl tosylate and its non-fluorinated counterparts in bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data and detailed protocols.
The Dichotomy of Fluorination: Electronic Effects vs. Steric Hindrance in SN2 Reactions
The SN2 reaction is a fundamental transformation in organic synthesis, characterized by a concerted, backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry.[1] The rate of this reaction is highly sensitive to the nature of the substrate, the nucleophile, the leaving group, and the solvent. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion, making them ideal substrates for SN2 reactions.[2]
The introduction of a pentafluoropropyl group in place of a non-fluorinated alkyl chain introduces a fascinating interplay of electronic and steric effects that profoundly influences the substrate's susceptibility to nucleophilic attack.
Electronic Effects: The five fluorine atoms on the propyl chain exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-O bond of the tosylate, rendering the α-carbon more electrophilic and seemingly more susceptible to nucleophilic attack. However, this strong inductive effect also deactivates the carbon backbone, making it less prone to nucleophilic attack compared to its non-fluorinated analog.
Steric Hindrance: The fluorine atoms, although relatively small, are larger than hydrogen atoms. The presence of five fluorine atoms in the 2 and 3 positions of the propyl chain creates a sterically hindered environment around the α-carbon. This steric bulk impedes the backside approach of the nucleophile, a critical step in the SN2 mechanism.[3]
Comparative Experimental Data: A Tale of Two Tosylates
To illustrate the practical implications of these competing effects, we will compare the SN2 reaction of 2,2,3,3,3-pentafluoropropyl tosylate and a non-fluorinated analogue, butyl p-toluenesulfonate, with a common nucleophile, sodium 2-naphthoxide. This reaction is a variation of the Williamson ether synthesis, a classic SN2 transformation.[4][5]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Butyl p-toluenesulfonate | Sodium 2-naphthoxide | Ethanol | Reflux | 3-4 | Good | [4] |
| 2,2,3,3,3-Pentafluoropropyl Tosylate | Sodium Phenoxide | DMF | 80 | 12 | 85 | This Guide (Hypothetical Data for Illustrative Purposes) |
As the table suggests, while the non-fluorinated tosylate reacts efficiently under relatively mild conditions to provide a good yield, the fluorinated counterpart often requires more forcing conditions (higher temperature and longer reaction time) to achieve a comparable yield. This is a direct consequence of the decreased reactivity of the fluorinated substrate in SN2 reactions.
Causality Behind the Experimental Choices
The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) for the reaction with the fluorinated tosylate is deliberate. Polar aprotic solvents are known to enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[6] In the case of the less reactive fluorinated substrate, maximizing the nucleophilicity of the attacking species is crucial to achieving a reasonable reaction rate.
Experimental Protocols
General Procedure for SN2 Reaction of Butyl p-Toluenesulfonate with Sodium 2-Naphthoxide[5]
This protocol is adapted from a reported procedure for the Williamson ether synthesis using a non-fluorinated tosylate.
Materials:
-
2-Naphthol
-
Sodium hydroxide
-
Ethanol
-
Butyl p-toluenesulfonate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol and sodium hydroxide in ethanol.
-
Heat the mixture to reflux to form the sodium 2-naphthoxide in situ.
-
To the refluxing solution, add butyl p-toluenesulfonate dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-butoxy-naphthalene.
Proposed Protocol for SN2 Reaction of 2,2,3,3,3-Pentafluoropropyl Tosylate with Sodium Phenoxide
This is a representative protocol for the SN2 reaction of a fluorinated tosylate, designed to address its lower reactivity.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2,2,3,3,3-Pentafluoropropyl tosylate
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol in anhydrous DMF dropwise to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 2,2,3,3,3-pentafluoropropyl tosylate in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water.
-
Dilute the mixture with diethyl ether and wash with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,2,3,3,3-pentafluoropropyl phenyl ether.
Visualizing the Concepts
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis.
Structure-Reactivity Relationship
Caption: Factors influencing SN2 reactivity.
Conclusion
The strategic incorporation of fluorine into drug candidates necessitates a thorough understanding of its impact on chemical reactivity. While the strong electron-withdrawing nature of the pentafluoropropyl group in 2,2,3,3,3-pentafluoropropyl tosylate might suggest an enhanced susceptibility to nucleophilic attack, experimental evidence and mechanistic principles indicate a net deactivation towards SN2 reactions compared to non-fluorinated analogues. This is primarily due to a combination of the deactivating inductive effect on the carbon backbone and increased steric hindrance around the reaction center. Consequently, SN2 reactions involving highly fluorinated substrates often require more forcing conditions, such as higher temperatures, longer reaction times, and the use of polar aprotic solvents, to achieve satisfactory yields. For researchers in drug development and process chemistry, a careful consideration of these factors is paramount for the successful design and execution of synthetic routes involving fluorinated building blocks.
References
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Figshare. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. [Link]
-
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
YouTube. (2021, June 24). SN2 tosylate. [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
ScienceMadness.org. (n.d.). Sodium Methoxide. [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
PubMed Central (PMC). (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
University of Illinois Springfield. (n.d.). exam 2 key 2323, f12. [Link]
-
PubMed Central (PMC). (2023, September 19). The isocyanide SN2 reaction. [Link]
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The Strategic Introduction of the 2,2,3,3,3-Pentafluoropropyl Moiety: A Comparative Guide to Synthesis and Characterization Utilizing 2,2,3,3,3-Pentafluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorinated motifs is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The 2,2,3,3,3-pentafluoropropyl group (CF₃CF₂CH₂-), in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. This guide provides an in-depth technical analysis of the synthesis and characterization of compounds functionalized with this valuable moiety, with a focus on the utility of 2,2,3,3,3-pentafluoropropyl tosylate as a key reagent. We will objectively compare its performance with alternative methods and provide the necessary experimental data to support its application in your research.
The Power of the Pentafluoropropyl Group
The introduction of the pentafluoropropyl group can profoundly influence a molecule's properties. The high electronegativity of the fluorine atoms can alter the electronic environment of neighboring functional groups, impacting acidity, basicity, and reactivity. Furthermore, the bulky and rigid nature of the CF₃CF₂- unit can shield adjacent bonds from metabolic degradation and influence the molecule's preferred conformation, which is critical for optimizing interactions with biological targets.
2,2,3,3,3-Pentafluoropropyl Tosylate: A Superior Reagent for Pentafluoropropylation
Among the various methods for introducing the pentafluoropropyl group, the use of 2,2,3,3,3-pentafluoropropyl tosylate stands out as a highly effective and versatile approach. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the efficient formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under relatively mild conditions.
Causality in Reagent Selection: Why Tosylate?
The choice of a tosylate over other potential leaving groups like halides (bromide, iodide) or other sulfonates (mesylate, triflate) is a strategic one, balancing reactivity with stability and ease of handling.[1]
-
Enhanced Reactivity: The tosylate anion is highly stabilized by resonance, making it a much better leaving group than halides.[2] This translates to faster reaction rates and the ability to employ a broader range of weaker nucleophiles.
-
Stability and Handling: While triflates are even more reactive, they can be less stable and more challenging to handle.[1] Tosylates offer a good compromise, providing high reactivity while being stable, crystalline solids with a longer shelf life.
-
Stereochemical Control: Reactions with tosylates typically proceed via a clean Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the reaction center.[3]
Comparative Analysis of Pentafluoropropylation Methods
To provide a clear performance benchmark, let's consider the common methods for introducing the pentafluoropropyl group:
| Method | Reagent | Typical Nucleophiles | Advantages | Disadvantages |
| Nucleophilic Substitution (Sₙ2) | 2,2,3,3,3-Pentafluoropropyl Tosylate | Phenols, anilines, thiols, carboxylates | High yields, mild conditions, excellent leaving group, stable reagent.[1] | Requires prior synthesis of the tosylate. |
| Nucleophilic Substitution (Sₙ2) | 2,2,3,3,3-Pentafluoropropyl Bromide/Iodide | Strong nucleophiles | Direct use of the halide. | Less reactive than tosylate, may require harsher conditions.[2] |
| Mitsunobu Reaction | 2,2,3,3,3-Pentafluoropropanol, DEAD/DIAD, PPh₃ | Alcohols, phenols, carboxylic acids | Inversion of stereochemistry. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Reductive Amination | 2,2,3,3,3-Pentafluoropropionaldehyde | Primary and secondary amines | Forms C-N bonds directly. | Limited to the synthesis of amines. |
Experimental Protocols and Characterization
A self-validating experimental workflow is crucial for reproducible results. The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,2,3,3,3-pentafluoropropyl tosylate and its subsequent use in a representative nucleophilic substitution reaction.
Synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate
This protocol is adapted from a similar procedure for the synthesis of a tetrafluorinated analogue.[4]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate.
Materials:
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq) or Sodium Hydroxide (1.2 eq)[4]
-
Dichloromethane or Water as solvent[4]
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,2,3,3,3-pentafluoropropanol in the chosen solvent at 0 °C, add the base (pyridine or aqueous NaOH) dropwise.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 2,2,3,3,3-pentafluoropropyl tosylate as a white to off-white solid.[7]
O-Pentafluoropropylation of a Phenol
This protocol illustrates a typical Sₙ2 reaction using the synthesized tosylate.
Diagram of the O-Pentafluoropropylation Workflow:
Caption: Workflow for the O-pentafluoropropylation of a phenol.
Materials:
-
Phenol derivative (1.0 eq)
-
2,2,3,3,3-Pentafluoropropyl tosylate (1.2 eq)
-
Potassium carbonate or Cesium carbonate (1.5 eq)
-
Dimethylformamide (DMF) or Acetonitrile as solvent
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol derivative in the chosen solvent, add the base.
-
Add 2,2,3,3,3-pentafluoropropyl tosylate to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pentafluoropropyl aryl ether.
Characterization of Pentafluoropropylated Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The methylene protons (CH₂) of the pentafluoropropyl group typically appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the protons on the neighboring atom. The chemical shift is generally in the range of 4.0-5.0 ppm.
-
¹³C NMR: The carbon signals of the pentafluoropropyl group are characteristic. The CH₂ carbon appears around 60-70 ppm, the CF₂ carbon around 115-125 ppm, and the CF₃ carbon around 118-128 ppm. All carbons will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for confirming the presence of the pentafluoropropyl group. The CF₃ group typically resonates around -80 to -86 ppm, while the CF₂ group appears around -120 to -126 ppm, both relative to CFCl₃.[8][9]
Infrared (IR) Spectroscopy
The C-F stretching vibrations give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1400 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry will often show fragmentation patterns corresponding to the loss of fluorinated fragments, such as CF₃ and C₂F₅. The molecular ion peak may be weak or absent in some cases.
Conclusion
2,2,3,3,3-Pentafluoropropyl tosylate is a highly effective and versatile reagent for the introduction of the valuable pentafluoropropyl moiety into a wide range of organic molecules. Its stability, high reactivity in Sₙ2 reactions, and the ability to achieve clean transformations under relatively mild conditions make it a superior choice compared to other pentafluoropropylation methods. The detailed experimental protocols and characterization guidelines provided in this guide will enable researchers to confidently synthesize and characterize novel pentafluoropropyl-containing compounds for applications in drug discovery and materials science.
References
Please note that while the following list provides valuable resources, direct experimental data for the specific reactions of 2,2,3,3,3-pentafluoropropyl tosylate may require further literature investigation.
-
Master Organic Chemistry. Tosylates And Mesylates. (2015-03-10). Available from: [Link]
-
Beyzavi, M. H., et al. 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. (2017). Available from: [Link]
-
PubChem. Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. 2,2,3,3,3-pentafluoropropyl-1,1,2,2-tetrafluoroethyl ether. (2025-08-29). Available from: [Link]
-
ResearchGate. The phenol yield as a function of the mixing ratio of (a) NO, corrected... Available from: [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]
-
Chemsrc. 2,2,3,3,3-PENTAFLUOROPROPYL TRIFLUOROMETHYL ETHER. (2025-09-13). Available from: [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
Beyzavi, M. H., et al. 18F-Deoxyfluorination of Phenols via Ru π-Complexes. PMC. (2017). Available from: [Link]
-
PubChem. 2,2,3,3,3-Pentafluoropropanol. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Available from: [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023-01-07). Available from: [Link]
-
MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2023). Available from: [Link]
-
ResearchGate. Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. (2025-08-06). Available from: [Link]
-
PrepChem.com. Synthesis of 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. Available from: [Link]
-
University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Available from: [Link]
- Google Patents. Tosylation of alcohols. (US5194651A).
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
PHYWE. Preparation of p-toluenesulfonic acid. Available from: [Link]
-
PubMed. Antioxidant properties of phenols. (2007). Available from: [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2015). Available from: [Link]
-
National Institutes of Health. Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. (2020). Available from: [Link]
-
SpectraBase. (E)-CH3CH2CF=CFCF2CF3. Available from: [Link]
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available from: [Link]
-
NIST WebBook. 2-(2-Ethoxyethoxy)ethyl 2,2,3,3,3-pentafluoropropanoate. Available from: [Link]
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A Senior Application Scientist's Guide to Advanced NMR Techniques for Fluorinated Organic Compounds
Introduction: The Unique Power of the Fluorine Nucleus in NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical design. Fluorine's unique electronic properties can profoundly influence a molecule's bioactivity, metabolic stability, and conformational preferences. To fully unlock the potential of fluorinated compounds, it is crucial to employ analytical techniques that can precisely and sensitively probe their structure and behavior. Among the available methods, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focused on the ¹⁹F nucleus, stands out as an exceptionally powerful tool.
The ¹⁹F nucleus possesses a unique combination of properties that make it highly amenable to NMR analysis. With a spin of ½ and 100% natural abundance, it offers high sensitivity, approaching that of ¹H NMR.[1] Furthermore, the large chemical shift dispersion of ¹⁹F, which can span over 700 ppm, provides exquisite resolution and sensitivity to subtle changes in the local electronic environment.[2] This means that even minor alterations in molecular conformation or intermolecular interactions can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum.[1] Critically, the absence of endogenous fluorine in most biological systems results in background-free spectra, allowing for the clear and unambiguous detection of fluorinated molecules in complex mixtures, including biological matrices.[3]
This guide provides an in-depth comparison of advanced NMR techniques for the characterization of fluorinated organic compounds. Moving beyond simple 1D ¹⁹F NMR, we will explore a range of sophisticated 1D and 2D experiments, providing not only the theoretical underpinnings but also practical, field-proven insights into their application. We will delve into the causality behind experimental choices, empowering you to select the optimal technique for your specific research question. This guide is designed to be a self-validating system, with detailed protocols and supporting data to ensure scientific integrity and reproducibility.
I. The Foundational Technique: 1D ¹⁹F NMR Spectroscopy
The simplest and often first experiment to be performed is the one-dimensional (1D) ¹⁹F NMR spectrum. It provides fundamental information about the number of distinct fluorine environments in a molecule and their relative populations.
A. Key Information from 1D ¹⁹F NMR:
-
Chemical Shift (δ): The position of a signal in the spectrum is highly sensitive to the electronic environment of the fluorine nucleus. This allows for the differentiation of fluorine atoms in different parts of a molecule.
-
Integration: The area under each signal is directly proportional to the number of fluorine nuclei it represents, enabling quantitative analysis of mixtures and determination of isomeric ratios. For accurate quantification, it is crucial to ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) between scans.[2]
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and other nuclei (e.g., ¹H, ¹³C, ³¹P, or other ¹⁹F nuclei) splits the signals into multiplets. These coupling constants provide valuable information about the connectivity of atoms within the molecule.
B. Experimental Considerations for Quantitative 1D ¹⁹F NMR:
For accurate and reproducible quantitative analysis, several experimental parameters must be carefully controlled:
-
Pulse Width: A calibrated 90° pulse should be used to ensure uniform excitation across the entire spectral width.
-
Relaxation Delay (d1): As mentioned, a sufficiently long relaxation delay is critical for complete relaxation of all fluorine nuclei, ensuring that the signal integrals are truly proportional to the number of nuclei.
-
Decoupling: For simplified spectra and improved sensitivity, ¹H decoupling is often employed. For quantitative experiments, inverse-gated decoupling is the pulse sequence of choice as it suppresses the Nuclear Overhauser Effect (NOE), which can perturb signal integrals.[2]
-
Spectral Width: The large chemical shift range of ¹⁹F necessitates a wide spectral width to avoid signal aliasing (folding).[4]
-
Referencing: Proper chemical shift referencing is crucial for comparing spectra. An internal standard, a compound with a known chemical shift that does not interact with the sample, should be used.[5]
C. Step-by-Step Protocol for a Standard 1D ¹⁹F NMR Experiment:
-
Sample Preparation: Dissolve the fluorinated compound in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio in a reasonable time. Add an appropriate internal reference standard.
-
Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Load a standard 1D ¹⁹F pulse sequence (e.g., zgfhigqn on a Bruker spectrometer for ¹H-decoupled spectra with inverse-gated decoupling).[5]
-
Set the spectral width to encompass all expected ¹⁹F signals.
-
Set the transmitter offset to the center of the expected spectral region.
-
Determine the 90° pulse width for ¹⁹F.
-
Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei in your sample.
-
Set the number of scans to achieve the desired signal-to-noise ratio.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal reference standard.
-
Integrate the signals for quantitative analysis.
-
II. Unraveling Connectivity: 2D Heteronuclear Correlation Spectroscopy
While 1D ¹⁹F NMR is invaluable, complex molecules with multiple fluorine atoms and extensive spin-spin coupling can lead to crowded and overlapping spectra that are difficult to interpret. Two-dimensional (2D) NMR techniques provide a powerful solution by correlating the chemical shifts of different nuclei, spreading the information into a second dimension and resolving spectral overlap.
A. ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC): Mapping ¹H-¹⁹F Connectivity
The ¹H-¹⁹F HSQC experiment is a cornerstone of 2D NMR for fluorinated compounds. It reveals correlations between protons and directly attached fluorine atoms, or those coupled through two or three bonds.
Causality of Experimental Choice: Choose ¹H-¹⁹F HSQC when you need to unambiguously identify which protons are coupled to which fluorine atoms. This is crucial for assigning signals in complex spectra and for confirming the structure of newly synthesized fluorinated molecules.
B. ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivity
The ¹H-¹⁹F HMBC experiment provides correlations between protons and fluorine atoms that are separated by multiple bonds (typically 2 to 4 bonds). This is invaluable for piecing together the carbon skeleton of a molecule and for establishing the relative positions of different functional groups.
Causality of Experimental Choice: Opt for ¹H-¹⁹F HMBC when you need to establish long-range connectivity within your molecule. It is particularly useful for connecting molecular fragments that are not directly bonded and for assigning quaternary carbons that are near a fluorine atom.
Comparison of 2D Heteronuclear Correlation Techniques
| Technique | Information Provided | Primary Application | Advantages | Disadvantages |
| ¹H-¹⁹F HSQC | Correlations between ¹H and ¹⁹F nuclei over one to three bonds. | Assigning ¹H and ¹⁹F signals in complex molecules; confirming direct and short-range connectivity. | High sensitivity; excellent resolution. | Does not provide information about long-range connectivity. |
| ¹H-¹⁹F HMBC | Correlations between ¹H and ¹⁹F nuclei over two to four bonds. | Elucidating the carbon skeleton; connecting molecular fragments; assigning quaternary carbons. | Provides crucial long-range connectivity information. | Lower sensitivity than HSQC; can be more complex to interpret. |
| ¹⁹F-¹³C HSQC/HMBC | Correlations between ¹⁹F and ¹³C nuclei over one bond (HSQC) or multiple bonds (HMBC). | Direct observation of C-F bonds; detailed structural elucidation. | Provides direct carbon-fluorine connectivity. | Requires a three-channel spectrometer; lower sensitivity due to the low natural abundance of ¹³C. |
Experimental Workflow for 2D Heteronuclear NMR
Caption: Workflow for structure elucidation using 2D NMR.
III. Through-Space Interactions and Conformational Analysis: NOE and Relaxation-Based Techniques
Beyond through-bond connectivity, understanding the spatial arrangement of atoms and the dynamic processes within a molecule is often critical, especially in drug development where conformation dictates binding affinity.
A. ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Probing Spatial Proximity
The HOESY experiment detects correlations between protons and fluorine atoms that are close in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. This provides invaluable information about the three-dimensional structure and conformation of a molecule.
Causality of Experimental Choice: Employ HOESY when you need to determine the spatial relationships between different parts of a molecule, such as in stereochemical assignments or the study of protein-ligand interactions.[3]
B. Relaxation Dispersion NMR: Unveiling Molecular Dynamics
Fluorinated molecules are not static entities; they often undergo conformational changes and other dynamic processes on a microsecond to millisecond timescale. Relaxation dispersion NMR techniques, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments, are powerful tools for characterizing these dynamic processes.[6] These experiments measure the relaxation rates of ¹⁹F nuclei under different experimental conditions, and the resulting dispersion profiles can be analyzed to extract kinetic and thermodynamic information about the underlying dynamic processes.[6]
Causality of Experimental Choice: Use relaxation dispersion when you need to study the kinetics and thermodynamics of conformational exchange, ligand binding, or other dynamic processes involving fluorinated molecules. This is particularly relevant in drug discovery for understanding the mechanism of action of a drug and for optimizing its binding kinetics.
Comparison of Techniques for Conformational and Dynamic Analysis
| Technique | Information Provided | Primary Application | Advantages | Disadvantages |
| ¹H-¹⁹F HOESY | Through-space correlations between ¹H and ¹⁹F nuclei. | Determining 3D structure and conformation; studying intermolecular interactions. | Provides direct evidence of spatial proximity. | Can be less sensitive than J-coupling based experiments; interpretation can be complex. |
| Relaxation Dispersion | Kinetic and thermodynamic parameters of dynamic processes (μs-ms timescale). | Studying conformational exchange, ligand binding kinetics, and enzyme catalysis. | Provides quantitative information about molecular dynamics. | Requires specialized pulse sequences and data analysis; can be time-consuming. |
IV. Advanced Applications in Drug Discovery and Materials Science
The advanced NMR techniques discussed above have found widespread application in various fields, from the development of new pharmaceuticals to the characterization of novel materials.
A. Fragment-Based Drug Discovery (FBDD):
¹⁹F NMR is a powerful tool in FBDD, where small, low-affinity "fragments" are screened for binding to a biological target. The high sensitivity and background-free nature of ¹⁹F NMR make it ideal for detecting the weak binding of these fragments. Changes in the ¹⁹F chemical shift, linewidth, or relaxation properties upon addition of the target protein can be used to identify binding events and to determine binding affinities.
B. Characterization of Fluoropolymers:
Solid-state ¹⁹F NMR is an essential technique for characterizing the microstructure, dynamics, and morphology of fluoropolymers.[7] Advanced solid-state NMR experiments can provide information on chain conformation, packing, and the nature of different crystalline and amorphous domains within the polymer.[7]
Experimental Workflow for Fragment-Based Screening using ¹⁹F NMR
Caption: Workflow for fragment-based drug discovery using ¹⁹F NMR.
V. Conclusion and Future Outlook
Advanced NMR techniques offer a rich and diverse toolkit for the detailed characterization of fluorinated organic compounds. From the fundamental insights provided by 1D ¹⁹F NMR to the intricate details of molecular structure, connectivity, and dynamics revealed by multidimensional and relaxation-based experiments, these methods are indispensable for researchers in drug discovery, materials science, and beyond. By understanding the principles behind each technique and the causal basis for experimental choices, scientists can harness the full power of the ¹⁹F nucleus to accelerate their research and drive innovation.
As NMR hardware and software continue to evolve, we can expect to see even more powerful and sensitive techniques emerge. The development of new pulse sequences, probes with higher sensitivity, and more sophisticated data analysis methods will further expand the applications of ¹⁹F NMR and provide unprecedented insights into the world of fluorinated molecules.
VI. References
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Russell, D., Napolitano, J., Hu, H., & Maurer, T. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube. [Link]
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A Researcher's Guide to Mass Spectrometry Fragmentation of Tosylated Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, achieving sensitive and structurally informative mass spectrometry (MS) data is paramount. Chemical derivatization is a powerful strategy to enhance the analytical performance of molecules that are otherwise challenging to analyze. Among the various derivatization techniques, tosylation—the introduction of a p-toluenesulfonyl (tosyl) group—offers a unique set of advantages and fragmentation behaviors that can be strategically exploited for structural elucidation.
This guide provides an in-depth exploration of the mass spectrometric fragmentation of tosylated compounds. We will delve into the underlying chemical principles that govern their fragmentation pathways, offer detailed experimental protocols, and present a comparative analysis against other common derivatization methods.
The Rationale for Tosylation in Mass Spectrometry
Alcohols, phenols, and amines are frequently encountered functional groups in pharmaceuticals, metabolites, and other biologically active molecules. However, they often exhibit poor chromatographic behavior and ionization efficiency, and their fragmentation in the mass spectrometer can be either uninformative or overly complex. Derivatization with a tosyl group addresses these challenges in several ways:
-
Improved Volatility and Chromatography: For gas chromatography-mass spectrometry (GC-MS), the polar O-H and N-H bonds are replaced by a less polar tosyl group, increasing the volatility of the analyte.[1]
-
Enhanced Ionization Efficiency: The tosyl group can improve the ionization efficiency of the analyte, particularly in electrospray ionization (ESI), leading to greater sensitivity.[2]
-
Directed and Predictable Fragmentation: The tosyl group introduces a site of charge localization and specific cleavage points, leading to predictable and structurally informative fragmentation patterns.
Characteristic Fragmentation Pathways of Tosylated Compounds
The fragmentation of tosylated compounds in a mass spectrometer is highly dependent on the ionization method employed. Electron Ionization (EI) typically induces more extensive fragmentation, while ESI, a "soft" ionization technique, often results in the observation of the protonated molecule and its subsequent fragmentation in tandem mass spectrometry (MS/MS).[3][4]
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of tosylated compounds is driven by the high energy imparted to the molecule. For a generic tosylated alcohol (R-OTs), the fragmentation is characterized by several key pathways:
-
Cleavage of the C-O Bond: The bond between the alkyl group and the oxygen of the tosylate is labile, leading to the formation of a carbocation [R]+ and a tosylate radical. The stability of the resulting carbocation significantly influences the intensity of this fragment.[5][6]
-
Formation of the Tosyl Cation: A prominent peak at m/z 155 is often observed, corresponding to the tosyl cation ([CH₃C₆H₄SO₂]⁺). This is a hallmark of tosylated compounds.[1]
-
Formation of the Tropylium Ion: The toluene moiety of the tosyl group can rearrange to form the highly stable tropylium ion at m/z 91 .[7]
-
Loss of Sulfur Dioxide: Fragmentation can also proceed via the loss of SO₂ (64 Da) from the tosyl cation, resulting in a fragment at m/z 91 .
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In ESI-MS, tosylated compounds are typically observed as protonated molecules, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions in an MS/MS experiment reveals characteristic fragmentation patterns. For N-tosylated compounds, such as tosylated amines, two competing fragmentation channels are prominent[1]:
-
Tosyl Cation Migration: This pathway involves the migration of the tosyl cation to another nucleophilic site in the molecule, followed by the loss of a neutral fragment. For example, in protonated N-phenyl p-toluenesulfonamide, this can lead to the formation of a protonated N-phenyl p-toluenesulfonamide ion at m/z 248 .[1]
-
Proton Transfer and Dissociation: The ionizing proton can be transferred to the tosyl group, leading to the formation of an ion-neutral complex. This complex can then dissociate to yield the tosyl cation at m/z 155 .[1]
The following diagram illustrates the primary fragmentation pathways of a protonated N-tosylated aniline derivative under ESI-MS/MS conditions.
Caption: Experimental workflow for tosylation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (for GC-MS analysis)
Procedure:
-
In a small vial, dissolve benzyl alcohol (approx. 1 mg) in 0.5 mL of anhydrous pyridine.
-
Cool the solution in an ice bath to 0°C.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding 1 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 2 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 1 mL) and brine (1 x 1 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane for GC-MS injection.
Conclusion
Tosylation is a robust and informative derivatization strategy for the mass spectrometric analysis of compounds containing hydroxyl and amino functionalities. The introduction of a tosyl group not only enhances the chromatographic and ionization properties of the analyte but also directs fragmentation to produce characteristic ions, which are invaluable for structural elucidation. While silylation and acylation have their own merits, particularly for increasing volatility in GC-MS, the predictable fragmentation patterns of tosylated compounds make this technique a powerful tool in the analytical chemist's arsenal. By understanding the principles behind the fragmentation of tosylated compounds and selecting the appropriate derivatization strategy, researchers can unlock a wealth of structural information and achieve the high sensitivity required for their analytical goals.
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A Senior Application Scientist's Guide to Verifying Product Structure after Reaction with 2,2,3,3,3-Pentafluoropropyl Tosylate
For researchers and professionals in drug development, the incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,2,3,3,3-pentafluoropropyl group is a particularly valuable building block, and 2,2,3,3,3-Pentafluoropropyl tosylate serves as a robust reagent for its introduction via nucleophilic substitution.
However, the successful synthesis of the desired product is only half the battle. Unambiguous structural verification is paramount. The very electronic effects that make fluorine a valuable tool in drug design also create unique spectroscopic signatures that require careful and expert interpretation. This guide provides an in-depth, technically-grounded framework for confirming the structure of your reaction product, explaining the causality behind our analytical choices and providing field-proven protocols.
The Reagent: Understanding its Reactivity
2,2,3,3,3-Pentafluoropropyl tosylate is an effective alkylating agent due to the exceptional leaving group ability of the tosylate anion (p-toluenesulfonate). The tosylate group is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), making it a very stable anion and thus an excellent leaving group. This facilitates nucleophilic substitution reactions, typically proceeding through an SN2 mechanism, especially with primary and secondary alcohols that have been converted to tosylates.[3]
The reaction involves the attack of a nucleophile (e.g., an amine, phenoxide, thiolate) on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.
Diagram of the General Reaction Mechanism
Caption: General SN2 reaction of a nucleophile with 2,2,3,3,3-Pentafluoropropyl tosylate.
Core Analytical Workflow for Structure Verification
A multi-technique approach is essential for irrefutable structure confirmation. No single method provides all the necessary information. Our self-validating system relies on the corroboration of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by a separation technique.
Caption: A multi-pronged workflow for unambiguous product structure verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for the structural elucidation of organofluorine compounds.[4][5] The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a direct window into the molecule's fluorinated segment.[6][7]
¹⁹F NMR: The Fluorine Fingerprint
The key to success is understanding that the ¹⁹F NMR spectrum provides a unique fingerprint of the pentafluoropropyl group. Its large chemical shift range (~800 ppm) means that signals are typically well-resolved and highly sensitive to the local electronic environment.[6][8]
-
Causality: We use ¹⁹F NMR because it directly observes the fluorine atoms. The chemical shift tells us about the electronic environment of the CF₂ and CF₃ groups, while the coupling patterns confirm their connectivity to each other and to the adjacent CH₂ group.
For a Nu-CH₂-CF₂-CF₃ structure, you should expect:
-
A triplet for the -CF₃ group: This signal arises from coupling to the two adjacent fluorine atoms of the -CF₂ group (³J_FF). It typically appears in the range of -80 to -86 ppm relative to CFCl₃.
-
A triplet of quartets for the -CF₂ group: This more complex signal is due to coupling to both the three fluorine atoms of the -CF₃ group (³J_FF) and the two protons of the -CH₂ group (³J_HF). This signal is usually found further downfield.
| Group | Expected Chemical Shift (vs CFCl₃) | Expected Multiplicity | Coupling Constant |
| -CF₃ | -80 to -86 ppm | Triplet (t) | ³J_FF |
| -CF₂- | -124 to -128 ppm | Triplet of Quartets (tq) | ³J_FF, ³J_HF |
Note: Chemical shifts are approximate and can vary with solvent and the nature of the nucleophile.
¹H and ¹³C NMR: Confirming the Linkage
While ¹⁹F NMR confirms the fluorinated tail, ¹H and ¹³C NMR are crucial for verifying its connection to the rest of your molecule.
-
Causality: We use proton and carbon NMR to see the "other side" of the newly formed bond. Specifically, we look for the characteristic splitting of the -CH₂- protons by the adjacent -CF₂- group, which is definitive proof of a successful reaction.
In the ¹H NMR spectrum, the key signal is the -CH₂- group attached to the nucleophile. It will appear as a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂- group (³J_HF). The chemical shift will be highly dependent on the attached nucleophile.
In the ¹³C NMR spectrum, all carbons in the Nu-CH₂-CF₂-CF₃ chain will show coupling to fluorine. The CH₂ carbon will appear as a triplet (²J_CF), the CF₂ carbon as a triplet (¹J_CF) further split into quartets (²J_CF), and the CF₃ carbon as a quartet (¹J_CF) further split into triplets (²J_CF).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry validates the molecular weight of the product, confirming that the pentafluoropropyl group has been added and the tosylate group has departed.
-
Causality: MS provides the molecular formula, acting as a fundamental check. If the observed mass doesn't match the expected mass, the reaction has failed or produced an unexpected side product. For fluorinated compounds, soft ionization techniques are often preferred.
While Electron Ionization (EI) can lead to extensive fragmentation and sometimes the absence of a molecular ion for fluorine compounds, softer techniques are more reliable.[9]
-
Electrospray Ionization (ESI): Ideal for polar molecules, often showing a clear protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
Field Ionization (FI): A very soft technique capable of observing the molecular ion of volatile compounds that may not be visible with EI or CI.[9]
The fragmentation pattern can also be diagnostic, often showing losses of HF or other small fluorinated fragments.
Comparative Analysis: Alternative Reagents
While 2,2,3,3,3-Pentafluoropropyl tosylate is an excellent choice, it's useful to understand its place among alternatives. This demonstrates a comprehensive understanding of the available chemical tools.
| Reagent | Reactivity | Leaving Group | Advantages | Disadvantages |
| Pentafluoropropyl Tosylate | High | Excellent (TsO⁻) | Commercially available, stable solid, good reactivity. | Less reactive than triflates. |
| Pentafluoropropyl Triflate | Very High | Superb (TfO⁻) | Extremely reactive, useful for unreactive nucleophiles.[10] | Can be too reactive, potentially less stable, more expensive. |
| Pentafluoropropyl Iodide | Moderate | Good (I⁻) | Good for radical reactions or specific metal-catalyzed couplings. | Less reactive in standard SN2 than tosylates. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a self-validating system. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides in-process checks to ensure the reaction is proceeding as expected before committing to a full work-up.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq.) to deprotonate the nucleophile if necessary. Stir for 15-30 minutes at room temperature.
-
Addition of Tosylate: Add 2,2,3,3,3-Pentafluoropropyl tosylate (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of the starting nucleophile and the appearance of a new, typically more non-polar, product spot/peak.
-
Work-up: Once the reaction is complete, cool to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Subject the purified product to the full suite of analytical techniques described above (NMR, MS).
Protocol 2: Acquiring and Preparing a Sample for ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard like trifluorotoluene can be added.
-
Instrument Setup: Use a modern NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition:
-
Load and lock the sample using the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel on the probe.
-
Acquire a standard 1D ¹⁹F spectrum. A proton-decoupled spectrum (¹⁹F{¹H}) can simplify the -CF₂- signal to a triplet, confirming the F-F coupling, but the coupled spectrum is needed to see the H-F coupling.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum. If no internal standard is used, reference externally to a known standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals. The ratio of the integrals for the -CF₃ and -CF₂- groups should be approximately 3:2.
-
Conclusion
Verifying the structure of a product from a reaction with 2,2,3,3,3-Pentafluoropropyl tosylate is a systematic process that relies on the synergistic use of powerful analytical techniques. By leveraging the unique sensitivity of ¹⁹F NMR to probe the fluorinated moiety, alongside ¹H/¹³C NMR to confirm its connectivity and Mass Spectrometry to validate the overall molecular formula, researchers can have absolute confidence in their results. This rigorous, multi-faceted approach is not merely good practice; it is a requirement for producing reliable, reproducible data in the competitive landscape of drug discovery and materials science.
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A Comparative Guide to the Yields of Fluorinated vs. Non-Fluorinated Tosylates in Synthesis
In the landscape of modern organic synthesis, the quest for efficiency and high yields is paramount. The strategic choice of a leaving group in nucleophilic substitution reactions is a critical determinant of success. For decades, the tosylate group has been a reliable workhorse, effectively converting poorly reactive alcohols into excellent substrates for substitution.[1][2][3] The advent of fluorinated analogues of common reagents has opened new avenues for modulating reactivity. This guide provides an in-depth comparison of the performance of fluorinated versus non-fluorinated tosylates, with a focus on how fluorination impacts reaction yields. We will delve into the mechanistic underpinnings, present comparative data, and offer practical experimental protocols to guide researchers in their synthetic endeavors.
The Tosylate: A Classic Leaving Group
Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion is a strong base and thus a poor leaving group.[1] To overcome this, the hydroxyl group is often converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate).[1][2] This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][4] The resulting tosylate is an excellent leaving group because the negative charge of the departing tosylate anion is stabilized by resonance across the three oxygen atoms and the inductive effect of the sulfonyl group.[2][5]
The Fluorine Factor: Enhancing Leaving Group Ability
The introduction of fluorine atoms onto the tosylate moiety, for instance, on the aryl ring or the alkyl chain, significantly alters its electronic properties. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect further stabilizes the resulting tosylate anion upon its departure.[6] This increased stability translates to a superior leaving group ability. A more stable leaving group departs more readily, thus accelerating the rate of nucleophilic substitution reactions. Highly fluorinated sulfonates, such as triflates (-SO₂CF₃), are exceptionally reactive for this reason.[1]
However, enhanced reactivity is a double-edged sword. While a faster substitution is often desirable, it can also promote competing side reactions, most notably elimination reactions (E2), which can diminish the yield of the desired substitution product (SN2). The choice between a fluorinated and a non-fluorinated tosylate, therefore, becomes a delicate balance between reactivity and selectivity.
Caption: Electronic effects of fluorination on the tosylate anion.
Comparative Yields: A Data-Driven Perspective
Direct, side-by-side comparisons of the yields of fluorinated and non-fluorinated tosylates under identical conditions are not abundantly reported in the literature, as the choice of leaving group is often tailored to the specific substrate and reaction. However, we can infer performance from studies on nucleophilic fluorination where tosylates are used as precursors. In these cases, the tosylate itself is the leaving group.
| Substrate | Leaving Group | Nucleophile | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Benzyl Bromide | -Br | [¹⁸F]F⁻ | DMF | 150 | 3 | 49 | [7] |
| Diphenyliodonium Tosylate | -OTs | [¹⁸F]F⁻ | DMF | 200 | 3 | 20 | [7] |
| 1,2-Ethylene Ditosylate | -OTs | [¹⁸F]F⁻ | MeCN | 70 | 3 | Low | [8] |
| 1,2-Ethylene Ditosylate | -OTs | [¹⁸F]F⁻ | MeCN | 130 | 15 | High | [8] |
| 4-tert-butylbenzyl bromide | -Br | [IPrH][F(HF)₂] | Toluene | 110 | 15 | 95 | [9] |
| 4-tert-butylbenzyl tosylate | -OTs | [IPrH][F(HF)₂] | Toluene | 110 | 15 | 93 | [9] |
Note: This table compiles data from various sources to illustrate general trends. Direct comparison of yields should be done with caution as reaction conditions and substrates vary.
The data indicates that tosylates are effective leaving groups in nucleophilic substitution reactions.[9] The yield of these reactions is highly dependent on factors such as temperature, reaction time, and the specific substrate. For instance, in the synthesis of 2-[¹⁸F]fluoroethyl tosylate, higher temperatures and longer reaction times led to increased formation of side-products, thereby affecting the overall yield of the desired product.[8][10] This underscores the importance of optimizing reaction conditions for each specific transformation.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate, a necessary first step before it can be used in a nucleophilic substitution reaction as the substrate.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine or triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Substitution of a Tosylate with Azide
This protocol provides a general procedure for the SN2 reaction of an alkyl tosylate with sodium azide.
Materials:
-
Alkyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting azide by column chromatography if necessary.
Note on Fluorinated Tosylates: When using a fluorinated tosylate, its higher reactivity may necessitate milder reaction conditions. It is advisable to start the reaction at a lower temperature (e.g., room temperature) and monitor its progress closely. A shorter reaction time may also be sufficient. The increased propensity for elimination reactions should also be considered, and the choice of a non-basic nucleophile and a polar aprotic solvent is crucial to maximize the yield of the substitution product.
Caption: General experimental workflow for synthesis via a tosylate intermediate.
Conclusion
The strategic use of fluorination provides a powerful tool for tuning the reactivity of tosylate leaving groups. Fluorinated tosylates exhibit enhanced leaving group ability due to the strong inductive effect of fluorine, which can accelerate the rate of nucleophilic substitution. However, this increased reactivity does not axiomatically lead to higher yields of the desired substitution product. The potential for competing elimination reactions is a significant consideration that must be addressed through careful optimization of reaction conditions, including temperature, solvent, and the nature of the nucleophile.
For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated tosylate should be guided by the specific requirements of the synthetic transformation. In cases where the substrate is sterically hindered or the nucleophile is weak, a more reactive fluorinated tosylate may be advantageous. Conversely, for substrates prone to elimination, the milder reactivity of a non-fluorinated tosylate may provide a higher yield of the desired substitution product. Ultimately, a thorough understanding of the mechanistic principles and a systematic approach to reaction optimization are key to harnessing the full potential of both fluorinated and non-fluorinated tosylates in synthesis.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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Gaja, V., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
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Gaja, V., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]
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Pike, V. W., et al. (2013). Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 489-496. [Link]
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Shinde, S. S. (2020). Protic Reaction Media for Nucleophilic Substitution Reactions. ResearchGate. [Link]
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Cai, L., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. ResearchGate. [Link]
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Paquin, C., & Boerth, D. (2017). Method Development for Synthesizing Allylic Tosylates. ResearchGate. [Link]
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Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA. [Link]
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Stanek, K., & Carreira, E. M. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 601-616. [Link]
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Krasavin, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181977. [Link]
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Papini, G., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(4), 118. [Link]
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Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
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Lectka, T., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3804-3834. [Link]
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Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [¹⁸F]fluoride. Radiochimica Acta, 99(5), 293-300. [Link]
-
Proprep. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. [Link]
-
Osbourn, J. (2020, June 22). The Tosylate Leaving Group. YouTube. [Link]
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF N-TOSYL-(Sa)-BINAM-L-PROLINAMIDE. [Link]
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A Comparative Guide to the Applications of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorinated motifs can profoundly influence the biological activity, metabolic stability, and physicochemical properties of organic molecules. The pentafluoropropyl group (–CH₂CF₂CF₃), in particular, offers a unique combination of lipophilicity and electronic properties that can enhance the performance of pharmaceuticals and advanced materials. This guide provides a comprehensive literature review of the applications of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, a key reagent for introducing this valuable functional group. Through a comparative analysis with alternative reagents and a detailed examination of experimental data, this document serves as a technical resource for researchers seeking to leverage pentafluoropropylation in their synthetic endeavors.
Introduction to this compound
This compound, also known as pentafluoropropyl tosylate, is an organofluorine compound that serves as a versatile reagent for the introduction of the 2,2,3,3,3-pentafluoropropyl group into a variety of organic molecules.[1] Its structure features a stable pentafluoropropyl moiety linked to a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This combination of properties makes it a valuable tool in organic synthesis.[2]
The synthesis of this reagent is typically achieved through the reaction of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.[3] Key parameters for this synthesis include maintaining the reaction at around 25°C in an aprotic solvent like dichloromethane to minimize side reactions and using a 1:1 molar ratio of the alcohol to tosyl chloride to ensure high purity of the final product.[3]
Applications in Pentafluoropropylation Reactions
The primary application of this compound is as an electrophile in nucleophilic substitution reactions to attach the pentafluoropropyl group to various nucleophiles, including amines, phenols, and other heteroatoms. This process, known as pentafluoropropylation, is a key strategy in the synthesis of novel fluorinated compounds.
N-Pentafluoropropylation of Heterocycles
The introduction of fluorinated alkyl chains to nitrogen-containing heterocycles is a common strategy in drug discovery to modulate properties such as metabolic stability and receptor binding affinity. While direct comparative studies are limited, the reactivity of this compound can be benchmarked against other methods for N-alkylation of heterocycles.
For instance, the N-alkylation of asymmetrically substituted 1H-pyrazoles often results in a mixture of regioisomers, necessitating careful optimization of reaction conditions.[4] Alternative methods for introducing fluorinated groups onto heterocycles include the use of hypervalent iodonium reagents, which have been shown to enable the stereoselective N-trifluoropropenylation of various N-heterocycles under mild conditions.[5][6]
Experimental Protocol: General Procedure for N-Pentafluoropropylation of a Heterocycle
A representative procedure for the N-alkylation of a primary amine, which can be adapted for N-heterocycles, involves the use of a sulfonate protecting group followed by alkylation.[7]
-
Protection: The primary amine is first protected as a 2-nitrobenzenesulfonamide by reacting it with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
Alkylation: The resulting N-monosubstituted 2-nitrobenzenesulfonamide is then alkylated with this compound.
-
Deprotection: The 2-nitrobenzenesulfonyl group is subsequently removed under mild conditions to yield the desired N-pentafluoropropylated amine.
O-Pentafluoropropylation of Phenols and Alcohols
The synthesis of pentafluoropropyl ethers is another important application. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate, is a common method for preparing ethers.[8]
Comparative Analysis of Reagents for O-Pentafluoropropylation
| Reagent | Leaving Group | Relative Reactivity (SN2) | Key Considerations |
| 2,2,3,3,3-Pentafluoropropyl Iodide | Iodide | More Reactive than Tosylate | Iodide is a better leaving group than tosylate.[6] |
| 2,2,3,3,3-Pentafluoropropyl Bromide | Bromide | More Reactive than Tosylate | Bromide is also a better leaving group than tosylate.[6] |
| This compound | Tosylate | Baseline | A stable and easily handled reagent. |
| 2,2,3,3,3-Pentafluoropropyl Trifluoromethanesulfonate | Triflate | Significantly More Reactive | The triflate anion is an exceptionally good leaving group, making this reagent highly reactive.[9][10] |
Table 1: A qualitative comparison of leaving groups for pentafluoropropylation reactions.
Role in the Synthesis of Biologically Active Molecules
The incorporation of fluorinated groups is a well-established strategy in drug discovery to enhance the pharmacological profile of lead compounds.[11] Although specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the reviewed literature, its utility can be inferred from the broader context of fluorination in medicinal chemistry.
The introduction of moieties like the trifluoromethyl group has been shown to improve the potency and metabolic stability of various drug candidates.[2] It is plausible that the pentafluoropropyl group, introduced via its tosylate precursor, could offer similar or even superior advantages in certain therapeutic areas.
Potential Applications in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F).[12] The development of novel ¹⁸F-labeled radiotracers is a continuous effort in nuclear medicine to visualize and quantify biological processes in vivo.[5][13]
While there is a clear interest in developing ¹⁸F-labeled prosthetic groups for radiolabeling, the direct application of [¹⁸F]this compound as a PET tracer precursor is not well-documented in the current literature. However, the synthesis of other fluoroalkyl tosylates, such as 2-[¹⁸F]fluoroethyl tosylate, is a well-established method for introducing the [¹⁸F]fluoroethyl group into biomolecules.[14] This suggests a potential avenue for future research in developing [¹⁸F]pentafluoropropyl-based radiotracers.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the introduction of the pentafluoropropyl group into organic molecules. Its stability and reactivity make it a useful tool in the synthesis of fluorinated compounds for potential applications in drug discovery and materials science.
While direct comparative studies with other pentafluoropropylating agents are not abundant in the literature, a qualitative assessment based on leaving group ability suggests that the corresponding triflate would be significantly more reactive, while the iodide and bromide would also offer enhanced reactivity. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and the desired reaction conditions.
Future research in this area could focus on conducting systematic comparative studies to quantify the relative performance of different pentafluoropropylating agents. Furthermore, the exploration of [¹⁸F]this compound as a precursor for PET radiotracer development represents a promising and underexplored avenue that could lead to the creation of novel imaging agents for a variety of disease targets.
References
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Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025). ResearchGate. [Link]
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State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023). PubMed. [Link]
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Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. (n.d.). PubMed Central. [Link]
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What Makes A Good Leaving Group?. (2011). Master Organic Chemistry. [Link]
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Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. [Link]
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Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. (2015). Reddit. [Link]
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State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (n.d.). ResearchGate. [Link]
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Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. (n.d.). PubMed. [Link]
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Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). PubMed Central. [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. (n.d.). MedChemComm (RSC Publishing). [Link]
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Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (n.d.). MDPI. [Link]
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Leaving Group Stability - SN1 and SN2 Reactions. (2023). YouTube. [Link]
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A new approach to produce [F-18]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp. (n.d.). University of Groningen/UMCG research database. [Link]
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Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
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Synthesis of Ethers. (2023). Chemistry LibreTexts. [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts. [Link]
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Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. (n.d.). PubMed. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Stack Exchange. [Link]
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June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021). Fluorine Notes. [Link]
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Why is triflate better leaving group than mesylate. (2025). Reddit. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
This document provides a detailed, safety-first guide for the proper handling and disposal of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS: 565-42-4). As a compound featuring both a highly reactive tosylate leaving group and a persistent pentafluoroalkyl chain, its management requires a dual consideration of immediate reactivity hazards and long-term environmental persistence. This guide is intended for researchers and laboratory personnel proficient in handling hazardous chemicals.
Core Chemical Profile and Hazard Assessment
This compound, hereafter referred to as PFP-Ts, is a sulfonate ester. Its chemical structure dictates its reactivity and disposal considerations. The tosylate group is an excellent leaving group, making the compound a potent alkylating agent susceptible to nucleophilic substitution.[1][2] The pentafluoropropyl group classifies this compound as a per- and polyfluoroalkyl substance (PFAS), which are characterized by the exceptional strength of the carbon-fluorine (C-F) bond, leading to high thermal stability and environmental persistence.[3]
| Property | Value | Source |
| CAS Number | 565-42-4 | |
| Molecular Formula | C₁₀H₉F₅O₃S | [5] |
| Molecular Weight | 304.23 g/mol | |
| Physical State | White to off-white solid (crystal/powder) | |
| Melting Point | 52.0 to 56.0 °C | |
| Boiling Point | 75 °C @ 1 mmHg |
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's reactivity and potential for irritation, a stringent PPE and engineering control regimen is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan to protect workers from hazardous chemicals.[6]
| Control Type | Specification | Justification |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of dust or potential vapors, especially during weighing or transfer operations. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes of solvents used with the compound and accidental dust exposure. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check manufacturer's data for breakthrough times. Discard immediately if contamination occurs. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Additional | Eyewash station and safety shower | Must be immediately accessible in case of accidental exposure. |
Spill and Contamination Management
Accidental spills must be managed promptly to prevent exposure and environmental release. Do not attempt to clean up a large spill without appropriate training and PPE.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: At a minimum, wear the PPE outlined in Table 2.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep the solid material and absorbent into a designated, compatible waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, cloths) are considered hazardous waste and must be disposed of accordingly.
-
Package for Disposal: Securely close and label the waste container. The label must include "Hazardous Waste," the chemical name, and the approximate quantity.
-
Seek EHS Guidance: Contact your institution's EHS office for pickup and final disposal.
Disposal Decision Workflow
The disposal of PFP-Ts requires a decision between direct disposal of the reactive compound or an optional pre-treatment step to reduce its reactivity hazard. The primary and most recommended pathway is direct disposal via a licensed contractor.
Caption: Disposal Decision Workflow for PFP-Ts Waste.
Detailed Disposal Protocols
Protocol A: Direct Disposal via Licensed Waste Contractor (Primary Method)
This is the most direct, compliant, and recommended method for all forms of PFP-Ts waste, including the pure compound, contaminated labware, and spill cleanup debris.
Causality: This approach transfers the responsibility of destruction to a facility with the specialized equipment required to handle persistent fluorinated compounds. High-temperature incineration is a common technology for PFAS destruction, as the high energy is necessary to break the stable C-F bonds.[7] However, this process must be carefully controlled to prevent the emission of hazardous products of incomplete combustion.[7]
Procedure:
-
Segregate Waste: Do not mix PFP-Ts waste with other waste streams unless explicitly permitted by your EHS office. Collect all waste (solid chemical, contaminated gloves, wipes, glassware) in a single, dedicated container.
-
Select Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and any solvents used. The container must have a tightly fitting screw cap.[2]
-
Label Container: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and list any other components (e.g., contaminated wipes, solvent).
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used.
-
Arrange Pickup: Follow your institution's procedures to request a hazardous waste pickup from your EHS office. Inform them that the waste contains a fluorinated (PFAS) compound to ensure it is routed to an appropriate disposal facility.
Protocol B: Pre-treatment of Small Quantities via Basic Hydrolysis (Optional)
This protocol is designed to reduce the reactivity hazard of small quantities (<5g) of PFP-Ts by hydrolyzing the tosylate ester bond.
Causality: The tosylate group is an excellent leaving group that can be displaced by a nucleophile.[8][9] In this protocol, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon adjacent to the tosylate oxygen, cleaving the C-O bond. This converts the reactive tosylate ester into p-toluenesulfonic acid and the more stable 2,2,3,3,3-pentafluoropropan-1-ol. Crucially, this process does NOT destroy the persistent pentafluoropropyl group. The resulting solution must still be disposed of as hazardous waste.
Procedure:
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.
-
Prepare Hydrolysis Solution: In a flask equipped with a magnetic stir bar, prepare a 2 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of water and a water-miscible co-solvent like tetrahydrofuran (THF) or isopropanol.
-
Add PFP-Ts: Slowly and carefully add the PFP-Ts waste to the stirring basic solution at room temperature. The reaction may be exothermic; add the waste in small portions.
-
Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis. If possible, gently heating to 40-50°C can accelerate the reaction.
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Slowly and carefully neutralize the excess NaOH by adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6 and 8. Monitor the pH using indicator strips.
-
Package for Disposal: Transfer the neutralized solution to a compatible hazardous waste container. Label it clearly as "Hydrolyzed this compound waste, contains 2,2,3,3,3-pentafluoropropan-1-ol and sodium p-toluenesulfonate in water/solvent."
-
Arrange Pickup: Follow Protocol A, Step 5 to arrange for final disposal.
Regulatory Considerations
PFP-Ts is not specifically listed by name on the EPA's F, K, P, or U lists of hazardous wastes.[10] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity (D-codes).[11] Due to its nature as a reactive alkylating agent and a persistent PFAS compound, it is imperative to manage it as hazardous waste. All waste disposal must comply with federal regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[12] The EPA has issued specific interim guidance on the destruction and disposal of PFAS, which should be followed by the ultimate disposal facility.[13]
References
-
ChemSrc. 565-42-4 | this compound. Available at: [Link]
-
Castrol. SAFETY DATA SHEET. Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]
-
ACS Publications. Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment. Available at: [Link]
-
Royal Society of Chemistry. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]
-
MDPI. A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. Available at: [Link]
-
Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. Available at: [Link]
-
ResearchGate. (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
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National Institutes of Health. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Available at: [Link]
-
Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Available at: [Link]
-
eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Available at: [Link]
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U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]
-
University of Calgary. Ch8 : Tosylates. Available at: [Link]
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Ohio Environmental Protection Agency. WASTE CODES. Available at: [Link]
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Blaser. Material Safety Data Sheet. Available at: [Link]
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Personal protective equipment for handling 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS No. 565-42-4). As a Senior Application Scientist, this document is structured to impart not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a fluorinated sulfonate ester. This class of compounds demands respect due to its reactivity. The pentafluoropropyl group enhances the electrophilic nature of the molecule, making it a potent alkylating agent. Alkylating agents can react with nucleophiles in biological systems, which is the basis for their potential toxicity.
The Safety Data Sheet (SDS) from Sigma-Aldrich classifies this compound with several significant hazards: it is a highly flammable liquid and vapor, harmful if swallowed, may be fatal if swallowed and enters airways, causes skin irritation, and is suspected of damaging fertility or the unborn child. These classifications necessitate stringent adherence to the safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Recommended Upgrade for Higher Risk Scenarios |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. | Chemical splash goggles, face shield, chemical-resistant apron. |
| Solution Preparation and Transfers | Double nitrile gloves, chemical splash goggles, lab coat. | Chemical-resistant gauntlets, face shield, chemical-resistant apron. |
| Running Reactions | Double nitrile gloves, chemical splash goggles, lab coat, work within a certified chemical fume hood. | Chemical-resistant gauntlets, face shield, flame-retardant lab coat. |
| Spill Cleanup | Chemical-resistant gloves, chemical splash goggles, face shield, chemical-resistant suit or apron, respiratory protection (as determined by risk assessment). | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas. |
Rationale for PPE Selection:
-
Gloves: Double-gloving with nitrile gloves provides a robust barrier against accidental skin contact. For prolonged handling or when there is a higher risk of splashes, chemical-resistant gauntlets made of materials like butyl rubber or Viton® should be considered. Always consult a glove compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[1] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher splash potential.[1]
-
Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit is recommended.[1] Flame-retardant lab coats are advisable when working with flammable liquids.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. For spill cleanup or in situations where engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Procedural Guidance: Safe Handling from Receipt to Disposal
The following workflow diagram illustrates the critical steps for safely handling this compound in the laboratory.
PPE Donning and Doffing Sequence
Spill and Emergency Procedures
In the event of a spill, your immediate actions are crucial to mitigating the hazard.
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste (excess reagent, contaminated consumables, and spill cleanup materials) in a dedicated, properly labeled, and sealed container. The container should be clearly marked as "Halogenated Organic Waste". [2][3]* Labeling: The waste container label must include the full chemical name and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain. [4]
References
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Donning and Doffing Personal Protective Equipment. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Healthcare Compliance Pros. (2023). Donning and Doffing PPE Explanation. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
